molecular formula C22H29NO5 B3427375 Trimebutine CAS No. 58997-89-0

Trimebutine

Cat. No.: B3427375
CAS No.: 58997-89-0
M. Wt: 387.5 g/mol
InChI Key: LORDFXWUHHSAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxybenzoic acid [2-(dimethylamino)-2-phenylbutyl] ester is a trihydroxybenzoic acid.
Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects. It is marketed for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders, with IBS being one of the most common multifactorial GI disorders. It is used to restore normal bowel function and is commonly present in pharmaceutical mixtures as this compound maleate salt form. This compound is not a FDA-approved drug, but it is available in Canada and several other international countries.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Proposed spasmolytic with possible local anesthetic action used in gastrointestinal disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39133-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Trimebutine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimebutine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimebutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimebutine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEBUTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

78-82
Record name Trimebutine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Trimebutine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimebutine (B1183) is a non-selective opioid receptor agonist with a complex mechanism of action, primarily utilized for the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Unlike classical opioids, this compound exhibits a unique, modulatory effect on gut motility, acting as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] This dual-action profile allows it to normalize intestinal transit, alleviating symptoms of both diarrhea and constipation. This guide provides a comprehensive technical overview of this compound's interaction with opioid receptors, detailing its binding affinities, functional potencies, downstream signaling pathways, and the experimental methodologies used for its characterization.

Interaction with Opioid Receptors

This compound and its principal active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), exert their pharmacological effects by binding to and activating all three major subtypes of opioid receptors (μ, δ, and κ).[2] These receptors are located on the neurons of the myenteric plexus and smooth muscle cells within the gastrointestinal tract. The interaction is characterized as weak agonism, meaning this compound activates the receptors but with lower intrinsic efficacy compared to endogenous opioid peptides or classical opioid agonists like morphine.[2] This predominantly peripheral action minimizes central nervous system side effects commonly associated with opioid analgesics.[4]

Binding Affinity

The binding affinity of this compound and its metabolite for opioid receptors has been quantified using radioligand binding assays. These assays measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

CompoundReceptorTissue/Cell LineKi (µM)Reference(s)
This compound μGuinea-pig brain homogenate~0.2[5]
δCanine Ileum30[1]
κCanine Ileum26[1]
N-monodesmethyl-trimebutine μNot specified0.73[6]
δNot specified--
κNot specified--
Functional Potency

Functional assays, such as isolated tissue preparations and cellular assays measuring second messenger modulation, are used to determine the potency of this compound as an agonist. The IC50 or EC50 value represents the concentration of the drug that produces 50% of its maximal effect.

CompoundPreparationIC50 (µM)Effect MeasuredReference(s)
This compound Guinea-Pig Ileum0.75Inhibition of electrically induced twitch response[1]
Mouse Vas Deferens39Inhibition of electrically induced twitch response[1]
Rabbit Vas Deferens7.1Inhibition of electrically induced twitch response[1]

Note: The guinea-pig ileum preparation is rich in μ-opioid receptors, while the mouse and rabbit vas deferens preparations are used to assess activity at δ- and κ-opioid receptors, respectively.

Downstream Signaling Pathways

Opioid receptors are canonical G protein-coupled receptors (GPCRs) that primarily signal through the inhibitory G protein, Gi/o.[1] The activation of these receptors by this compound initiates a cascade of intracellular events that modulate neuronal excitability and muscle contractility.

G Protein (Gi/o) Dependent Signaling

Upon agonist binding, the opioid receptor undergoes a conformational change, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The dissociated Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting voltage-gated Ca2+ channels and activating G protein-coupled inwardly rectifying K+ (GIRK) channels. This collective action leads to a reduction in neuronal excitability and neurotransmitter release, as well as direct effects on smooth muscle contractility.

Gi_o_Signaling This compound This compound OpioidReceptor Opioid Receptor (μ, δ, κ) This compound->OpioidReceptor Binds G_protein Gi/o Protein (αβγ-GDP) OpioidReceptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AdenylylCyclase Adenylyl Cyclase G_alpha_GTP->AdenylylCyclase Inhibits IonChannels Ion Channels (↓ Ca²⁺, ↑ K⁺) G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Modulation of Neuronal Excitability & Muscle Contractility cAMP->CellularResponse IonChannels->CellularResponse Beta_Arrestin_Pathway Agonist Opioid Agonist OpioidReceptor Opioid Receptor Agonist->OpioidReceptor Binds GRK GRK OpioidReceptor->GRK Activates PhosphorylatedReceptor Phosphorylated Receptor GRK->OpioidReceptor Phosphorylates BetaArrestin β-Arrestin PhosphorylatedReceptor->BetaArrestin Recruits Desensitization Desensitization (G protein uncoupling) BetaArrestin->Desensitization Leads to Internalization Receptor Internalization BetaArrestin->Internalization Mediates MAPK MAPK Signaling BetaArrestin->MAPK Scaffolds Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep Incubation Incubation with Radioligand & This compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End GTPgS_Binding_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep AssaySetup Assay Setup (Membranes, GDP, This compound) MembranePrep->AssaySetup ReactionStart Add [³⁵S]GTPγS AssaySetup->ReactionStart Incubation Incubation (30°C) ReactionStart->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Data Analysis (EC50, Emax) Detection->Analysis End End Analysis->End

References

The Molecular Pharmacology of Trimebutine: A Technical Guide to its Binding Sites and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a multifaceted gastrointestinal agent with a complex pharmacological profile, acting as a spasmolytic and a prokinetic agent.[1] Its therapeutic efficacy in functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), stems from its interaction with a variety of molecular targets. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound and its primary active metabolite, N-desmethylthis compound (northis compound). We will delve into its binding sites, including opioid receptors and voltage-gated ion channels, present quantitative binding and functional data, detail the experimental protocols used for its characterization, and visualize its key signaling pathways.

Core Molecular Targets and Binding Affinity

This compound's unique regulatory effect on gastrointestinal motility is a consequence of its activity at multiple binding sites. Its actions are primarily mediated through peripheral opioid receptors and voltage-gated ion channels.[2][3] Furthermore, it exhibits antimuscarinic and anti-inflammatory properties.[4][5]

Opioid Receptor Modulation

This compound and its active metabolite, northis compound, act as weak, non-selective agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors located on the neurons of the myenteric plexus and gastrointestinal smooth muscle cells.[2][6] This interaction is characterized by a lower intrinsic efficacy compared to classical opioid agonists like morphine.[2] This weak agonism contributes to its dual effect on gut motility, where it can either stimulate or inhibit contractility depending on the physiological state of the gut.[2]

While specific dissociation constants (Ki) for each opioid receptor subtype are not consistently reported in the literature, functional assays and competitive binding studies have provided insights into its opioid activity.

Table 1: Functional Opioid Receptor Activity of this compound

CompoundAssayPreparationIC50 (μM)
This compoundTwitch Response InhibitionGuinea-pig Ileum (μ-opioid activity)0.75[6]
This compoundTwitch Response InhibitionRabbit Vas Deferens (κ-opioid activity)7.1[6]
This compoundTwitch Response InhibitionMouse Vas Deferens (δ-opioid activity)39[6]

Studies have indicated a higher affinity of this compound and northis compound for the μ-opioid receptor subtype. The receptor selectivity index for this compound has been reported as 100:12:14.4 for μ, δ, and κ receptors, respectively. For northis compound, the selectivity index is 100:32:25.[7] A non-selective Ki value of 0.18 µM for this compound at opioid receptors has been determined in canine ileum.[2]

Voltage-Gated Ion Channel Blockade

A significant component of this compound's mechanism of action involves the modulation of voltage-gated ion channels, including sodium, calcium, and potassium channels. This activity directly influences neuronal excitability and smooth muscle contractility.

This compound and its metabolite, northis compound, exhibit local anesthetic properties through the blockade of voltage-gated sodium channels.[2] This action is thought to contribute to its analgesic effects in the gastrointestinal tract.

Table 2: Sodium Channel Binding and Functional Data for this compound and Northis compound

CompoundParameterValue (µM)Preparation
This compoundKi ([3H]batrachotoxin binding)2.66[8]Rat Brain Membranes
Northis compoundKi ([3H]batrachotoxin binding)0.73[8]Rat Brain Membranes
This compoundIC50 (Sodium Current Inhibition)0.83[8]Rat Dorsal Root Ganglia Neurons
Northis compoundIC50 (Sodium Current Inhibition)1.23[8]Rat Dorsal Root Ganglia Neurons
This compoundIC50 (Glutamate Release Inhibition)>50 (at 100 µM)[8]Rat Spinal Cord Slices
Northis compoundIC50 (Glutamate Release Inhibition)8.5[8]Rat Spinal Cord Slices

This compound's inhibitory effect on gastrointestinal motility at higher concentrations is primarily mediated through the blockade of L-type voltage-gated calcium channels.[9][10] This action reduces calcium influx into smooth muscle cells, leading to muscle relaxation. The inhibitory effect is state-dependent, with a higher affinity for the inactivated state of the channel.[9][11]

Table 3: Calcium Channel Functional Data for this compound

ParameterHolding PotentialValue (µM)Preparation
IC50 (Ca2+ Current Inhibition)-60 mV36[11]Rabbit Ileal Smooth Muscle Cells
IC50 (Ca2+ Current Inhibition)-40 mV7[11]Rabbit Ileal Smooth Muscle Cells

At lower concentrations, this compound can have an excitatory effect on gastrointestinal motility by inhibiting potassium channels, leading to membrane depolarization.[9]

Table 4: Potassium Channel Functional Data for this compound

Channel TypeParameterValue (µM)Preparation
Voltage-dependent K+ current (IKv)IC507.6[9][12]Rabbit Ileal Smooth Muscle Cells
Ca2+-dependent K+ current (IKCa)IC5023.5[9][12]Rabbit Ileal Smooth Muscle Cells
Antimuscarinic and Anti-Serotonergic Activity

This compound also possesses antimuscarinic properties, contributing to its spasmolytic effects.[4][13] Additionally, it has been reported to have anti-serotonin activity, particularly at 'M' receptors.[14] However, specific quantitative binding data (Ki or IC50 values) for these activities are not extensively documented in the available literature.

Signaling Pathways

The diverse pharmacological effects of this compound are initiated through distinct signaling cascades upon binding to its molecular targets.

Opioid Receptor Signaling

As a G-protein coupled receptor (GPCR) agonist, this compound's interaction with peripheral opioid receptors (μ, κ, δ) initiates a signaling cascade through inhibitory G-proteins (Gi/o).

G_Protein_Signaling This compound This compound OpioidReceptor Opioid Receptor (μ, κ, δ) This compound->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., Ca2+, K+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP NeuronalExcitability ↓ Neuronal Excitability ↓ Neurotransmitter Release IonChannels->NeuronalExcitability

Caption: this compound's opioid receptor signaling pathway.

Ion Channel Modulation and Cellular Effects

This compound's direct interaction with voltage-gated ion channels on smooth muscle cells and neurons leads to changes in membrane potential and intracellular calcium concentrations, thereby modulating muscle contraction and neuronal activity.

Ion_Channel_Modulation This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channels (L-type) This compound->Ca_Channel Blocks K_Channel Voltage-Gated K+ Channels This compound->K_Channel Inhibits Na_Influx ↓ Na+ Influx Na_Channel->Na_Influx Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↓ K+ Efflux K_Channel->K_Efflux Depolarization Membrane Depolarization Analgesia Local Anesthetic Effect (Analgesia) Na_Influx->Analgesia MuscleRelaxation Smooth Muscle Relaxation Ca_Influx->MuscleRelaxation K_Efflux->Depolarization MuscleContraction Smooth Muscle Contraction Depolarization->MuscleContraction

Caption: Modulation of ion channels by this compound.

Experimental Protocols

The characterization of this compound's molecular pharmacology relies on established in vitro techniques, primarily radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay for Receptor Affinity

This competitive binding assay is used to determine the affinity (Ki) of this compound and its metabolites for specific receptors, such as opioid receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., guinea-pig brain homogenates for opioid receptors) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Assay Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors) at a concentration close to its dissociation constant (Kd) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted from the total binding to determine specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Radioligand_Binding_Workflow Start Start: Tissue/Cell Homogenization MembranePrep Membrane Preparation (Centrifugation) Start->MembranePrep Incubation Incubation: Membranes + Radioligand + this compound (variable conc.) MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 Determination & Ki Calculation Counting->Analysis End End: Determine Binding Affinity (Ki) Analysis->End

Caption: General workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology for Ion Channel Function

The whole-cell patch-clamp technique is employed to measure the effects of this compound on the function of various ion channels in isolated cells, such as smooth muscle cells or neurons.

Methodology:

  • Cell Preparation: Single cells are isolated from the tissue of interest (e.g., rabbit ileum for smooth muscle cells).

  • Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical and diffusional access to the cell's interior.

  • Voltage or Current Clamp: The cell's membrane potential is either held constant (voltage-clamp) to measure ionic currents or the injected current is controlled (current-clamp) to measure changes in membrane potential.

  • Drug Application: this compound is applied to the cell via the external solution at various concentrations.

  • Data Acquisition and Analysis: Changes in ionic currents or membrane potential in response to this compound are recorded and analyzed to determine parameters such as IC50 for current inhibition.

Patch_Clamp_Workflow Start Start: Isolate Single Cells Pipette Prepare Patch Pipette with Internal Solution Start->Pipette Seal Form Gigaohm Seal on Cell Membrane Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Clamp Apply Voltage or Current Clamp Protocol WholeCell->Clamp RecordControl Record Control (Baseline) Currents Clamp->RecordControl ApplyDrug Apply this compound (variable conc.) RecordControl->ApplyDrug RecordDrug Record Currents in Presence of this compound ApplyDrug->RecordDrug Analysis Data Analysis: Determine IC50 RecordDrug->Analysis End End: Characterize Ion Channel Modulation Analysis->End

Caption: General workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound's complex molecular pharmacology, characterized by its interactions with peripheral opioid receptors and a range of voltage-gated ion channels, underpins its unique clinical efficacy as a regulator of gastrointestinal motility and a visceral analgesic. Its dual action, acting as both a prokinetic and a spasmolytic, is a direct result of its concentration-dependent effects on these multiple targets. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the intricate mechanisms of this compound and to develop novel therapeutics for functional gastrointestinal disorders. Further research to delineate the precise binding affinities at all receptor subtypes and to explore its downstream signaling pathways in greater detail will continue to refine our understanding of this versatile therapeutic agent.

References

Discovery and synthesis of Trimebutine maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Trimebutine (B1183) Maleate (B1232345)

Introduction and Discovery

This compound maleate is a multifaceted gastrointestinal motility regulator used primarily for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Developed by the French company Jouveinal, it was first introduced in France in 1970.[4] Unlike typical antispasmodics, this compound exhibits a unique dual-modulating effect on gut motility; it can stimulate hypotonic muscles and relax hypertonic ones.[5][6] Its mechanism of action is complex, involving interactions with opioid receptors and ion channels within the enteric nervous system.[7][8] This whitepaper provides a detailed overview of the discovery, synthesis, mechanism of action, and key quantitative data related to this compound maleate, intended for researchers and drug development professionals.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A prevalent method involves the esterification of 2-(dimethylamino)-2-phenylbutanol with a derivative of 3,4,5-trimethoxybenzoic acid. The key intermediate, 2-(dimethylamino)-2-phenylbutanol, can be prepared from starting materials such as 2-amino-2-phenylbutyric acid or 1-phenylpropan-1-one.[1][4]

Synthesis Route from 2-Amino-2-phenylbutyric Acid

A common and effective synthesis pathway begins with 2-amino-2-phenylbutyric acid and proceeds in three main steps to yield the this compound base.[4][9]

  • Reduction to Amino Alcohol: 2-amino-2-phenylbutyric acid is reduced to form the intermediate 2-amino-2-phenylbutanol. This reduction is typically carried out using a borohydride (B1222165) reagent in an organic solvent, catalyzed by a protic or Lewis acid.[4][9]

  • Amine Methylation: The primary amine of 2-amino-2-phenylbutanol is methylated to a tertiary amine. This is achieved through a reaction with formaldehyde (B43269) and formic acid, yielding 2-(dimethylamino)-2-phenylbutanol.[4][9]

  • Esterification: The final step is the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride in the presence of an acid-binding agent (a base) to form the this compound base.[4][9] This method is advantageous as it selectively introduces methyl groups to the amino group without affecting the alcoholic hydroxyl group, thus avoiding the formation of ether impurities.[4]

Synthesis Route from 1-Phenylpropan-1-one

An alternative synthesis starts with 1-phenylpropan-1-one.[1]

  • Oxirane Formation: 1-phenylpropan-1-one is converted to 2-ethyl-2-phenyloxirane using a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide with sodium hydride.[1]

  • Ring-Opening Aminolysis: The oxirane ring is opened via aminolysis with a dimethylaluminum amide, which yields the key intermediate, 2-(dimethylamino)-2-phenylbutan-1-ol.[1]

  • Esterification: Finally, the intermediate is reacted with 3,4,5-trimethoxybenzoyl chloride, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to produce this compound.[1]

A diagram illustrating the synthesis pathway from 2-Amino-2-phenylbutyric acid is provided below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amine Methylation cluster_2 Step 3: Esterification cluster_3 Step 4: Salt Formation A 2-Amino-2-phenylbutyric Acid B 2-Amino-2-phenylbutanol A->B Borohydride (e.g., NaBH4) Catalyst (Lewis Acid) C 2-(Dimethylamino)-2-phenylbutanol B->C Formaldehyde (HCHO) Formic Acid (HCOOH) D 3,4,5-Trimethoxybenzoyl Chloride E This compound C->E D->E F Maleic Acid G This compound Maleate E->G F->G

Caption: Chemical synthesis pathway of this compound Maleate.

Formation of this compound Maleate Salt

To improve aqueous solubility and bioavailability, the this compound base is converted to its maleate salt.[10] This is typically achieved by reacting the this compound base with maleic acid in a suitable solvent, such as isopropanol.[11] The mixture is heated to ensure dissolution and then cooled to induce crystallization of the final this compound maleate product, which is then filtered and dried.[11]

Experimental Protocols

Protocol for this compound Synthesis (Esterification Step)

This protocol is adapted from a patented method for the final esterification step.[9]

  • Reaction Setup: In a clean, four-necked reaction flask, add 31.6 g of water, 9.61 g (0.12 mol) of sodium bicarbonate, 50 g of acetone, and 15.8 g (0.082 mol) of 2-amino-2-phenylbutanol.

  • Cooling: Cool the reaction system to a temperature between 5°C and 10°C while stirring.

  • Reagent Addition: Slowly add, dropwise, a pre-mixed solution of 22.62 g (0.098 mol) of 3,4,5-trimethoxybenzoyl chloride and 29 g of acetone. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the insulation reaction to proceed for 2 hours at the same temperature.

  • Work-up: Following the reaction, perform a reduced-pressure distillation to recover the acetone.

  • Isolation: Filter the resulting mixture. Wash the collected wet solid product twice with 15 g of water each time.

  • Drying: Dry the product to obtain the final this compound base. This process typically yields around 29.14 g (92% yield) with an HPLC purity of 99.5%.[9]

Protocol for this compound Maleate Salt Formation

This protocol is based on a described method for salt formation.[11]

  • Reaction Setup: In a suitable reaction vessel, add 15 L of isopropanol, 5 kg of this compound base, and 1.5 kg of maleic acid.

  • Reaction: Stir the mixture at 40°C for 3.5 hours.

  • Decolorization: Add 100 g of activated carbon (gac) to the mixture and heat to reflux until the material dissolves and the solution clarifies.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate to 10°C at a controlled rate of 2°C/min to induce crystallization.

  • Isolation: Filter the crystallized product. Wash the filter cake with 2 L of isopropanol.

  • Drying: Dry the final product at 50°C for 7 hours to yield this compound maleate. This process typically results in a 91% yield with a purity of 99.9%.[11]

Protocol for Quantitative Analysis in Human Plasma via LC-MS/MS

This protocol summarizes a validated method for determining the concentration of this compound and its metabolites in plasma.[12]

  • Sample Preparation: Extract analytes from plasma samples using a liquid-liquid extraction method.

  • Chromatography:

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) with positive-negative switching.

    • Mode: Multiple Reaction Monitoring (MRM).

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects stem from its multimodal action on the gastrointestinal (GI) tract.[1] It does not act as a simple agonist or antagonist but rather as a modulator of GI motility.[6][7] Its primary mechanisms involve interaction with peripheral opioid receptors and the regulation of ion channel activity in smooth muscle cells.[5][7]

  • Opioid Receptor Modulation: this compound acts as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors located in the enteric nervous system.[1][7][8] This interaction is crucial for normalizing bowel motility, as it can be both stimulatory and inhibitory depending on the physiological state of the gut.[1][7]

  • Ion Channel Regulation:

    • Calcium Channels: At high concentrations, this compound inhibits L-type voltage-gated calcium channels, reducing Ca2+ influx into smooth muscle cells.[5] This action leads to muscle relaxation and decreased peristalsis.[5]

    • Potassium Channels: It inhibits outward potassium currents, including delayed rectifier and Ca2+-dependent K+ channels.[1][5] This inhibition can lead to membrane depolarization and induced muscle contractions, particularly at lower concentrations.[5]

  • Local Anesthetic Effect: this compound exhibits local anesthetic properties by antagonizing sodium channels, which contributes to its analgesic effect in conditions like IBS.[1][7]

  • Modulation of GI Peptides: The drug also influences the release of various GI peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its regulatory effects on digestion.[8][13]

G cluster_0 This compound Actions cluster_1 Cellular Targets cluster_2 Physiological Effects cluster_3 Specific Ion Channel Effects TMB This compound Opioid Peripheral Opioid Receptors (μ, δ, κ) TMB->Opioid Weak Agonist IonChannels Ion Channels TMB->IonChannels Modulates Peptides GI Peptide Release TMB->Peptides Modulates Motility Modulation of GI Motility Opioid->Motility Pain Visceral Analgesia (Pain Relief) Opioid->Pain IonChannels->Motility IonChannels->Pain Na+ Channel Block Ca L-type Ca2+ Channels IonChannels->Ca K K+ Channels IonChannels->K Na Na+ Channels IonChannels->Na Peptides->Motility

References

Trimebutine's Modulation of Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a versatile therapeutic agent utilized in the management of functional gastrointestinal disorders, exhibiting a unique, multifaceted mechanism of action that extends beyond simple spasmolysis. This technical guide provides an in-depth review of the pharmacological mechanisms by which this compound modulates gastrointestinal motility. We consolidate findings from preclinical and clinical studies, detailing its effects on peripheral opioid receptors, ion channels, and key physiological processes such as the migrating motor complex (MMC). Detailed experimental protocols are provided for key assays, and quantitative data are presented in a structured format to facilitate analysis. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, elucidating the scientific basis for this compound's dual prokinetic and antispasmodic properties.

Core Mechanisms of Action

This compound's regulatory effects on gastrointestinal motility are primarily attributed to its interactions with the enteric nervous system and smooth muscle cells. Its key mechanisms of action include:

  • Opioid Receptor Modulation : this compound acts as a weak, non-selective agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] This interaction is central to its ability to normalize gut motility, as different opioid receptor subtypes can have either excitatory or inhibitory effects.[2]

  • Ion Channel Regulation : this compound exhibits a concentration-dependent effect on ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it can enhance contractility, while at higher concentrations, it has an inhibitory, antispasmodic effect.[3][4][5] This is primarily achieved through the modulation of L-type calcium channels and large-conductance calcium-activated potassium (BKca) channels.[6][7][8]

  • Modulation of the Migrating Motor Complex (MMC) : this compound can induce a premature phase III of the MMC in the small intestine, a key mechanism for its prokinetic effects in the fasting state.[1][9][10]

  • Neurotransmitter Release Modulation : this compound can influence the release of neurotransmitters such as acetylcholine (B1216132) and norepinephrine (B1679862) from enteric neurons, further contributing to its regulatory effects on gut motility.[11][12]

Quantitative Data

Opioid Receptor Binding Affinity

The affinity of this compound and its active metabolite, N-desmethylthis compound (NDTMB), for opioid receptors has been characterized in various tissues.

CompoundReceptor SubtypePreparationIC50 (µM)Reference
This compoundMu (µ)Guinea-pig ileum0.75[13]
This compoundKappa (κ)Rabbit vas deferens7.1[13]
This compoundDelta (δ)Mouse vas deferens39[13]
NDTMBMu (µ), Delta (δ), Kappa (κ)Guinea-pig brain and myenteric plexus0.3 - 6[13]
Effects on Ion Channels

This compound's interaction with ion channels is concentration-dependent.

Ion ChannelEffectConcentrationCell TypeReference
L-type Ca²⁺ channelsInhibitionHigh concentrations (30, 100, 300 µM)Guinea pig colonic smooth muscle cells[6][7]
BKca K⁺ channelsInhibition (leading to depolarization)Low concentrations (1, 10 µM)Guinea pig colonic smooth muscle cells[6][7]
Effects on Gastrointestinal Motility
PreparationStimulationThis compound ConcentrationEffectReference
Guinea pig ileum longitudinal muscleLow-frequency electrical stimulation (0.2 Hz)10⁻⁸ - 10⁻⁵ MInhibition of contraction[11]
Guinea pig ileum longitudinal muscleHigh-frequency electrical stimulation (5 Hz)10⁻⁸ - 10⁻⁷ MEnhancement of contraction[11]
Guinea pig ileum longitudinal muscleHigh-frequency electrical stimulation (5 Hz)10⁻⁶ - 10⁻⁵ MInhibition of contraction[11]
Guinea pig colonic longitudinal muscleSpontaneous contractions1 and 10 µMAttenuation of frequency and tone[6][7]
Guinea pig colonic longitudinal muscleSpontaneous contractions30, 100, and 300 µMInhibition of amplitude[6][7]
SpeciesConditionThis compound DoseEffect on MMCReference
HumanFasting100 mg i.v.Induction of premature Phase III[9]
HumanFasting100 mg i.v.Decrease in MMC cycle duration (86.4 ± 10.8 min to 32.5 ± 1.0 min)[9]
DogFasting5 mg/kg i.v.Induction of premature Phase III[14]
DogFed5 mg/kg i.v.Induction of premature Phase III[14]
DogFasting20 mg/kg oralIncreased duration of intestinal phase II and induction of an additional phase III[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Trimebutine_Opioid_Signaling This compound This compound Opioid_Receptor μ, δ, κ Opioid Receptors (Gi/o-coupled) This compound->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits K_Channel GIRK K⁺ Channels G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neuronal_Excitability ↓ Neuronal Excitability K_Efflux->Neuronal_Excitability

Trimebutine_Ion_Channel_Modulation cluster_low_conc Low Concentration this compound cluster_high_conc High Concentration this compound Low_this compound This compound (Low Conc.) BKca BKca K⁺ Channel Low_this compound->BKca Inhibits K_Efflux ↓ K⁺ Efflux BKca->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Contraction_Stim ↑ Contraction Depolarization->Contraction_Stim High_this compound This compound (High Conc.) L_type_Ca L-type Ca²⁺ Channel High_this compound->L_type_Ca Inhibits Ca_Influx ↓ Ca²⁺ Influx L_type_Ca->Ca_Influx Contraction_Inhib ↓ Contraction (Antispasmodic) Ca_Influx->Contraction_Inhib

Experimental Workflows

Isolated_Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) tissue_prep->mounting equilibration Equilibration (60 min under 1g tension) mounting->equilibration stimulation Electrical Field Stimulation (e.g., 0.2 Hz or 5 Hz) equilibration->stimulation baseline Record Baseline Contractions stimulation->baseline add_this compound Add this compound (Cumulative Concentrations) baseline->add_this compound record_response Record Contractile Response add_this compound->record_response analysis Data Analysis (Concentration-Response Curve) record_response->analysis end End analysis->end

Patch_Clamp_Workflow start Start cell_isolation Cell Isolation (Enzymatic dispersion of smooth muscle cells) start->cell_isolation pipette_prep Prepare Micropipette (Fill with internal solution) cell_isolation->pipette_prep giga_seal Form Giga-seal (High resistance seal with cell membrane) pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration (Rupture membrane patch) giga_seal->whole_cell voltage_clamp Voltage Clamp Protocol (Hold at -80mV, depolarizing steps) whole_cell->voltage_clamp baseline_current Record Baseline Ion Currents voltage_clamp->baseline_current apply_this compound Apply this compound (Varying concentrations) baseline_current->apply_this compound record_currents Record Ion Currents in Presence of this compound apply_this compound->record_currents data_analysis Data Analysis (IC50, current-voltage relationship) record_currents->data_analysis end End data_analysis->end

Experimental Protocols

Isolated Organ Bath Studies

This protocol is adapted from studies on guinea pig ileum.[11][16][17]

Objective: To assess the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials:

  • Guinea pig ileum segment

  • Organ bath with a water jacket (maintained at 37°C)

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

  • Isotonic force transducer and chart recorder

  • This compound maleate (B1232345) stock solution

  • Electrical field stimulator

Procedure:

  • A segment of the guinea pig ileum is dissected and mounted in the organ bath containing Krebs-Henseleit solution.

  • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.

  • For studies involving neurally mediated contractions, transmural electrical stimulation is applied using parameters such as 0.2 Hz or 5 Hz.

  • Baseline contractile activity is recorded.

  • This compound is added to the organ bath in a cumulative manner, with the contractile response recorded after each addition.

  • A concentration-response curve is generated to determine the EC50 or IC50 of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is based on methodologies for studying ion channels in isolated smooth muscle cells.[3][6][18][19]

Objective: To characterize the effects of this compound on specific ion currents (e.g., L-type Ca²⁺, BKca K⁺) in single smooth muscle cells.

Materials:

  • Isolated gastrointestinal smooth muscle cells (e.g., from guinea pig colon)

  • Patch clamp amplifier and data acquisition system

  • Micropipette puller and polisher

  • Glass micropipettes

  • Internal and external physiological solutions

  • This compound maleate stock solution

Procedure:

  • Smooth muscle cells are enzymatically isolated from the desired gastrointestinal tissue.

  • A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and positioned onto a single cell to form a high-resistance seal (giga-seal).

  • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV), and a series of depolarizing voltage steps are applied to elicit the ion currents of interest.

  • Baseline currents are recorded.

  • This compound is perfused into the bath at various concentrations, and the effect on the ion currents is recorded.

  • Data are analyzed to determine the IC50 for current inhibition and to assess effects on current-voltage relationships and channel kinetics.

In Vivo Gastrointestinal Manometry

This protocol is based on studies investigating the migrating motor complex in humans and dogs.[9][15][20]

Objective: To evaluate the effect of this compound on gastrointestinal motor patterns, particularly the MMC, in a living subject.

Materials:

  • Multi-lumen manometry catheter with pressure transducers

  • Data acquisition system

  • This compound for intravenous or oral administration

Procedure:

  • The manometry catheter is passed through the nose or mouth into the desired segment of the gastrointestinal tract (e.g., duodenum, jejunum).

  • The subject is allowed to acclimate, and baseline interdigestive motor activity (MMC) is recorded for a sufficient period to observe at least one full cycle.

  • This compound is administered (e.g., 100 mg i.v. in humans or 5 mg/kg i.v. in dogs).

  • Post-administration motor activity is continuously recorded to observe any changes in the MMC pattern, such as the induction of a premature phase III.

  • Data are analyzed for changes in the frequency, amplitude, and propagation of contractions, as well as the duration of the MMC cycle.

Radionuclide Gastric Emptying Scintigraphy

This is a standardized clinical protocol to assess gastric emptying.[21][22][23][24]

Objective: To measure the effect of this compound on the rate of gastric emptying of a solid meal.

Materials:

  • Standardized meal (e.g., low-fat, egg-white meal)

  • Radiotracer (e.g., 99mTc-sulfur colloid)

  • Gamma camera and imaging system

  • This compound for oral administration

Procedure:

  • The patient fasts overnight. Prokinetic and antispasmodic medications are typically withheld for 48 hours prior to the study.

  • The radiotracer is incorporated into the standardized meal.

  • The patient consumes the meal within a specified timeframe (e.g., 10 minutes).

  • Imaging with the gamma camera begins immediately after meal consumption (time zero) and is repeated at standardized intervals (e.g., 1, 2, and 4 hours).

  • The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate.

  • In a therapeutic trial, this procedure would be performed before and after a course of treatment with this compound to assess its effect.

Conclusion

This compound's complex pharmacological profile, characterized by its dualistic effects on gastrointestinal motility, is a result of its interaction with multiple targets within the enteric nervous system and smooth muscle. Its ability to modulate opioid receptors and ion channels in a concentration-dependent manner allows it to normalize both hypermotility and hypomotility disorders. The experimental protocols and quantitative data presented in this guide provide a framework for further research into the nuanced mechanisms of this compound and the development of novel therapeutics for functional gastrointestinal disorders.

References

The In Vivo Odyssey of Trimebutine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183), a non-competitive spasmolytic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is intrinsically linked to its complex in vivo journey, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with various physiological signaling pathways. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.

Pharmacokinetics of this compound and its Active Metabolite

Following oral administration, this compound is rapidly absorbed, but it undergoes extensive first-pass metabolism in the liver. Consequently, the parent drug's concentration in systemic circulation is often low or undetectable, while its primary and pharmacologically active metabolite, N-monodesmethylthis compound (northis compound), is found in significantly higher concentrations.[1] The pharmacokinetic profile is therefore often characterized by measuring northis compound levels.

Quantitative Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and northis compound in healthy human volunteers following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
100 mgTablet41 ± 200.9 ± 0.4-9.2 ± 2.3[2]
200 mgTablet-0.88-2.77[3]

Table 2: Pharmacokinetic Parameters of N-monodesmethylthis compound (Northis compound) in Healthy Volunteers

Dose (this compound)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
100 mgTablet539 ± 3181.6 ± 0.52323 ± 2529 (AUC0-t)6.8 ± 9[4]
200 mgTablet1343.49 ± 585.58-8197.19 ± 3995.23 (AUC0-36h)-[4]
2 x 100 mgTablet--AUC(t): 98.98-112.03%*-[5]
300 mgSustained-Release1571.809 ± 823.169-0.250 ± 11.25911254.863 ± 5746.620 (AUCss)9.796 ± 2.450[6]

*Values represent the 90% confidence interval for the ratio of the test to reference formulation.

In Vivo Metabolism of this compound

This compound is extensively metabolized in the liver through two primary pathways: N-demethylation and ester hydrolysis.[7] The initial metabolic step can be either the removal of a methyl group from the dimethylamino moiety to form the active metabolite, N-monodesmethylthis compound (northis compound), or the hydrolysis of the ester bond.[7] Northis compound can undergo further N-demethylation to form N-didesmethylthis compound.[7] Ester hydrolysis of this compound or its demethylated metabolites leads to the formation of 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[7] These metabolites can also be conjugated with sulfate (B86663) and/or glucuronic acid before excretion.[8] The primary route of excretion for this compound metabolites is through the urine.

Metabolic Pathway of this compound

Trimebutine_Metabolism This compound This compound Northis compound N-monodesmethylthis compound (Northis compound) (Active) This compound->Northis compound N-demethylation Ester_Hydrolysis_Products 2-dimethylamino-2-phenylbutanol + 3,4,5-trimethoxybenzoic acid This compound->Ester_Hydrolysis_Products Ester Hydrolysis Didesmethylthis compound N-didesmethylthis compound Northis compound->Didesmethylthis compound N-demethylation Conjugates Sulfate and/or Glucuronide Conjugates Northis compound->Conjugates Didesmethylthis compound->Conjugates Ester_Hydrolysis_Products->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound in vivo.

Experimental Protocols

Bioequivalence Study of this compound Formulations

The following protocol is a representative example of a bioequivalence study design for this compound, synthesized from multiple sources.[4][5][9]

1. Study Design:

  • A single-dose, randomized, two-period, two-sequence, crossover design is typically employed.[5][9]

  • A washout period of at least one week separates the two treatment periods.[5]

2. Subjects:

  • Healthy adult male and/or female volunteers.[5][9]

  • Subjects typically undergo a screening process, including a physical examination and laboratory tests, to ensure they meet the inclusion criteria.

3. Drug Administration:

  • Subjects are administered a single oral dose of the test and reference formulations of this compound maleate (B1232345) (e.g., 2 x 100 mg tablets) with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[5]

4. Blood Sampling:

  • Serial blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours).[5][10]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Analytical Method:

  • The concentrations of this compound and/or its major active metabolite, northis compound, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][11]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t½ are calculated from the plasma concentration-time data using non-compartmental methods.

  • Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax and AUC, which should fall within the range of 80-125%.[5]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification of Analytes Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: A typical experimental workflow for the quantification of this compound and its metabolites in human plasma using LC-MS/MS.[7]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are mediated through a complex interplay with various signaling pathways, primarily involving opioid receptors and ion channels in the gastrointestinal tract.

Interaction with Opioid Receptors

This compound and its active metabolite, northis compound, act as agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[12][13] Unlike morphine, which is a pure µ-agonist, this compound exhibits a broader affinity for all three receptor subtypes.[12] This interaction with enkephalinergic pathways is believed to be a key mechanism behind its ability to regulate gastrointestinal motility, both stimulating and inhibiting contractions to normalize bowel function.

Modulation of Ion Channels

This compound's effects on gastrointestinal smooth muscle are also concentration-dependent and involve the modulation of ion channels:

  • At lower concentrations: this compound tends to be excitatory. It inhibits outward potassium currents, leading to membrane depolarization, which can stimulate contractions.[14]

  • At higher concentrations: It exhibits inhibitory or antispasmodic effects. This is primarily due to the potent blockade of L-type calcium channels, which reduces the influx of extracellular calcium necessary for smooth muscle contraction.[14] this compound shows a higher affinity for the inactivated state of these calcium channels.

Signaling Pathway of this compound's Dual Action

Trimebutine_Signaling cluster_receptors Receptor Interaction cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes This compound This compound / Northis compound Opioid_Receptors μ, κ, δ Opioid Receptors This compound->Opioid_Receptors Ion_Channels Ca²⁺ & K⁺ Channels This compound->Ion_Channels Motility_Regulation Normalization of Gastrointestinal Motility Opioid_Receptors->Motility_Regulation Modulation of Neurotransmitter Release K_Inhibition Inhibition of K⁺ Efflux (Low Concentration) Ion_Channels->K_Inhibition Ca_Inhibition Inhibition of Ca²⁺ Influx (High Concentration) Ion_Channels->Ca_Inhibition Depolarization Membrane Depolarization K_Inhibition->Depolarization Hyperpolarization Reduced Depolarization Ca_Inhibition->Hyperpolarization Contraction Stimulation of Contraction Depolarization->Contraction Relaxation Inhibition of Contraction (Antispasmodic Effect) Hyperpolarization->Relaxation Contraction->Motility_Regulation Relaxation->Motility_Regulation

Caption: Signaling pathways illustrating the dual, concentration-dependent action of this compound on gastrointestinal smooth muscle.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by rapid absorption, extensive first-pass metabolism to its active metabolite northis compound, and a complex mechanism of action involving both opioid receptors and ion channels. This multifaceted profile underpins its clinical efficacy in regulating gastrointestinal motility. A thorough understanding of these processes, supported by robust analytical methodologies, is crucial for the continued development and optimization of therapies for functional gastrointestinal disorders. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in this endeavor.

References

Initial Studies on Trimebutine for Irritable Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Trimebutine (B1183) for the treatment of Irritable Bowel Syndrome (IBS). It is designed to offer a detailed understanding of the early clinical evidence and the core pharmacological mechanisms of this compound, catering to professionals in the fields of gastroenterology research and drug development. The guide summarizes key quantitative data from initial clinical trials, outlines detailed experimental protocols, and visualizes the complex signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound is a multifaceted agent that modulates gastrointestinal motility and visceral sensitivity. Its mechanism of action is not attributed to a single receptor interaction but rather to its engagement with multiple targets within the enteric nervous system (ENS) and on gastrointestinal smooth muscle.[1][2][3] Initial studies identified its role as an agonist of peripheral opioid receptors (mu, kappa, and delta) and a modulator of gastrointestinal peptide release, such as motilin.[4][5] Furthermore, it has been shown to regulate the activity of multiple ion channels, contributing to its dual effect as both a prokinetic and an antispasmodic agent.[6][7]

Mechanism of Action: Signaling Pathways

This compound exerts its effects on the gastrointestinal tract through several interconnected signaling pathways. Its interaction with peripheral opioid receptors and modulation of ion channels are central to its therapeutic action in IBS.

Opioid Receptor Agonism in the Enteric Nervous System

This compound acts as a weak agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons.[1][4][5] Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release, thereby influencing gut motility and pain perception.

This compound This compound Opioid_Receptor μ, δ, κ Opioid Receptors (GPCR) This compound->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP produces Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Motility_Pain Modulation of Motility & Visceral Pain Neurotransmitter_Release->Motility_Pain Neuronal_Excitability->Neurotransmitter_Release

This compound's Opioid Receptor Signaling Pathway.
Modulation of Ion Channels in Gastrointestinal Smooth Muscle

This compound directly modulates ion channels in gastrointestinal smooth muscle cells, influencing their contractility. It has been shown to inhibit L-type calcium channels and modulate calcium-activated potassium channels (BKca).[6][7] This dual action contributes to its ability to normalize bowel function in both hypermotility and hypomotility states.

This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel inhibits BKca_Channel Ca²⁺-activated K⁺ Channel (BKca) This compound->BKca_Channel modulates Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx K_Efflux Modulates K⁺ Efflux BKca_Channel->K_Efflux Smooth_Muscle_Contraction Modulation of Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction Membrane_Potential Membrane Potential Modulation K_Efflux->Membrane_Potential Membrane_Potential->Smooth_Muscle_Contraction cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Treatment Phase cluster_3 Data Collection & Analysis Screening Patient Screening (IBS Diagnosis) Inclusion Inclusion/Exclusion Criteria Applied Screening->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Trimebutine_Arm This compound Administration Randomization->Trimebutine_Arm Comparator_Arm Comparator (Placebo/Active Control) Administration Randomization->Comparator_Arm Blinding Double-blinding (Patient & Investigator) Data_Collection Symptom Assessment (Diaries, Questionnaires) Trimebutine_Arm->Data_Collection Comparator_Arm->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Efficacy & Safety Results Analysis->Results

References

Trimebutine's Impact on Gut-Brain Axis Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its clinical efficacy is attributed to its complex mechanism of action, which extends beyond simple spasmolytic effects to a broader modulation of the gut-brain axis. This technical guide provides a comprehensive overview of the signaling pathways influenced by this compound, with a focus on its interactions with opioid receptors, ion channels, and the subsequent impact on gastrointestinal motility, visceral sensitivity, and gut hormone release. This document synthesizes preclinical and clinical data, presents detailed experimental protocols for key assays, and visualizes complex biological interactions to serve as a resource for researchers, scientists, and professionals in the field of gastroenterology and drug development.

Introduction

The gut-brain axis is a bidirectional communication network that integrates the functions of the gastrointestinal tract and the central nervous system.[1] This intricate relationship is mediated by a variety of signaling molecules, including neurotransmitters, hormones, and microbial metabolites, which collectively influence gut motility, secretion, and sensation, as well as mood and cognition.[2] Dysregulation of the gut-brain axis is a key pathophysiological feature of functional gastrointestinal disorders (FGIDs) like IBS, which are characterized by chronic abdominal pain, bloating, and altered bowel habits.[3]

This compound has been a cornerstone in the treatment of FGIDs for decades, demonstrating a unique ability to normalize gut function in both hypermotility and hypomotility states.[4][5] This dual effect stems from its complex pharmacology, primarily its action as a weak agonist at peripheral opioid receptors and its modulation of ion channel activity in intestinal smooth muscle.[6][7] This guide delves into the molecular mechanisms underpinning this compound's therapeutic effects, providing a detailed examination of its role as a modulator of gut-brain axis signaling.

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic profile is a result of its engagement with multiple targets within the gastrointestinal tract, leading to a complex and concentration-dependent modulation of gut function.

Opioid Receptor Agonism

This compound and its primary active metabolite, N-desmethylthis compound, act as agonists at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons and smooth muscle cells.[5] Unlike classical opioids, this compound exhibits a weak, non-selective agonism, which is crucial for its normalizing effect on gut motility.[8]

  • Low Concentrations: At lower concentrations, this compound's agonism at µ- and δ-opioid receptors on presynaptic adrenergic neurons inhibits the release of norepinephrine. This disinhibition leads to increased acetylcholine (B1216132) release, thereby enhancing intestinal motility.

  • High Concentrations: At higher concentrations, this compound's activity at κ-opioid receptors becomes more prominent, leading to an inhibition of acetylcholine release and a subsequent reduction in smooth muscle contractility.[5]

This dual, concentration-dependent action allows this compound to adapt its effect to the physiological state of the gut, stimulating motility in hypokinetic states and inhibiting it in hyperkinetic conditions.

Ion Channel Modulation

This compound directly influences the excitability of intestinal smooth muscle cells by modulating the activity of key ion channels.[7][9]

  • L-type Calcium Channels: this compound is an inhibitor of voltage-gated L-type calcium channels, which are essential for the influx of extracellular calcium that triggers smooth muscle contraction.[4][10] This blockade is more pronounced at higher concentrations and contributes significantly to its antispasmodic effects.[7][11]

  • Potassium Channels: this compound also inhibits large-conductance calcium-activated potassium (BKca) channels.[10] Inhibition of these channels leads to membrane depolarization, which can enhance muscle contractions at lower concentrations.[11]

The interplay between its effects on calcium and potassium channels underlies this compound's ability to modulate intestinal contractility in a concentration-dependent manner.

Modulation of Visceral Hypersensitivity

Visceral hypersensitivity, a hallmark of IBS, is the perception of pain in response to stimuli that are not normally painful.[12] this compound has been shown to attenuate visceral hypersensitivity through several mechanisms:

  • Opioid Receptor Activation: Agonism at peripheral κ-opioid receptors is particularly effective in reducing visceral pain.[12]

  • Ion Channel Blockade: By blocking sodium channels on visceral afferent nerves, this compound can reduce the transmission of nociceptive signals.[13]

Influence on Gut Hormones and Microbiota

This compound's influence extends to the modulation of gut hormone release. It has been shown to induce the release of motilin, a hormone that stimulates phase III of the migrating motor complex, and to modulate the release of other peptides like gastrin and vasoactive intestinal peptide.[6] There is also emerging evidence suggesting that this compound may influence the composition of the gut microbiota, which could contribute to its therapeutic effects on the gut-brain axis.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's pharmacological activity.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKᵢ (µM)Tissue SourceReference
This compoundNon-selective0.18Canine Ileum[8]
This compoundµ-Guinea-pig brain
δ-
κNo appreciable affinity
N-desmethylthis compoundµ-Guinea-pig brain-
δ-
κ-

Note: Specific Kᵢ values for each opioid receptor subtype are not consistently reported in the literature. The available data indicates a higher affinity for µ-receptors over κ-receptors.

Table 2: Concentration-Dependent Effects on Ion Channels

Ion ChannelEffectThis compound ConcentrationTissue/Cell TypeReference
L-type Ca²⁺InhibitionHigh (30, 100, 300 µM)Guinea-pig colonic smooth muscle cells[10]
BKca K⁺InhibitionDose-dependentGuinea-pig colonic smooth muscle cells[10]
Na⁺Inhibition (IC₅₀)8.4 µM-[9]

Table 3: Dose-Response in Visceral Hypersensitivity Models

Animal ModelEffectThis compound DoseReference
Mouse (Colorectal Distension)Reduced nociceptive responseDose-dependent
Rat (Post-colitis)Attenuated visceral hyperalgesia5-10 mg/kg (i.p.)[13]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Guinea Pig Ileum Preparation for Opioid Activity

Objective: To assess the effect of this compound on opioid receptor-mediated inhibition of smooth muscle contraction.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • Organ bath with an isometric force transducer

  • Stimulator for electrical field stimulation (EFS)

  • This compound, opioid agonists (e.g., morphine), and antagonists (e.g., naloxone)

Procedure:

  • Humanely euthanize the guinea pig and excise a segment of the terminal ileum.

  • Gently flush the lumen with Tyrode's solution to remove contents.

  • Prepare a longitudinal muscle-myenteric plexus (LMMP) strip (approximately 1.5 cm long).

  • Suspend the LMMP strip in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Apply an initial tension of 1 g and allow the preparation to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce twitch contractions using EFS (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse duration, supramaximal voltage).

  • Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath and record the inhibition of the twitch response.

  • To determine the involvement of opioid receptors, pre-incubate the preparation with an opioid antagonist (e.g., naloxone) before adding this compound.

Colorectal Distension (CRD) in Mice for Visceral Pain

Objective: To evaluate the analgesic effect of this compound on visceral pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Distension balloon (e.g., made from a small latex balloon attached to a fine catheter)

  • Pressure transducer and data acquisition system

  • This compound or vehicle control

Procedure:

  • Lightly anesthetize the mouse (e.g., with isoflurane).

  • Insert the lubricated balloon catheter into the colorectum (e.g., 1 cm from the anus).

  • Allow the mouse to recover from anesthesia in a restraint cage.

  • Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before CRD.

  • Perform graded CRD by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.

  • Record the visceromotor response (VMR), typically quantified as the abdominal withdrawal reflex (AWR) score or by measuring the electromyographic (EMG) activity of the abdominal muscles.

  • Compare the VMR between the this compound-treated and vehicle-treated groups.

Gastrointestinal Motility (Charcoal Meal) Assay in Rats

Objective: To assess the effect of this compound on gastrointestinal transit.

Materials:

  • Male Wistar rats (180-220 g)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • This compound or vehicle control

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle orally.

  • After a set time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 1.5 mL per rat).

  • After another set time (e.g., 20-30 minutes), humanely euthanize the rats.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Trimebutine_Opioid_Signaling cluster_neuron Enteric Neuron This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors This compound->Opioid_Receptors Gi Gαi/o Opioid_Receptors->Gi AC Adenylyl Cyclase Gi->AC K_channel ↑ K+ Efflux (GIRK) Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Caption: this compound's agonism at opioid receptors activates inhibitory G-proteins.

Trimebutine_Ion_Channel_Modulation cluster_smooth_muscle Intestinal Smooth Muscle Cell Trimebutine_low This compound (Low Concentration) BKca BKca K+ Channel Trimebutine_low->BKca Inhibition Trimebutine_high This compound (High Concentration) L_type_Ca L-type Ca2+ Channel Trimebutine_high->L_type_Ca Inhibition Depolarization Membrane Depolarization BKca->Depolarization Ca_influx_dec ↓ Ca2+ Influx L_type_Ca->Ca_influx_dec Contraction_inc ↑ Contraction Depolarization->Contraction_inc Contraction_dec ↓ Contraction (Spasmolysis) Ca_influx_dec->Contraction_dec

Caption: Concentration-dependent modulation of ion channels by this compound.

Gut_Brain_Axis_this compound cluster_brain Central Nervous System cluster_gut Gastrointestinal Tract Brain Brain Efferent_Pathways Autonomic Efferent Pathways Brain->Efferent_Pathways Descending Signals This compound This compound Enteric_NS Enteric Nervous System (Opioid Receptors) This compound->Enteric_NS Smooth_Muscle Smooth Muscle (Ion Channels) This compound->Smooth_Muscle Gut_Lumen Gut Lumen (Microbiota, Hormones) This compound->Gut_Lumen Motility Motility Enteric_NS->Motility Sensation Visceral Sensation Enteric_NS->Sensation Smooth_Muscle->Motility Gut_Lumen->Motility Vagal_Afferents Vagal & Spinal Afferent Nerves Gut_Lumen->Vagal_Afferents Motility->Vagal_Afferents Sensation->Vagal_Afferents Vagal_Afferents->Brain Ascending Signals Efferent_Pathways->Enteric_NS Efferent_Pathways->Gut_Lumen

Caption: Overview of this compound's impact on the gut-brain axis.

Conclusion

This compound's clinical effectiveness in functional gastrointestinal disorders is underpinned by its sophisticated and multi-targeted mechanism of action within the gut-brain axis. Its ability to act as a weak, non-selective opioid agonist, coupled with its concentration-dependent modulation of key ion channels, allows for a unique homeostatic regulation of gastrointestinal function. Furthermore, its influence on visceral sensitivity and emerging connections to gut hormone signaling and the microbiome highlight its broad impact on gut-brain communication. A thorough understanding of these intricate signaling pathways is paramount for the continued development of targeted therapies for functional gastrointestinal disorders. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the gut-brain axis and to optimize the therapeutic use of agents like this compound.

References

In-Vitro Characterization of Trimebutine's Anticholinergic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) is a well-established therapeutic agent for functional gastrointestinal disorders, with a complex pharmacological profile that includes effects on opioid receptors and ion channels. While its antimuscarinic properties are often cited as contributing to its spasmolytic effects, a comprehensive in-vitro characterization of its direct anticholinergic activity is not extensively detailed in publicly available literature. This technical guide provides an overview of the qualitative evidence for this compound's anticholinergic actions and presents detailed experimental protocols for the in-vitro characterization of these effects. The methodologies described herein are intended to serve as a comprehensive resource for researchers seeking to quantify the binding affinity and functional antagonism of this compound at muscarinic acetylcholine (B1216132) receptors.

Introduction

This compound's efficacy in modulating gastrointestinal motility is attributed to a multifactorial mechanism of action.[1] Among these, its interaction with the cholinergic system is of significant interest. The parasympathetic nervous system, primarily through the release of acetylcholine (ACh) and its action on muscarinic receptors, plays a crucial role in regulating smooth muscle contraction and peristalsis in the gut. Antagonism of these receptors can lead to smooth muscle relaxation, forming the basis of many spasmolytic therapies.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling:

  • Gq/11 Pathway (M1, M3, M5 receptors): Agonist binding to these receptors activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for smooth muscle contraction.

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to membrane hyperpolarization and inhibition of neurotransmitter release.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds Gq Gq/11 Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca2+ ER->Ca2_release Releases Ca2_store Ca2+ Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Gq-coupled Muscarinic Receptor Signaling Pathway.

Quantitative Analysis of this compound's Anticholinergic Effects

While specific binding affinity and functional antagonism data for this compound at muscarinic receptors are not extensively documented, the following tables outline the parameters that should be determined through in-vitro assays to provide a comprehensive anticholinergic profile.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, in particular, are used to determine the inhibitory constant (Ki) of an unlabeled drug (like this compound) against a radiolabeled ligand with known affinity for the receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes

Receptor Subtype Radioligand Tissue/Cell Line Ki (nM)
M1 [3H]-Pirenzepine Cloned human M1 receptors Data not available
M2 [3H]-AF-DX 384 Cloned human M2 receptors Data not available
M3 [3H]-4-DAMP Cloned human M3 receptors Data not available
M4 [3H]-NMS Cloned human M4 receptors Data not available
M5 [3H]-NMS Cloned human M5 receptors Data not available

NMS: N-methylscopolamine; 4-DAMP: 4-diphenylacetoxy-N-methylpiperidine methiodide

Functional Antagonism in Isolated Tissues

Isolated organ bath experiments are used to assess the functional consequences of drug-receptor interactions. The guinea pig ileum is a classic preparation for studying M3 muscarinic receptor-mediated smooth muscle contraction. The pA2 value, derived from a Schild plot analysis, is a measure of the potency of a competitive antagonist.

Table 2: Functional Antagonist Potency (pA2) of this compound in Guinea Pig Ileum

Agonist Antagonist Tissue Preparation pA2 Value Schild Plot Slope

| Acetylcholine | this compound | Guinea Pig Ileum | Data not available | Data not available |

Studies have shown that high concentrations of this compound (10-6 to 10-5 mol/L) can inhibit acetylcholine release in the guinea pig ileum, which contributes to its spasmolytic effect.[3] However, this pre-synaptic effect is distinct from direct post-synaptic receptor antagonism, for which a pA2 value has not been reported.

Experimental Protocols

The following are detailed protocols for the in-vitro characterization of this compound's anticholinergic effects.

Radioligand Competition Binding Assay

This protocol is designed to determine the Ki of this compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (M1-M5).

  • Radioligands specific for each receptor subtype (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3, [3H]-NMS for M4 and M5).

  • This compound maleate (B1232345).

  • Non-specific binding control (e.g., Atropine, 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound maleate in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Atropine, radioligand, and membrane preparation.

    • Competition: this compound dilution, radioligand, and membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing cluster_analysis Data Analysis Membranes Receptor Membranes Total Total Binding (Membranes + [3H]-L) Membranes->Total NSB Non-specific Binding (Membranes + [3H]-L + Atropine) Membranes->NSB Competition Competition (Membranes + [3H]-L + this compound) Membranes->Competition Radioligand Radioligand ([3H]-L) Radioligand->Total Radioligand->NSB Radioligand->Competition This compound This compound (Serial Dilutions) This compound->Competition Atropine Atropine (for NSB) Atropine->NSB Incubation Incubate to Equilibrium Total->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Competition Binding Assay.
Isolated Guinea Pig Ileum Functional Assay

This protocol is for determining the functional antagonist potency (pA2) of this compound against acetylcholine-induced contractions in the guinea pig ileum.

Materials:

  • Male Duncan-Hartley guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.

  • Acetylcholine chloride.

  • This compound maleate.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

  • Clean the ileum segment of mesenteric tissue and cut into 2-3 cm lengths.

  • Suspend a segment in an organ bath containing Tyrode's solution at 37°C, under a resting tension of 1 g.

  • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Cumulative Concentration-Response Curve (CRC) to Acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a control CRC.

    • Wash the tissue and allow it to return to baseline.

  • Antagonism by this compound:

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

    • Construct a second CRC to acetylcholine in the presence of this compound.

    • Repeat this process with at least two other increasing concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of contraction at each acetylcholine concentration.

    • Plot the log concentration of acetylcholine against the response for each CRC.

    • Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of this compound to the EC50 in its absence) for each concentration of this compound.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound.

    • The pA2 value is the x-intercept of the Schild plot. A slope not significantly different from unity suggests competitive antagonism.

Schild_Plot_Workflow cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolate & Mount Guinea Pig Ileum Equilibrate Equilibrate Tissue Tissue->Equilibrate CRC_Control Generate Control CRC (Acetylcholine) Equilibrate->CRC_Control Incubate_TMB Incubate with this compound (Concentration 1, 2, 3...) CRC_Control->Incubate_TMB CRC_TMB Generate CRC in presence of this compound Incubate_TMB->CRC_TMB EC50 Calculate EC50 for each CRC CRC_TMB->EC50 DoseRatio Calculate Dose Ratios EC50->DoseRatio SchildPlot Construct Schild Plot (log(DR-1) vs log[TMB]) DoseRatio->SchildPlot pA2 Determine pA2 (x-intercept) SchildPlot->pA2

Workflow for pA2 Determination using Schild Plot Analysis.

Conclusion

While this compound's clinical utility in gastrointestinal disorders is well-established, a detailed in-vitro characterization of its anticholinergic properties is lacking in the scientific literature. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to comprehensively investigate the binding affinity and functional antagonist potency of this compound at muscarinic receptors. The data generated from these studies would provide valuable insights into the precise role of its anticholinergic effects in its overall therapeutic profile and could inform the development of future motility modulators.

References

Preliminary Investigation of Trimebutine's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183), a well-established agent for the treatment of functional gastrointestinal disorders, is increasingly being recognized for its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by data from in-vitro and in-vivo studies. Detailed experimental protocols are provided to facilitate further research in this promising area. The document summarizes key quantitative data, outlines the signaling pathways modulated by this compound, and presents visual workflows for relevant experimental models. This guide is intended to serve as a foundational resource for researchers and professionals investigating the therapeutic potential of this compound in inflammatory conditions.

Introduction

This compound is a non-selective opioid receptor agonist with effects on mu, delta, and kappa receptors, and it also modulates ion channels.[1] While its primary clinical application has been in the management of irritable bowel syndrome (IBS) and other motility disorders, emerging evidence strongly suggests that this compound possesses direct anti-inflammatory effects.[2][3] This has significant implications for its therapeutic utility, as low-grade inflammation is a known contributor to the pathophysiology of various gastrointestinal and systemic diseases. This guide delves into the molecular mechanisms underlying this compound's anti-inflammatory action and provides a summary of the experimental evidence.

Molecular Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of Toll-like receptor (TLR) signaling pathways in immune cells, particularly macrophages.[4][5] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and trigger inflammatory responses. This compound has been shown to suppress the signaling cascades initiated by several TLRs, including TLR2, TLR4, TLR7, TLR8, and TLR9.[4][5]

The core mechanism involves the inhibition of the downstream signaling molecule, IL-1 receptor-associated kinase 1 (IRAK1). By preventing the activation of IRAK1, this compound effectively blocks the subsequent activation of critical pro-inflammatory pathways, including the mitogen-activated protein kinase (MAPK) cascades involving extracellular signal-related kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the nuclear factor-κB (NF-κB) pathway.[4][5][6] The inhibition of these pathways leads to a reduction in the transcription and production of a wide range of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5][7]

Trimebutine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2, TLR4, TLR7/8/9 IRAK1 IRAK1 TLR->IRAK1 Activates ERK_JNK ERK1/2, JNK IRAK1->ERK_JNK Activates NFkB_complex IκB-NF-κB IRAK1->NFkB_complex Leads to activation of Gene Pro-inflammatory Gene Transcription ERK_JNK->Gene Promotes NFkB NF-κB NFkB_complex->NFkB NFkB->Gene Promotes Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Gene->Cytokines This compound This compound This compound->IRAK1 Inhibits Activation LPS LPS (TLR4 Agonist) Other TLR Ligands LPS->TLR Activates In_Vitro_Workflow node_culture 1. Cell Culture RAW264.7 Macrophages node_plate 2. Seeding Plate cells and allow adherence node_culture->node_plate node_treat 3. Treatment Pre-incubate with this compound (various concentrations) node_plate->node_treat node_stim 4. Stimulation Add LPS (TLR4 agonist) to induce inflammation node_treat->node_stim node_incubate 5. Incubation Incubate for a defined period (e.g., 24h) node_stim->node_incubate node_collect 6. Sample Collection Collect cell culture supernatant node_incubate->node_collect node_analyze 7. Analysis Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA or Cytokine Bead Array node_collect->node_analyze In_Vivo_Workflow cluster_general General In-Vivo Protocol Steps cluster_models Inflammation Induction Models cluster_analysis Analysis node_acclimate 1. Animal Acclimatization node_group 2. Grouping (Control & this compound) node_acclimate->node_group node_treat 3. This compound Administration node_group->node_treat node_lps 4a. LPS Injection (Sepsis Model) node_treat->node_lps node_tnbs 4b. TNBS Instillation (Colitis Model) node_treat->node_tnbs node_acetic 4c. Acetic Acid Admin (IBS Model) node_treat->node_acetic node_monitor 5a. Survival & Clinical Sign Monitoring node_lps->node_monitor node_colon 5b. Colonic Damage & MPO Activity Assessment node_tnbs->node_colon node_cytokine 5c. Intestinal Cytokine & NF-κB Measurement node_acetic->node_cytokine

References

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography for the Quantification of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trimebutine. The protocol is designed for accuracy, precision, and reliability in the determination of this compound in pharmaceutical formulations. The method utilizes a reversed-phase approach, which is a widely adopted, straightforward, and reproducible technique. Detailed experimental procedures, including sample and standard preparation, as well as chromatographic conditions, are outlined to ensure successful implementation. This application note is intended to support quality control, formulation development, and research applications involving this compound.

Introduction

This compound is a non-competitive spasmolytic agent that acts on the gastrointestinal tract to regulate intestinal motility. It is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose. This document details a validated HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Water (HPLC grade or deionized)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or Gradient Pump

  • UV-Vis Detector

  • Autosampler

  • Column Oven

  • Data Acquisition and Processing Software

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Conditions
Column XTerra® C18, 250 x 4.6 mm, 5 µm particle size[1][2][3]
Mobile Phase Gradient mixture of 0.02M Ammonium Acetate in water and acetonitrile[1][2][3]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 275 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 17.0 minutes[1][2]
Preparation of Solutions

4.1. Diluent Preparation: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent.[1]

4.2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound Maleate reference standard.

  • Transfer it into a 10 mL volumetric flask.

  • Dissolve the standard in the diluent.

  • Sonicate for approximately 15 minutes to ensure complete dissolution.[1]

  • Make up the volume to 10 mL with the diluent.[1]

4.3. Working Standard Solution (200 µg/mL):

  • Pipette 2 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent.[1]

4.4. Sample Preparation (from Tablets):

  • Weigh and powder twenty tablets to obtain a homogenous mixture.[1]

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound Maleate and transfer it to a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]

  • Make up the volume to 50 mL with the diluent to get a stock solution of 1000 µg/mL.[1]

  • Filter the solution through a 0.45 µm membrane filter.[1]

  • Pipette 10 mL of the filtered solution into a 50 mL volumetric flask and dilute with the diluent to obtain a working sample solution of 200 µg/mL.[1]

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Stock and Working) System_Equilibration Equilibrate HPLC System with Mobile Phase Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solutions (from Tablets) Sample_Prep->System_Equilibration Injection Inject Standard and Sample Solutions (20 µL) System_Equilibration->Injection Chromatography Perform Chromatographic Run Injection->Chromatography Peak_Integration Integrate Chromatographic Peaks Chromatography->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Quantitative Data Summary

The performance of the HPLC method is summarized in the table below, providing key validation parameters.

ParameterResult
Linearity Range 20 - 300 µg/mL[1][2]
Correlation Coefficient (r²) 0.9999[1]
Regression Equation y = 1914.1x - 1911[1]
Limit of Detection (LOD) 0.5 µg/mL[1][2]
Limit of Quantification (LOQ) 1.5 µg/mL[1][2]
Accuracy (% Recovery) ~99.1%[1]
Assay of this compound Maleate 99.8%[1]

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the analytical method validation process.

G cluster_validation_params Validation Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

References

Protocol for Studying Trimebutine Effects in Animal Models of Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trimebutine (B1183) is a versatile therapeutic agent for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its multifaceted mechanism of action, which includes modulation of gut motility and visceral sensitivity, makes it a significant subject of study.[1][2] Unlike conventional antispasmodics, this compound acts as a non-selective agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[2] This interaction, along with its ability to modulate ion channels, allows it to normalize gut function, alleviating both diarrhea and constipation.[3][4]

This document provides detailed protocols for assessing the effects of this compound in established animal models of IBS. The focus is on three key areas of evaluation: visceral hypersensitivity, gastrointestinal motility, and colonic smooth muscle contractility. The protocols are designed to be a comprehensive resource for researchers aiming to elucidate the pharmacological effects of this compound and its metabolites.

Key Experimental Protocols

Assessment of Visceral Hypersensitivity via Abdominal Withdrawal Reflex (AWR)

This protocol is designed to measure visceral pain in response to colorectal distension (CRD) in a mouse model of post-infectious IBS.

Animal Model: Post-infectious IBS can be induced in mice by infection with Trichinella spiralis. Visceral hyperalgesia typically emerges after the initial inflammation has resolved (e.g., 8 weeks post-infection).[3]

Materials:

  • 3-Fr inflatable balloon catheter

  • Pressure transducer and inflation device

  • Small plastic observation cubicles

  • This compound maleate (B1232345) solution for administration (e.g., oral gavage)

  • Vehicle control (e.g., saline)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing environment for at least 30 minutes before the procedure.

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the distal colon, with the tip approximately 2 cm from the anus. Secure the catheter to the tail.

  • Habituation: Place each mouse in a small plastic cubicle and allow a 15-minute habituation period.

  • Drug Administration: Administer this compound maleate or vehicle control at the desired doses and route (e.g., 10, 30, 50 mg/kg, p.o.). Allow sufficient time for drug absorption before testing (e.g., 30-60 minutes).

  • Colorectal Distension (CRD): Apply graded distension pressures (e.g., 15, 30, 45, 60 mmHg) for a duration of 20 seconds, with a 3-minute interval between each distension.

  • AWR Scoring: A trained observer, blinded to the treatment groups, should score the behavioral response of the mice to each distension according to the following scale:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.

  • Data Analysis: Record the AWR score for each pressure level and compare the mean scores between the this compound-treated and control groups.

Measurement of Gastrointestinal Transit

This protocol measures the effect of this compound on whole gut transit time in a mouse model of IBS.

Materials:

  • Carmine (B74029) red (6% solution in 0.5% methylcellulose)

  • Oral gavage needles

  • Clean cages with wire mesh bottoms

  • This compound maleate solution

  • Vehicle control

Procedure:

  • Fasting: Fast the mice for 16-18 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound maleate or vehicle control at the desired doses (e.g., 10, 30 mg/kg, p.o.).

  • Marker Administration: After 30 minutes, administer 150 µL of the 6% carmine red solution via oral gavage. Record this as time zero (T0).

  • Observation: Place each mouse in a clean cage with a wire mesh bottom to allow for the collection of fecal pellets. Provide free access to water.

  • Transit Time Measurement: Monitor the mice for the first appearance of a red-colored fecal pellet. Record the time of expulsion.

  • Calculation: The whole gastrointestinal transit time is the duration between the gavage of the carmine red solution and the appearance of the first red pellet.

Ex Vivo Colonic Smooth Muscle Contractility Assay

This protocol assesses the effect of this compound on the contractility of isolated colonic smooth muscle strips using an organ bath system.

Materials:

  • Organ bath system with isometric force transducers

  • Krebs-Ringer bicarbonate solution (gassed with 95% O2 / 5% CO2)

  • Acetylcholine (B1216132) (ACh) and Potassium Chloride (KCl) solutions

  • This compound maleate solutions of varying concentrations

  • Surgical tools for tissue dissection

Procedure:

  • Tissue Preparation: Euthanize the mouse and dissect a segment of the distal colon. Place the tissue in ice-cold Krebs solution.

  • Muscle Strip Preparation: Carefully remove the mucosa and submucosa. Cut longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long).

  • Mounting: Suspend the muscle strips in the organ bath chambers filled with Krebs solution maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for 60 minutes under a resting tension of 1.0 g, replacing the Krebs solution every 15-20 minutes.

  • Induction of Contraction: Induce muscle contraction by adding a standardized concentration of acetylcholine (e.g., 10⁻⁵ M) or high potassium chloride (e.g., 60 mM) to the bath.

  • This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound maleate (e.g., 10⁻⁸ to 10⁻⁴ M) to the bath at set intervals.

  • Data Recording and Analysis: Record the changes in muscle tension. The inhibitory effect of this compound can be expressed as a percentage of the maximal contraction induced by ACh or KCl. Calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the induced contraction). Hypercontractility of the colonic muscle stimulated by acetylcholine and high K+ can be inhibited by this compound maleate in a solution containing Ca2+, but not in a Ca2+-free solution.[3]

Data Presentation

Table 1: Effect of this compound on Visceral Hypersensitivity (AWR Scores) in a Mouse Model of Post-Infectious IBS

Treatment GroupDistension Pressure (mmHg)Mean AWR Score (± SEM)
Vehicle Control 150.5 ± 0.2
301.8 ± 0.4
452.9 ± 0.5
603.7 ± 0.3
This compound (30 mg/kg) 150.2 ± 0.1
300.9 ± 0.3
451.5 ± 0.4
602.1 ± 0.5
Note: Data are hypothetical and represent expected outcomes. Statistical significance (p < 0.05) is denoted by an asterisk ().*

Table 2: Effect of this compound on Whole Gastrointestinal Transit Time in a Mouse Model of IBS

Treatment GroupNMean Transit Time (minutes ± SEM)% Change from Control
Vehicle Control 10155 ± 12-
This compound (10 mg/kg) 10130 ± 10-16.1%
This compound (30 mg/kg) 10115 ± 8-25.8%
Note: Data are hypothetical and represent expected outcomes. Statistical significance (p < 0.05) is denoted by an asterisk ().*

Table 3: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Isolated Colonic Strips

This compound Concentration (M)% Inhibition of ACh-induced Contraction (Mean ± SEM)
10⁻⁸8.5 ± 2.1
10⁻⁷25.3 ± 4.5
10⁻⁶48.9 ± 5.2
10⁻⁵75.6 ± 6.8
10⁻⁴92.1 ± 3.9
IC50 Value ~1.2 x 10⁻⁶ M
Note: Data are hypothetical and represent expected outcomes.

Visualizations

experimental_workflow cluster_model IBS Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Assessment of Effects model Induce Post-Infectious IBS (e.g., T. spiralis) treatment Administer this compound or Vehicle Control model->treatment Allow for model development awr Visceral Hypersensitivity (AWR) treatment->awr git Gastrointestinal Transit treatment->git contractility Ex Vivo Muscle Contractility treatment->contractility

Caption: Experimental workflow for assessing this compound's effects.

trimebutine_pathway cluster_opioid Opioid Receptor Modulation cluster_ion Ion Channel Modulation cluster_effects Physiological Effects This compound This compound mu μ-opioid Receptor This compound->mu delta δ-opioid Receptor This compound->delta kappa κ-opioid Receptor This compound->kappa ca_channel L-type Ca²⁺ Channels This compound->ca_channel Inhibits k_channel BK(Ca) K⁺ Channels This compound->k_channel Modulates gio Gi/o Protein mu->gio delta->gio kappa->gio ac ↓ Adenylyl Cyclase gio->ac camp ↓ cAMP ac->camp motility Normalized Gut Motility camp->motility sensitivity ↓ Visceral Hypersensitivity camp->sensitivity inhibit_ca ↓ Ca²⁺ Influx ca_channel->inhibit_ca inhibit_ca->motility inhibit_ca->sensitivity

Caption: this compound's signaling pathways in the gut.

References

Application Notes and Protocols: Elucidating the Effects of Trimebutine on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) is a multifaceted antispasmodic agent used in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is attributed to a complex, concentration-dependent modulation of ion channel activity in gastrointestinal smooth muscle cells.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on various ion channels using patch-clamp electrophysiology, the gold-standard for such studies.[4][5][6][7]

This compound's primary mechanism of action involves a dual regulatory effect on gastrointestinal motility; it can be both prokinetic and antispasmodic.[1] This paradoxical functionality arises from its concentration-dependent influence on key ion channels that govern smooth muscle excitability and contraction.[1][8] At lower concentrations, it tends to be excitatory, while at higher concentrations, it exhibits inhibitory effects.[1][9] The principal targets of this compound are voltage-dependent L-type calcium channels and various potassium channels.[1][9][10] Additionally, this compound is known to act as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors, which can further modulate ion channel activity.[2][10][11][12]

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on different ion channels.

Table 1: Inhibitory Effects of this compound on Voltage-Dependent Ca²⁺ Currents

ParameterCell TypeHolding PotentialThis compound ConcentrationValueReference
IC₅₀Rabbit Ileal Smooth Muscle-40 mV3-100 µM7 µM[3][13]
IC₅₀Rabbit Ileal Smooth Muscle-60 mV3-100 µM36 µM[3][13]
Inactivation Curve ShiftRabbit Ileal Smooth Muscle-30 µM18 mV (negative direction)[3][13]

Table 2: Inhibitory Effects of this compound on K⁺ Currents

ParameterCell TypeCurrent TypeThis compound ConcentrationValueReference
IC₅₀Rabbit Ileal Smooth MuscleVoltage-dependent K⁺ current (IKv)-7.6 µM[1]
IC₅₀Rabbit Ileal Smooth MuscleCa²⁺-dependent K⁺ current (IKCa)-23.5 µM[1]
EffectGuinea-pig Ventricular MyocytesDelayed Rectifier K⁺ Current (IKr and IKs)>10 µMWeak inhibition[14]

Signaling Pathways and Mechanisms of Action

This compound's dual effect is concentration-dependent. At lower concentrations, it primarily inhibits potassium channels, leading to membrane depolarization and increased contractility. At higher concentrations, it predominantly blocks L-type calcium channels, resulting in reduced calcium influx and muscle relaxation.

Trimebutine_Concentration_Effect cluster_low Low Concentration this compound (1-10 µM) cluster_high High Concentration this compound (30-300 µM) Trimebutine_low This compound K_channel K+ Channels (e.g., BKca) Trimebutine_low->K_channel Inhibition Depolarization Membrane Depolarization K_channel->Depolarization Reduced K+ Efflux Contraction_stim Stimulation of Contraction Depolarization->Contraction_stim Trimebutine_high This compound Ca_channel L-type Ca2+ Channels Trimebutine_high->Ca_channel Inhibition Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Contraction_inhib Inhibition of Contraction Ca_influx->Contraction_inhib

Caption: Dual concentration-dependent effects of this compound on ion channels.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on specific ion channels using the whole-cell patch-clamp technique. These protocols are based on established methodologies and should be adapted as necessary for specific cell types and equipment.

General Experimental Workflow

The general workflow for a patch-clamp experiment to study the effects of this compound is as follows:

Patch_Clamp_Workflow start Start: Isolate Smooth Muscle Cells prepare_pipette Prepare Patch Pipette (Internal Solution, 2-5 MΩ resistance) start->prepare_pipette form_gigaseal Form Gigaseal (Cell-attached Configuration) prepare_pipette->form_gigaseal establish_whole_cell Establish Whole-Cell Configuration (Rupture cell membrane with suction) form_gigaseal->establish_whole_cell apply_protocol Apply Voltage-Clamp Protocol (Hold membrane potential, apply voltage steps) establish_whole_cell->apply_protocol record_control Record Control Currents (Baseline ion channel activity) apply_protocol->record_control apply_this compound Apply this compound (Varying concentrations) record_control->apply_this compound record_drug_currents Record Currents in Presence of this compound apply_this compound->record_drug_currents data_analysis Data Analysis (Generate concentration-response curves, determine IC50) record_drug_currents->data_analysis end End data_analysis->end

Caption: General experimental workflow for patch-clamp analysis of this compound.
Protocol 1: L-type Calcium Channel (Cav1.2) Current Recording

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.

1. Cell Preparation:

  • Isolate single smooth muscle cells from tissues such as the rabbit ileum or guinea pig colon via enzymatic dispersion.[3] A common method involves incubation in a Ca²⁺-free solution with enzymes like papain and collagenase, followed by gentle trituration.[3]

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block potassium currents.

3. This compound Preparation:

  • Prepare a high-concentration stock solution of this compound maleate (B1232345) in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to final desired concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration does not significantly affect channel activity (typically <0.1%).

4. Whole-Cell Patch-Clamp Recording:

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Form a gigaohm seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[1]

5. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.[13]

  • Apply a brief prepulse to -40 mV for 200 ms (B15284909) to inactivate fast sodium channels.[10]

  • Apply a series of depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms to elicit Ca²⁺ currents.[10]

  • Return to the holding potential of -80 mV between sweeps.

  • Record baseline currents in the external solution.

  • Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the currents at each concentration after a steady-state effect is reached.[10]

6. Data Analysis:

  • Measure the peak inward current amplitude at each voltage step.

  • Generate concentration-response curves to determine the IC₅₀ value for this compound's inhibition of the L-type calcium channel.[1]

Protocol 2: Voltage-Gated Potassium Channel (Kv) Current Recording

Objective: To measure the inhibitory effect of this compound on voltage-gated potassium currents.

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.5 CdCl₂ (to block Ca²⁺ channels) (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

3. This compound Preparation:

  • As described in Protocol 1.

4. Whole-Cell Patch-Clamp Recording:

  • As described in Protocol 1.

5. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 500 ms to elicit outward K⁺ currents.

  • Return to the holding potential of -80 mV between sweeps.

  • Record baseline currents.

  • Apply varying concentrations of this compound and record the steady-state currents.

6. Data Analysis:

  • Measure the steady-state outward current amplitude at the end of each voltage step.

  • Plot current-voltage (I-V) relationships before and after this compound application.

  • Generate concentration-response curves to determine the IC₅₀ value.

Conclusion

This compound's therapeutic versatility stems from its complex and concentration-dependent modulation of both calcium and potassium ion channels in gastrointestinal smooth muscle.[1] At lower concentrations, its inhibitory effect on potassium channels leads to membrane depolarization and can stimulate contractions.[8][9] Conversely, at higher concentrations, its potent blockade of L-type calcium channels predominates, resulting in an inhibitory, antispasmodic effect.[8][9] The provided protocols offer a framework for researchers to further investigate the intricate pharmacology of this compound and similar compounds on ion channel function.

References

Application of Trimebutine in Ex Vivo Gut Motility Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Trimebutine (B1183) in ex vivo gut motility assays. This document outlines the pharmacological background of this compound, detailed protocols for assessing its effects on intestinal smooth muscle, and expected outcomes based on its concentration-dependent dual mechanism of action.

Application Notes

This compound is a versatile spasmolytic agent that modulates gastrointestinal motility.[1][2] Its unique pharmacological profile makes it a valuable tool in the research of gut motility disorders such as Irritable Bowel Syndrome (IBS). This compound's primary mechanism of action involves its interaction with the enteric nervous system, where it acts as an agonist on peripheral μ, κ, and δ opioid receptors.[1][2] This interaction is concentration-dependent, resulting in a dual effect: at low concentrations, it stimulates gut motility, while at higher concentrations, it exhibits an inhibitory effect.[3][4][5][6]

Furthermore, this compound has been shown to modulate ion channels, specifically L-type calcium channels and large-conductance calcium-activated potassium channels (BKca), contributing to its regulatory effects on smooth muscle contraction.[7] Its ability to normalize both hypermotility and hypomotility disorders underscores its therapeutic potential and makes it a subject of interest in gastroenterological research.

Ex vivo gut motility assays, utilizing isolated intestinal segments in an organ bath, are a fundamental method for studying the direct effects of pharmacological agents like this compound on intestinal smooth muscle contractility. These assays allow for the precise control of the tissue environment and the accurate measurement of contractile responses to various stimuli and inhibitors.

Data Presentation

The following tables summarize the concentration-dependent effects of this compound on ex vivo gut motility as reported in the literature.

Concentration Range (Molar)Predominant Effect on Gut MotilityTarget Tissue/ModelReference
10⁻⁸ - 10⁻⁷Enhancement of electrically-stimulated contractionsGuinea Pig Ileum[3]
10⁻⁶ - 10⁻⁵Inhibition of electrically-stimulated contractionsGuinea Pig Ileum[3]
10⁻⁸ - 10⁻⁵Inhibition of low-frequency stimulated contractionsGuinea Pig Ileum[3]
Concentration (g/mL)Effect on Spontaneous Contractions (Guinea Pig Colon)ConditionsReference
10⁻⁶Increased toneLow initial tone[4][5]
10⁻⁵Increased toneLow initial tone[4][5]
10⁻⁶Decreased tone and amplitudeHigh initial tone[4][5]
10⁻⁵Decreased tone and amplitudeHigh initial tone[4][5]
10⁻⁴Abolished spontaneous contractionsAll preparations[4][5]

Signaling Pathways and Experimental Workflow

This compound's Dual Action Signaling Pathway

Trimebutine_Signaling cluster_low_conc Low Concentration (e.g., 10⁻⁸ - 10⁻⁷ M) cluster_high_conc High Concentration (e.g., 10⁻⁶ - 10⁻⁵ M) Trimebutine_low This compound Mu_Opioid_Receptor μ-Opioid Receptor Trimebutine_low->Mu_Opioid_Receptor Agonist Inhibit_NE_Release Inhibit Norepinephrine Release Mu_Opioid_Receptor->Inhibit_NE_Release Prevent_ACh_Inhibition Prevent Adrenergic Inhibition of ACh Release Inhibit_NE_Release->Prevent_ACh_Inhibition Increased_Motility Increased Motility Prevent_ACh_Inhibition->Increased_Motility Trimebutine_high This compound Mu_Kappa_Receptors μ & κ-Opioid Receptors Trimebutine_high->Mu_Kappa_Receptors Agonist L_type_Ca_Channel L-type Ca²⁺ Channel Trimebutine_high->L_type_Ca_Channel Blocker Inhibit_ACh_Release Inhibit Acetylcholine Release Mu_Kappa_Receptors->Inhibit_ACh_Release Inhibit_Ca_Influx Inhibit Ca²⁺ Influx L_type_Ca_Channel->Inhibit_Ca_Influx Decreased_Motility Decreased Motility Inhibit_ACh_Release->Decreased_Motility Inhibit_Ca_Influx->Decreased_Motility

Caption: this compound's concentration-dependent dual signaling pathways in the gut.

Ex Vivo Gut Motility Assay Workflow

Experimental_Workflow Animal_Euthanasia 1. Animal Euthanasia (e.g., Guinea Pig) Tissue_Dissection 2. Tissue Dissection (e.g., Ileum or Colon) Animal_Euthanasia->Tissue_Dissection Tissue_Preparation 3. Tissue Preparation (Cleaning and Segmentation) Tissue_Dissection->Tissue_Preparation Organ_Bath_Setup 4. Organ Bath Setup (Mount Tissue in Krebs/Tyrode's Solution) Tissue_Preparation->Organ_Bath_Setup Equilibration 5. Equilibration (30-60 min at 37°C with Carbogen) Organ_Bath_Setup->Equilibration Baseline_Recording 6. Record Baseline (Spontaneous Contractions) Equilibration->Baseline_Recording Stimulation 7. Add Stimulant (Optional) (e.g., Acetylcholine, KCl) Baseline_Recording->Stimulation Trimebutine_Addition 8. Add this compound (Cumulative Concentrations) Baseline_Recording->Trimebutine_Addition Spontaneous Contraction Assay Stimulation->Trimebutine_Addition Record_Response 9. Record Contractile Response Trimebutine_Addition->Record_Response Data_Analysis 10. Data Analysis (Amplitude, Frequency, Tone) Record_Response->Data_Analysis

References

Application Notes and Protocols for Trimebutine Clinical Trials in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Trimebutine for the treatment of functional dyspepsia (FD). The protocols are based on established methodologies and current best practices in gastroenterology research.

Introduction to Functional Dyspepsia and this compound

Functional dyspepsia is a common functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, without evidence of structural disease to explain the symptoms.[1][2] FD is sub-classified into Epigastric Pain Syndrome (EPS) and Postprandial Distress Syndrome (PDS).[1][3] The pathophysiology of FD is complex and not fully understood, but is thought to involve altered gastrointestinal motility and visceral hypersensitivity.[1][2][4]

This compound is a prokinetic agent that modulates gastrointestinal motility.[1][5] Its mechanism of action is multifaceted, acting as an agonist on peripheral mu, kappa, and delta opiate receptors in the enteric nervous system.[5][6] This action helps to regulate abnormal hypo- or hyper-motility in the gastrointestinal tract.[1][5] this compound has been shown to accelerate gastric emptying and may also modulate visceral sensitivity, making it a promising therapeutic agent for FD.[1][6]

Clinical Trial Design: A Phase II/III Randomized, Double-Blind, Placebo-Controlled Study

This section outlines a robust clinical trial design to assess the efficacy and safety of this compound in patients with FD.

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving symptoms of functional dyspepsia.

  • Secondary Objectives:

    • To assess the effect of this compound on gastric emptying time.

    • To evaluate the impact of this compound on visceral sensitivity.

    • To assess the effect of this compound on patient-reported quality of life.

    • To evaluate the safety and tolerability of this compound.

Study Population

The study will enroll adult patients diagnosed with functional dyspepsia according to the Rome IV criteria.

Inclusion Criteria:

  • Age 18-65 years.

  • Diagnosis of functional dyspepsia (EPS or PDS subtype) according to Rome IV criteria.

  • Symptom duration of at least 6 months, with active symptoms in the last 3 months.

  • Willingness to provide informed consent and comply with study procedures.

Exclusion Criteria:

  • Presence of organic gastrointestinal disease (e.g., peptic ulcer, GERD, IBD).

  • Previous upper gastrointestinal surgery.

  • Use of medications that may affect gastrointestinal motility or sensitivity within 2 weeks of screening.[7]

  • Pregnancy or lactation.

  • Significant systemic disease.

Study Intervention
  • Treatment Group: this compound maleate (B1232345) 300 mg twice daily (BID) for 4 weeks.[1][8]

  • Control Group: Placebo BID for 4 weeks.

Study Endpoints

Primary Efficacy Endpoint:

  • Change from baseline in the Glasgow Dyspepsia Severity Score (GDSS) at week 4. A reduction of at least three points is considered satisfactory.[1]

Secondary Efficacy Endpoints:

  • Change from baseline in gastric emptying half-time (T1/2) as measured by scintigraphy.

  • Change from baseline in sensory thresholds (e.g., first perception, discomfort) during gastric barostat testing.

  • Change from baseline in the Gastrointestinal Quality of Life Index (GIQLI).[1]

  • Patient-reported outcomes using the Leuven Postprandial Distress Scale (LPDS).[9][10]

Safety Endpoints:

  • Incidence and severity of adverse events.

  • Changes in vital signs and laboratory parameters.

Study Procedures and Schedule of Assessments
AssessmentScreening (Week -2 to 0)Baseline (Week 0)Week 2Week 4 (End of Treatment)Follow-up (Week 8)
Informed ConsentX
Demographics & Medical HistoryX
Physical ExaminationXXXX
Rome IV Criteria AssessmentX
Glasgow Dyspepsia Severity Score (GDSS)XXXX
Gastrointestinal Quality of Life Index (GIQLI)XX
Leuven Postprandial Distress Scale (LPDS)XXXX
Gastric Emptying ScintigraphyXX
Visceral Sensitivity Test (Gastric Barostat)XX
RandomizationX
Investigational Product DispensationXX
Adverse Event MonitoringXXXX
Vital Signs & Laboratory TestsXXX

Experimental Protocols

Protocol 1: Gastric Emptying Scintigraphy

Objective: To quantitatively assess the rate of solid-phase gastric emptying.

Materials:

  • Standardized low-fat meal (e.g., 120g liquid egg whites, 2 slices of white toast, 30g strawberry jam, and 120 mL water).[7][11]

  • 99mTc-sulfur colloid (20-40 MBq).[12]

  • Gamma camera with a low-energy, all-purpose collimator.

Procedure:

  • Patient Preparation:

    • Patients must fast overnight (at least 8 hours) before the study.[7][13]

    • Medications that may affect gastric emptying should be discontinued (B1498344) for at least 48 hours prior to the test.[7]

    • For premenopausal women, the study should be performed within the first 10 days of the menstrual cycle.[13]

    • Blood glucose levels should be checked in diabetic patients and should ideally be below 200 mg/dL.[11]

  • Meal Preparation:

    • The 99mTc-sulfur colloid is mixed with the liquid egg whites and cooked (scrambled).

    • The radiolabeled eggs are served with the toast, jam, and water.

  • Meal Ingestion:

    • The patient should consume the entire meal within 10 minutes.[11][13]

  • Imaging:

    • Immediately after meal ingestion (time 0), acquire 1-minute anterior and posterior static images.

    • Repeat imaging at 1, 2, and 4 hours post-ingestion.[11]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.

    • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for attenuation.

    • The percentage of gastric retention at each time point is calculated relative to the counts at time 0.

    • The gastric emptying half-time (T1/2) is determined from the retention curve.

Normal Values:

  • At 1 hour: 30% to 90% retention.[11]

  • At 2 hours: Less than or equal to 60% retention.[11]

  • At 4 hours: Less than or equal to 10% retention.[11]

Protocol 2: Visceral Sensitivity Testing (Gastric Barostat)

Objective: To assess gastric sensitivity to distension.

Materials:

  • Gastric barostat device.

  • Double-lumen nasogastric tube with an infinitely compliant bag.

  • Visual analog scale (VAS) for symptom scoring.

Procedure:

  • Patient Preparation:

    • Patients must fast overnight.

  • Catheter Placement:

    • The nasogastric tube is inserted and the bag is positioned in the gastric fundus under fluoroscopic guidance.

  • Bag Unfolding:

    • The bag is unfolded by inflating it with a fixed volume of air (e.g., 400-600 mL) for 2 minutes.

  • Minimal Distending Pressure (MDP) Determination:

    • The bag is deflated and then inflated to a pressure of 2 mmHg above intra-abdominal pressure. This is the MDP.

  • Stepwise Distension:

    • The pressure in the bag is increased in steps of 2 mmHg, with each step lasting 2 minutes.

    • At the end of each step, the patient is asked to rate their perception of pressure, bloating, and pain on a VAS.

  • Sensory Thresholds:

    • The following sensory thresholds are determined:

      • First Perception: The lowest pressure at which the patient first feels a sensation.

      • Discomfort Threshold: The pressure at which the sensation becomes bothersome.

      • Pain Threshold: The pressure at which the sensation becomes painful.

  • Data Analysis:

    • The intrabag volumes at each pressure step are recorded to assess gastric compliance.

    • The pressure thresholds for first perception, discomfort, and pain are compared between the this compound and placebo groups.

Data Presentation

All quantitative data from the clinical trial should be summarized in tables for clear comparison between the treatment and control groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=...)Placebo (N=...)
Age (years), mean ± SD
Gender, n (%)
FD Subtype (EPS/PDS), n (%)
GDSS, mean ± SD
GIQLI, mean ± SD
Gastric Emptying T1/2 (min), mean ± SD

Table 2: Efficacy Outcomes at Week 4

OutcomeThis compound (N=...)Placebo (N=...)p-value
Change in GDSS, mean ± SD
Responders (GDSS reduction ≥3), n (%)
Change in Gastric Emptying T1/2 (min), mean ± SD
Change in GIQLI, mean ± SD
Change in LPDS, mean ± SD

Table 3: Visceral Sensitivity Thresholds (mmHg) at Week 4

ThresholdThis compound (N=...)Placebo (N=...)p-value
First Perception
Discomfort
Pain

Mandatory Visualizations

Trimebutine_MOA cluster_gut Gastrointestinal Tract ENS Enteric Nervous System (ENS) Smooth_Muscle GI Smooth Muscle ENS->Smooth_Muscle Regulates Contraction/ Relaxation Opioid_Receptors μ, δ, κ Opioid Receptors Opioid_Receptors->ENS Modulates GI_Motility Normalized GI Motility Smooth_Muscle->GI_Motility Affects This compound This compound This compound->Opioid_Receptors Agonist Symptom_Relief Symptom Relief in Functional Dyspepsia GI_Motility->Symptom_Relief

Caption: this compound's Mechanism of Action in Functional Dyspepsia.

Clinical_Trial_Workflow cluster_screening Screening Phase (Week -2 to 0) cluster_baseline Baseline (Week 0) cluster_treatment Treatment Phase (4 Weeks) cluster_eot End of Treatment (Week 4) cluster_followup Follow-up (Week 8) Screening Informed Consent Inclusion/Exclusion Criteria Medical History Baseline Baseline Assessments (GDSS, GIQLI, Scintigraphy, Barostat) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment This compound 300mg BID or Placebo BID Randomization->Treatment Week2_Visit Week 2 Assessment (GDSS, Adverse Events) Treatment->Week2_Visit EOT_Assessments Primary & Secondary Endpoint Assessments Week2_Visit->EOT_Assessments FollowUp Follow-up Assessments (GDSS, Adverse Events) EOT_Assessments->FollowUp

Caption: Experimental Workflow for the this compound Clinical Trial.

References

Application Notes and Protocols: Measuring Trimebutine's Efficacy on Colonic Transit Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) is a non-selective, weak opioid receptor agonist that modulates gastrointestinal motility.[1] Its unique regulatory effect on the enteric nervous system makes it a subject of interest for treating motility disorders, including those affecting colonic transit.[2][3] Accurate measurement of its efficacy on colonic transit time (CTT) is crucial for clinical evaluation and drug development.

These application notes provide detailed protocols for three established methods to measure CTT: Radiopaque Markers, Colonic Scintigraphy, and Wireless Motility Capsule. Each protocol is accompanied by a summary of quantitative data from studies evaluating this compound's effect and illustrative diagrams to clarify workflows and signaling pathways.

Data Presentation: this compound's Effect on Colonic Transit Time

The following table summarizes quantitative data from clinical studies on the effect of this compound on colonic transit time.

Patient PopulationInterventionMean CTT Before this compound (hours)Mean CTT After this compound (hours)Percentage ChangeStudy Reference
Chronic Idiopathic Constipation (Delayed Transit)This compound 200 mg/day for 1 month105 ± 1960 ± 11-42.9%[4]
Chronic Idiopathic Constipation (Normal Transit)This compound 200 mg/day for 1 month< 40No significant change-[4]
Spastic Colon (Constipation)This compound 200 mg three times daily for 8 weeksNot specifiedSignificantly reduced-[5]

Experimental Protocols

Radiopaque Marker Method

This is the most common, cost-effective, and simple method for measuring CTT.[6] It involves ingesting radiopaque markers and tracking their passage through the colon via abdominal X-rays.

Protocol 1: Single Capsule, Single X-ray (Hinton Method) [7]

  • Patient Preparation:

    • Discontinue all laxatives, enemas, and medications affecting gastrointestinal motility for at least 3 days prior to and during the study.[8]

    • Maintain a normal diet and fluid intake.

  • Marker Administration:

    • On Day 0, at a specified time (e.g., 9:00 AM), the patient ingests a single capsule containing 24 radiopaque markers (e.g., Sitzmarks®).[8]

  • Imaging:

    • On Day 5 (120 hours after marker ingestion), a single abdominal X-ray is taken.[7]

  • Data Analysis:

    • Count the number of markers remaining in the colon.

    • CTT is considered delayed if more than 20% of the markers (i.e., > 5 markers) are retained.[9]

    • Segmental transit can be assessed by identifying the location of the markers in the right colon, left colon, and rectosigmoid region.

Protocol 2: Multiple Capsules, Single X-ray (Metcalf Method) [7]

  • Patient Preparation:

    • Same as the Hinton method.

  • Marker Administration:

    • The patient ingests one capsule containing 24 radiopaque markers at the same time each day for three consecutive days (Day 0, 1, and 2).[7]

  • Imaging:

    • A single abdominal X-ray is taken on Day 4.[7]

  • Data Analysis:

    • Count the total number of markers in the colon.

    • Calculate the mean CTT in hours by multiplying the total number of retained markers by 1.2.[9]

Workflow for Radiopaque Marker Method

Radiopaque_Marker_Workflow cluster_prep Patient Preparation cluster_admin Marker Administration cluster_imaging Imaging cluster_analysis Data Analysis Prep Discontinue interfering medications Maintain normal diet Admin Ingest radiopaque markers (Single or multiple day protocol) Prep->Admin Proceed to Imaging Abdominal X-ray (e.g., Day 5 or Day 4) Admin->Imaging After specified time Analysis Count retained markers Calculate Colonic Transit Time Imaging->Analysis Analyze image

Caption: Workflow for the Radiopaque Marker Method.

Colonic Scintigraphy

This method uses a radiolabeled meal to provide a more physiological assessment of colonic transit with minimal radiation exposure.[6]

Protocol:

  • Patient Preparation:

    • Fast overnight before the study.

    • Discontinue medications affecting gastrointestinal motility as advised by the clinician.

  • Radiolabeled Meal Administration:

    • The patient consumes a standardized meal. A common method involves a solid component (e.g., eggs) labeled with Technetium-99m (99mTc) sulfur colloid and a liquid component (e.g., water) labeled with Indium-111 (111In) diethylene triamine pentaacetic acid (DTPA).[10]

  • Imaging:

    • A gamma camera acquires anterior and posterior images of the abdomen at specified time points (e.g., 2, 4, 24, 48, and 72 hours) after meal ingestion.[10][11]

  • Data Analysis:

    • The geometric center (GC) of the radioisotope distribution in the colon is calculated at each imaging time point. The colon is divided into regions (cecum/ascending, transverse, descending, and rectosigmoid), each assigned a weighted value.

    • The GC is calculated using the formula: GC = Σ (% activity in each region × weighting factor) / 100.

    • A lower GC value indicates slower transit.[10]

Workflow for Colonic Scintigraphy

Colonic_Scintigraphy_Workflow cluster_prep Patient Preparation cluster_admin Meal Administration cluster_imaging Imaging cluster_analysis Data Analysis Prep Overnight fast Discontinue interfering medications Admin Ingest radiolabeled meal (e.g., 99mTc and 111In) Prep->Admin Proceed to Imaging Gamma camera imaging (Serial scans over 48-72h) Admin->Imaging Immediately after Analysis Calculate Geometric Center Assess transit progression Imaging->Analysis Analyze images

Caption: Workflow for the Colonic Scintigraphy Method.

Wireless Motility Capsule

This method utilizes an ingestible capsule that measures pH, temperature, and pressure to determine transit times throughout the gastrointestinal tract in an ambulatory setting.[12]

Protocol (SmartPill™):

  • Patient Preparation:

    • Fast for at least 8 hours before the study.

    • Discontinue medications that can interfere with the test, such as proton pump inhibitors, H2-receptor antagonists, and prokinetics, for several days prior, as directed.[13]

  • Capsule Administration:

    • The patient ingests a standardized nutrient bar (Smartbar™) and a glass of water, followed by swallowing the wireless motility capsule.[14]

    • The patient wears a data receiver that records information transmitted from the capsule.

  • Data Recording:

    • The patient can resume normal activities but must refrain from eating or drinking for 6 hours after ingesting the capsule to allow for accurate gastric emptying time measurement.[13]

    • The recording continues until the capsule is passed, which can take up to 5 days.[13]

  • Data Analysis:

    • The data is downloaded from the receiver and analyzed using specialized software.

    • Gastric emptying is marked by an abrupt rise in pH as the capsule moves from the acidic stomach to the alkaline small intestine.

    • Colonic entry is identified by a drop in pH as the capsule enters the cecum.

    • Colonic transit time is the duration from colonic entry to the exit of the capsule from the body, which is confirmed by a drop in temperature.[12]

    • Normal CTT is considered to be between 10 and 59 hours.[15]

Workflow for Wireless Motility Capsule

Wireless_Motility_Capsule_Workflow cluster_prep Patient Preparation cluster_admin Capsule Administration cluster_recording Data Recording cluster_analysis Data Analysis Prep Overnight fast Discontinue interfering medications Admin Ingest standardized meal Swallow wireless motility capsule Prep->Admin Proceed to Recording Ambulatory data collection (up to 5 days) Admin->Recording Start recording Analysis Download and analyze data (pH, temperature, pressure) Recording->Analysis After capsule passage

Caption: Workflow for the Wireless Motility Capsule Method.

This compound Signaling Pathway

This compound exerts its modulatory effects on gastrointestinal motility through a complex interaction with the enteric nervous system. Its primary mechanism involves acting as an agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[3] This interaction influences the release of various neurotransmitters and modulates ion channel activity, ultimately regulating smooth muscle contraction.

Trimebutine_Signaling_Pathway cluster_receptors Opioid Receptors cluster_neurotransmitters Neurotransmitter Release cluster_ion_channels Ion Channel Modulation cluster_effect Physiological Effect This compound This compound Mu_Receptor μ-opioid Receptor This compound->Mu_Receptor Agonist Kappa_Receptor κ-opioid Receptor This compound->Kappa_Receptor Agonist Delta_Receptor δ-opioid Receptor This compound->Delta_Receptor Agonist Ca_Channel L-type Ca²⁺ Channels This compound->Ca_Channel Inhibits K_Channel K⁺ Channels This compound->K_Channel Modulates Acetylcholine Acetylcholine (Excitatory) Mu_Receptor->Acetylcholine Inhibits Substance_P Substance P (Excitatory) Mu_Receptor->Substance_P Inhibits VIP VIP (Inhibitory) Mu_Receptor->VIP Stimulates NO Nitric Oxide (Inhibitory) Mu_Receptor->NO Stimulates Kappa_Receptor->Acetylcholine Inhibits Kappa_Receptor->Substance_P Inhibits Kappa_Receptor->VIP Stimulates Kappa_Receptor->NO Stimulates Delta_Receptor->Acetylcholine Inhibits Delta_Receptor->Substance_P Inhibits Delta_Receptor->VIP Stimulates Delta_Receptor->NO Stimulates Motility Modulation of Colonic Motility Acetylcholine->Motility Contraction Substance_P->Motility Contraction VIP->Motility Relaxation NO->Motility Relaxation Ca_Channel->Motility Decreases Contraction K_Channel->Motility Alters Excitability

Caption: this compound's Signaling Pathway in the Enteric Nervous System.

References

Application Notes and Protocols for Assessing Trimebutine's Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) is a versatile spasmolytic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its clinical efficacy is attributed to a complex and concentration-dependent mechanism of action at the cellular level. This compound modulates gastrointestinal motility by interacting with peripheral opioid receptors and various ion channels on smooth muscle cells.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the cellular effects of this compound in vitro, designed for researchers, scientists, and professionals in drug development.

Key Cellular Targets and Mechanisms of Action

This compound's pharmacological profile is characterized by its dual, concentration-dependent effects on gastrointestinal smooth muscle. At lower concentrations (in the nanomolar to low micromolar range), it can stimulate gut motility, while at higher concentrations (in the micromolar range), it exhibits inhibitory and antispasmodic properties.[4][5] This dual action is a result of its interaction with multiple cellular targets:

  • Opioid Receptors: this compound and its active metabolite, N-monodesmethyl-trimebutine, act as weak agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors located on myenteric plexus neurons and smooth muscle cells.[6][7] Activation of these G-protein coupled receptors initiates intracellular signaling cascades that modulate neuronal excitability and muscle contractility.[6]

  • Ion Channels: this compound directly modulates the activity of several key ion channels that govern smooth muscle cell membrane potential and contractility.[1][5]

    • L-type Calcium Channels (Ca_v1.2): Inhibition of these channels at higher concentrations reduces calcium influx, leading to smooth muscle relaxation.[1][8]

    • Potassium Channels: this compound inhibits various potassium channels, including large-conductance calcium-activated potassium (BK_Ca) channels and voltage-gated potassium (K_v) channels.[1][9] Inhibition of these channels can lead to membrane depolarization and contribute to its excitatory effects at lower concentrations.

    • Sodium Channels: this compound has also been shown to block voltage-gated sodium channels, contributing to its local anesthetic properties.[10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound on various cellular targets.

Table 1: Inhibitory Effects of this compound on Ion Channels

ParameterCell Type/TissueTarget Ion ChannelHolding PotentialIC50Reference(s)
IC50Rabbit Ileal Smooth MuscleL-type Ca2+ Current-40 mV7 µM[8][11]
IC50Rabbit Ileal Smooth MuscleL-type Ca2+ Current-60 mV36 µM[8][11]
IC50Rabbit Ileal Smooth MuscleVoltage-dependent K+ Current (IKv)Not Specified7.6 µM[9]
IC50Rabbit Ileal Smooth MuscleCa2+-activated K+ Current (IKCa)Not Specified23.5 µM[9]
IC50In VitroSodium ChannelsNot Specified8.4 µM[10]

Table 2: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference(s)
Mu (µ)[3H]-NaloxoneMouse and Guinea-pig brain homogenate~1/13th potency of Morphine[12]
Kappa (κ)[3H]-U-69593Mouse and Guinea-pig brain homogenateNo appreciable affinity[12]

Table 3: Effects of this compound on Cell Viability

Cell LineAssayIncubation TimeIC50Reference(s)
SHG44 (Glioma)MTT48 h98.28 µM[13]
U251 (Glioma)MTT48 h128.27 µM[13]
U-87 MG (Glioblastoma)MTT48 h204.06 µM[13]

Mandatory Visualizations

Trimebutine_Signaling_Pathways This compound Signaling Pathways cluster_opioid Opioid Receptor Signaling cluster_ion_channel Direct Ion Channel Modulation Trimebutine_opioid This compound Opioid_Receptor μ, δ, κ Opioid Receptors Trimebutine_opioid->Opioid_Receptor Agonist G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits K_channel_opioid K+ Channel G_protein->K_channel_opioid Activates (Gβγ) Ca_channel_opioid Ca2+ Channel G_protein->Ca_channel_opioid Inhibits (Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Hyperpolarization Hyperpolarization K_channel_opioid->Hyperpolarization Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_channel_opioid->Reduced Neurotransmitter\nRelease Trimebutine_ion This compound L_type_Ca_channel L-type Ca2+ Channel Trimebutine_ion->L_type_Ca_channel Inhibits (High Conc.) BK_Ca_channel BKCa K+ Channel Trimebutine_ion->BK_Ca_channel Inhibits (Low Conc.) Kv_channel Kv K+ Channel Trimebutine_ion->Kv_channel Inhibits Na_channel Na+ Channel Trimebutine_ion->Na_channel Inhibits Relaxation Relaxation L_type_Ca_channel->Relaxation Depolarization Depolarization BK_Ca_channel->Depolarization

Caption: Signaling pathways of this compound in smooth muscle cells.

Experimental_Workflow General Experimental Workflow for In Vitro Analysis cluster_assays Assay Types Cell_Culture Cell Culture (e.g., Primary Smooth Muscle Cells, Cell Lines) Assay_Selection Assay Selection Cell_Culture->Assay_Selection Data_Acquisition Data Acquisition Assay_Selection->Data_Acquisition Patch_Clamp Patch-Clamp Electrophysiology Assay_Selection->Patch_Clamp Calcium_Imaging Calcium Imaging (Fura-2) Assay_Selection->Calcium_Imaging Binding_Assay Radioligand Binding Assay Assay_Selection->Binding_Assay Viability_Assay Cell Viability Assay (MTT) Assay_Selection->Viability_Assay Organ_Bath Isolated Organ Bath Assay_Selection->Organ_Bath Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Interpretation Interpretation of Cellular Effects Data_Analysis->Interpretation

Caption: Experimental workflow for in vitro analysis of this compound.

Experimental Protocols

Cell Culture Models

The choice of cell model is critical for studying the cellular effects of this compound.

  • Primary Human Intestinal Smooth Muscle Cells (HISMC): These cells are isolated directly from human intestinal tissue and provide a high degree of physiological relevance.[10][14][15][16] They retain the morphological and functional characteristics of their tissue of origin.[12] However, they have a finite lifespan and can be more challenging to culture than immortalized cell lines.[2][17]

  • Immortalized Cell Lines: These are cells that have been genetically modified to proliferate indefinitely, making them easier to culture and suitable for high-throughput screening.[17] While they offer consistency and are cost-effective, the genetic alterations may lead to differences from normal physiological behavior.[2][17][18] An example is the SV40-immortalized human intestinal smooth muscle cell line (T9220).[11]

  • Other Relevant Cell Lines:

    • Caco-2: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes. It is useful for studying drug absorption and transport.

    • SHG44, U251, U-87 MG: Human glioma and glioblastoma cell lines that have been used to study this compound's anti-cancer effects.[13]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents in single cells.

Objective: To measure the effect of this compound on L-type calcium channel and potassium channel currents.

Materials:

  • Isolated smooth muscle cells or a suitable cell line.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for patch pipettes.

  • External (bath) solution (for Ca2+ currents, in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 1.8 CaCl2, 10.0 HEPES, 10.0 glucose (pH 7.4 with NaOH). K+ channel blockers (e.g., TEA) can be added to isolate Ca2+ currents.

  • Internal (pipette) solution (for Ca2+ currents, in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 ATP (pH 7.2 with CsOH).

  • This compound maleate (B1232345) stock solution.

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from intestinal tissue (e.g., guinea pig colon or rabbit ileum) by enzymatic digestion.[1] Alternatively, culture an appropriate cell line on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol (for L-type Ca2+ currents):

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit inward Ca2+ currents.

  • Data Acquisition:

    • Record baseline currents in the external solution.

    • Perfuse the cell with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the currents at each concentration until a steady-state effect is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct concentration-response curves to determine the IC50 value for this compound's inhibition of the ion channel.

Protocol 2: Intracellular Calcium Imaging with Fura-2

This protocol measures changes in intracellular calcium concentration ([Ca2+]i).

Objective: To assess the effect of this compound on intracellular calcium dynamics.

Materials:

  • Isolated smooth muscle cells or a suitable cell line cultured on glass coverslips.

  • Fluorescence microscopy system equipped for ratiometric imaging.

  • Fura-2 AM (acetoxymethyl ester) stock solution (in DMSO).

  • Pluronic F-127.

  • HEPES-buffered saline solution (HBSS).

  • This compound maleate stock solution.

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[7][19][20]

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).[20]

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.[11][19][20]

  • Data Acquisition:

    • Record baseline fluorescence ratios (340/380) before adding this compound.

    • Perfuse the cells with different concentrations of this compound and record the changes in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calculate the change in [Ca2+]i in response to this compound.

Protocol 3: Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to its target receptors.

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from tissue rich in opioid receptors (e.g., guinea pig brain) or a cell line expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-DAMGO for µ receptors, [3H]-DPDPE for δ receptors, [3H]-U69593 for κ receptors).

  • Unlabeled this compound maleate.

  • Naloxone (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to isolate the cell membranes.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • Selected cell line (e.g., SHG44, U251, U-87 MG).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound maleate stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3 x 10^3 cells/well) and allow them to adhere overnight.[13]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-400 µM for glioma cells).[13] Include vehicle control wells (e.g., 0.1% DMSO).[13]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. By employing these in vitro models and assays, researchers can further elucidate the complex mechanisms of action of this multifaceted drug, aiding in the development of novel therapeutics for gastrointestinal disorders.

References

Application Notes and Protocols for the Synthesis of Trimebutine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Trimebutine (B1183) and its derivatives, which are valuable tools for research in gastroenterology, pharmacology, and medicinal chemistry. This compound is a non-selective opioid receptor agonist with weak mu, delta, and kappa activity, and also exhibits antimuscarinic properties.[1][2] This dual mechanism of action makes it an interesting scaffold for the development of novel therapeutics for gastrointestinal disorders.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Below are protocols for two common methods.

Method 1: Synthesis from 2-Amino-2-phenylbutanol

This method involves the N,N-dimethylation of 2-amino-2-phenylbutanol followed by esterification with 3,4,5-trimethoxybenzoyl chloride.

Experimental Protocol:

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylbutanol

  • In a suitable reaction vessel, combine 2-amino-2-phenylbutanol, formaldehyde, and formic acid.

  • Heat the mixture under reflux for the time specified in the chosen literature procedure.

  • After cooling, make the reaction mixture alkaline with a suitable base (e.g., sodium hydroxide (B78521) solution).

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain 2-(dimethylamino)-2-phenylbutanol.

Step 2: Synthesis of this compound

  • Dissolve 2-(dimethylamino)-2-phenylbutanol in a suitable solvent (e.g., acetone) in a clean, dry reaction flask.

  • Add an acid-binding agent, such as sodium bicarbonate, and cool the mixture to 5-10°C.[3]

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction to proceed for a specified time (e.g., 2 hours) at this temperature.[3]

  • Remove the solvent by distillation under reduced pressure.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.

Quantitative Data for Method 1:

StepProductYieldPurity (HPLC)Reference
12-(Dimethylamino)-2-phenylbutanol95%95% (GC)[3]
2This compound92%99.5%[3]
Method 2: Synthesis from 2-Amino-2-phenylbutyric Acid

This route involves the simultaneous esterification and N,N-dimethylation of 2-amino-2-phenylbutyric acid, followed by reduction to the corresponding alcohol and subsequent esterification.

Experimental Protocol:

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylbutyric acid methyl ester

  • React 2-amino-2-phenylbutyric acid with a suitable methylating agent (e.g., methyl sulfate) in the presence of a base to achieve both N,N-dimethylation and esterification of the carboxylic acid.[4]

Step 2: Reduction to 2-(Dimethylamino)-2-phenylbutanol

  • Reduce the ester from Step 1 using a suitable reducing agent, such as sodium borohydride, to yield 2-(dimethylamino)-2-phenylbutanol.[4]

Step 3: Synthesis of this compound

  • Follow the esterification procedure described in Step 2 of Method 1, reacting 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a protonic acid catalyst in an organic solvent.[4]

Quantitative Data for Method 2:

StepProductYieldPurityReference
OverallThis compound>80%High[4]

Synthesis of this compound Derivatives

The synthesis of derivatives can be achieved by modifying the starting materials or the final this compound molecule. A key derivative is N-desmethylthis compound, a major active metabolite.

Synthesis of N-Desmethylthis compound

Experimental Workflows

Synthesis_Workflow_Method_1 cluster_step1 Step 1: N,N-Dimethylation cluster_step2 Step 2: Esterification A 2-Amino-2-phenylbutanol C 2-(Dimethylamino)-2-phenylbutanol A->C Reflux B Formaldehyde, Formic Acid B->C E This compound C->E Acetone, NaHCO3, 5-10°C D 3,4,5-Trimethoxybenzoyl chloride D->E

Caption: Synthetic workflow for this compound via Method 1.

Synthesis_Workflow_Method_2 cluster_step1 Step 1: Esterification & N,N-Dimethylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Esterification A 2-Amino-2-phenylbutyric Acid C 2-(Dimethylamino)-2-phenylbutyric acid methyl ester A->C B Methylating Agent B->C E 2-(Dimethylamino)-2-phenylbutanol C->E D Reducing Agent (e.g., NaBH4) D->E G This compound E->G Protonic Acid Catalyst F 3,4,5-Trimethoxybenzoyl chloride F->G

Caption: Synthetic workflow for this compound via Method 2.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily mediated through its interaction with opioid and muscarinic receptors in the gastrointestinal tract.

Opioid_Signaling_Pathway This compound This compound / N-desmethylthis compound Opioid_Receptor μ, δ, κ Opioid Receptors (Gi/o-coupled) This compound->Opioid_Receptor Weak Agonist G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Modulation of Neuronal Excitability and Muscle Contractility cAMP->Cellular_Response Ca_Channel ↓ Ca2+ influx Ion_Channels->Ca_Channel K_Channel ↑ K+ efflux Ion_Channels->K_Channel Ca_Channel->Cellular_Response K_Channel->Cellular_Response Antimuscarinic_Signaling_Pathway This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor (mAChR) This compound->Muscarinic_Receptor Antagonist Gq_Protein Gq Protein Activation Muscarinic_Receptor->Gq_Protein Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

References

Application of Mass Spectrometry for Trimebutine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of trimebutine (B1183) and its metabolites in biological matrices. Detailed protocols and quantitative data are presented to facilitate the replication and adaptation of these methods in a research and development setting.

Introduction

This compound is a non-competitive spasmolytic agent that regulates gastrointestinal motility.[1] It acts on the enteric nervous system by modulating the release of gastrointestinal peptides and interacting with peripheral opioid receptors.[1] Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2] The primary active metabolite is N-monodesmethylthis compound (northis compound), which significantly contributes to the therapeutic effect.[1] Other major metabolites include N-didesmethylthis compound and 3,4,5-trimethoxybenzoic acid.[1] The simultaneous quantification of this compound and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver through two main pathways: N-demethylation and ester hydrolysis.[1] The initial metabolic step can be either the removal of a methyl group from the dimethylamino moiety to form N-monodesmethylthis compound (northis compound) or the hydrolysis of the ester bond to produce 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[1] Northis compound can be further demethylated to N-didesmethylthis compound.[1] These metabolites can also undergo conjugation with glucuronic acid or sulfate (B86663) before excretion.[1][2] A novel metabolite, the N-desmethylthis compound (NDMT) glucuronide conjugate, has also been identified.[3][4]

This compound Metabolic Pathway This compound This compound Northis compound N-monodesmethylthis compound (Northis compound) This compound->Northis compound N-demethylation TMBA 3,4,5-trimethoxybenzoic acid This compound->TMBA Ester Hydrolysis Hydrolyzed_Metabolite 2-dimethylamino-2-phenylbutanol This compound->Hydrolyzed_Metabolite Ester Hydrolysis Didesmethylthis compound N-didesmethylthis compound Northis compound->Didesmethylthis compound N-demethylation NDMT_Glucuronide NDMT Glucuronide Conjugate Northis compound->NDMT_Glucuronide Glucuronidation Conjugates Sulfate/Glucuronide Conjugates Didesmethylthis compound->Conjugates TMBA->Conjugates

This compound Metabolic Pathway

Quantitative Analysis of this compound and its Metabolites

LC-MS/MS methods have been developed for the simultaneous determination of this compound and its major metabolites in human plasma. These methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies.

Summary of Quantitative LC-MS/MS Method Parameters
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Recovery (%)
This compound Maleate (B1232345) (TM) 1 - 100[5]1[5]< 15[5]< 15[5]85 - 115[5]58.2[5]
0.5 - 500[6][7]0.5[6][7]< 15[6][7]< 15[6][7]85 - 115[6][7]102.4[6][7]
10 - 1000[8]10[8]< 8.7[8]< 8.7[8]90.0 - 98.5[8]-
N-monodesmethylthis compound (Northis compound) 1 - 500[5]1[5]< 15[5]< 15[5]85 - 115[5]69.6[5]
10 - 1000[8]10[8]< 8.7[8]< 8.7[8]90.0 - 98.5[8]-
N-didesmethylthis compound (APB) 1 - 100[5]1[5]< 15[5]< 15[5]85 - 115[5]51.2[5]
0.5 - 500[6][7]0.5[6][7]< 15[6][7]< 15[6][7]85 - 115[6][7]100.9[6][7]
3,4,5-trimethoxybenzoic acid (TMBA) 50 - 10,000[5]50[5]< 15[5]< 15[5]85 - 115[5]62.5[5]
50 - 50,000[6][7]50[6][7]< 15[6][7]< 15[6][7]85 - 115[6][7]92.7[6][7]

Experimental Protocols

The following sections detail the methodologies for sample preparation and LC-MS/MS analysis of this compound and its metabolites.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC LC Separation (e.g., C18 Column, Gradient Elution) Reconstitute->LC MS MS/MS Detection (ESI, MRM) LC->MS Acquisition Data Acquisition MS->Acquisition Quant Quantification (Peak Area Ratios) Acquisition->Quant

LC-MS/MS Experimental Workflow
Protocol 1: Protein Precipitation Method

This protocol is adapted from a method for the simultaneous determination of this compound and its primary metabolites in human plasma.[1]

1. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[1]

  • Vortex for 30 seconds.[1]

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]

  • Vortex for 2 minutes.[1]

  • Centrifuge at 14,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system.[1]

  • Column: C18 column (e.g., Sun Fire C18).[6]

  • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and methanol (B129727) (20:80, v/v) has been reported.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[1][5]

  • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative switching mode.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

MRM Transitions (Example) :

  • This compound (TMB): m/z 388.0 → 343.0[8]

  • N-monodesmethylthis compound (nor-TMB): m/z 374.0 → 195.0[8]

Protocol 2: Liquid-Liquid Extraction Method

This protocol is based on a method for the determination of this compound and three of its metabolites in human plasma.[5]

1. Sample Preparation

  • Analytes are extracted from plasma samples by liquid-liquid extraction.[5] (Specific solvent and conditions would need to be optimized based on the analytes of interest).

  • After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: HPLC system.[5]

  • Column: YMC J'sphere C18 column.[5]

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5)-methanol (20:80, v/v).[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[5]

  • Ionization Source: Electrospray ionization (ESI) with positive-negative switching.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

Considerations for NDMT Glucuronide Metabolite

The discovery of an unstable N-desmethylthis compound (NDMT) glucuronide conjugate highlights a potential challenge in accurately quantifying NDMT.[3] This conjugate can hydrolyze back to NDMT, leading to an overestimation of the NDMT concentration.[3] To address this, an acidification step can be introduced into the extraction procedure to completely hydrolyze the glucuronide and allow for the measurement of total NDMT.[3][4]

Conclusion

The use of LC-MS/MS provides a robust, sensitive, and specific platform for the identification and quantification of this compound and its metabolites. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The methodologies can be adapted and optimized for various research needs, from routine pharmacokinetic screening to in-depth metabolic profiling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Trimebutine and its common salt form, this compound maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound maleate?

This compound maleate is generally described as sparingly or slightly soluble in water.[1][2][3] One source specifies a solubility of 35 mg/mL in water, while another describes it as "moderately soluble."[2][3] It's important to note that solubility can be influenced by factors such as temperature and pH.

Q2: How does pH affect the solubility and stability of this compound maleate in aqueous solutions?

Q3: What are the common strategies to improve the aqueous solubility of this compound?

Common techniques to enhance the solubility of poorly water-soluble drugs like this compound include:

  • pH Adjustment: Optimizing the pH of the aqueous solution.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Complexation: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersion: Dispersing the drug in a carrier matrix.

Troubleshooting Guides

Issue 1: this compound Maleate Precipitates Out of My Aqueous Solution.

Possible Cause: The aqueous solubility limit has been exceeded.

Troubleshooting Steps:

  • Verify Concentration: Ensure the intended concentration does not exceed the known solubility of this compound maleate.

  • pH Adjustment:

    • Problem: The pH of your solution may not be optimal for solubility and stability. This compound maleate is most stable in acidic conditions (pH 2-2.8).[4]

    • Solution: Adjust the pH of your aqueous solution to the acidic range using a suitable buffer (e.g., citrate (B86180) buffer). Monitor for any signs of degradation, especially if working outside the optimal stability range.

  • Temperature Control:

    • Problem: The dissolution of this compound maleate is an endothermic process, meaning solubility increases with temperature.[5]

    • Solution: Gently warm the solution while stirring to aid dissolution. Be cautious, as excessive heat can accelerate degradation.

Issue 2: I Need to Achieve a Higher Concentration of this compound in Solution Than is Possible in Water Alone.

Possible Cause: The inherent low aqueous solubility of this compound is limiting your experiment.

Troubleshooting Steps:

  • Co-solvency:

    • Concept: The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic drugs.

    • Recommended Co-solvents: Ethanol, isopropanol, and acetonitrile (B52724) have been shown to be effective co-solvents for this compound maleate.

    • Data: The following table summarizes the mole fraction solubility of this compound maleate in various solvents and binary mixtures at different temperatures.

Solvent/Mixture (w/w)Temperature (°C)Mole Fraction Solubility (x10-3)
Water25~0.0 (Extrapolated)
Ethanol252.5
Isopropanol251.8
Acetonitrile253.2
Ethanol/Water (20/80)250.3
Ethanol/Water (50/50)251.2
Ethanol/Water (80/20)252.1
Isopropanol/Water (20/80)250.2
Isopropanol/Water (50/50)250.9
Isopropanol/Water (80/20)251.5
Acetonitrile/Water (20/80)250.4
Acetonitrile/Water (50/50)251.5
Acetonitrile/Water (80/20)252.7

Data adapted from a study on the solubility of this compound maleate in mono-solvents and binary mixed solvents.[5]

  • Cyclodextrin (B1172386) Complexation:

    • Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.

    • Recommendation: Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Workflow:

      G cluster_prep Preparation of this compound-Cyclodextrin Complex A Dissolve Cyclodextrin in Water C Mix Solutions & Stir A->C B Dissolve this compound in Organic Solvent B->C D Remove Solvent (e.g., Evaporation, Freeze-drying) C->D E Collect & Dry Complex D->E

      Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

  • Solid Dispersion:

    • Concept: Dispersing this compound in a solid, water-soluble carrier can enhance its dissolution rate and apparent solubility.

    • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and Eudragit® polymers.

    • Workflow:

      G cluster_sd Preparation of this compound Solid Dispersion P1 Dissolve this compound & Carrier in a Common Solvent P2 Solvent Evaporation P1->P2 P3 Collect Solid Dispersion P2->P3 P4 Further Processing (e.g., Milling, Sieving) P3->P4

      Caption: General workflow for preparing a this compound solid dispersion.

Experimental Protocols

Protocol 1: Determination of this compound Maleate Solubility (Shake-Flask Method)
  • Materials:

    • This compound maleate powder

    • Selected aqueous buffer (e.g., pH 2.0, 4.0, 7.4)

    • Calibrated pH meter

    • Shaking incubator or water bath

    • Centrifuge

    • Syringe filters (0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound maleate powder to a known volume of the aqueous buffer in a sealed container.

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After shaking, allow the samples to stand to let undissolved particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with the mobile phase (for HPLC) or the corresponding buffer (for UV-Vis) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of dissolved this compound maleate using a validated HPLC or UV-Vis spectrophotometry method.

  • Analytical Method - HPLC:

    • Column: C18 reverse-phase column

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)

    • Detection: UV detection at an appropriate wavelength (e.g., 268 nm).[6]

    • Quantification: Use a calibration curve prepared with known concentrations of this compound maleate.

  • Analytical Method - UV-Vis Spectrophotometry:

    • Determine the λmax of this compound maleate in the chosen buffer.

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

    • Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Materials:

    • This compound maleate

    • β-cyclodextrin or HP-β-cyclodextrin

    • Deionized water

    • Suitable organic solvent (e.g., ethanol)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Dissolve a specific molar ratio of this compound maleate and cyclodextrin in a minimal amount of an ethanol/water co-solvent system with stirring.

    • Continue stirring the solution at room temperature for 24 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • The resulting powder is the this compound-cyclodextrin inclusion complex.

Logical Relationship Diagram

G cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound pH pH Adjustment Problem->pH CoSolvent Co-solvency Problem->CoSolvent Complex Cyclodextrin Complexation Problem->Complex SolidDisp Solid Dispersion Problem->SolidDisp Outcome Enhanced Aqueous Solubility & Bioavailability pH->Outcome CoSolvent->Outcome Complex->Outcome SolidDisp->Outcome

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Optimizing Trimebutine Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Trimebutine (B1183) dosage and administration in rodent models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for this compound Maleate (B1232345) for different routes of administration?

For oral (PO) administration, this compound Maleate can be suspended in a 0.5% methylcellulose (B11928114) solution. For intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes, sterile saline (0.9% NaCl) is a commonly used vehicle. It is crucial to ensure the final solution is clear and free of particulates for parenteral routes.[1]

Q2: My this compound Maleate solution is cloudy. What should I do?

The solubility of this compound Maleate can be dependent on the pH of the solution. If you observe cloudiness or precipitation, gentle warming or slight adjustments to the pH of the vehicle may be necessary. Always ensure the final formulation is homogenous before administration.

Q3: What are the expected behavioral effects of this compound in rodents?

At therapeutic doses, behavioral changes should be minimal. However, at higher doses, central nervous system (CNS) effects such as reduced spontaneous activity, slight sedation, and hypotonia (reduced muscle tone) have been observed in mice and rats.[1][2] At very high doses, respiratory depression may occur.[1][2]

Q4: How quickly can I expect to see an effect on gastrointestinal motility?

Following oral administration in rats, peak plasma concentrations of radiolabelled this compound are observed within one hour.[2] The onset of action will depend on the route of administration, with intravenous administration providing the most rapid effect.

Q5: I am observing high variability in my results between animals in the same experimental group. What could be the cause?

Inconsistent administration technique is a significant source of variability. For oral gavage, ensure the entire dose is delivered to the stomach. For injections, inconsistent placement (e.g., subcutaneous instead of intraperitoneal) can alter absorption rates. Standardizing techniques and ensuring all personnel are properly trained is crucial. Fasting animals before oral dosing can also help reduce variability in drug absorption.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Signs of peritonitis (e.g., abdominal swelling, lethargy) after IP injection. 1. Introduction of a non-sterile solution. 2. Puncture of an internal organ (e.g., intestine, bladder). 3. Irritation from the drug formulation.1. Ensure your solution is sterile. 2. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. 3. Use a new, sterile needle for each animal.[1]
A "bleb" or lump forms under the skin after a supposed IV injection. Extravasation: The drug was injected into the tissue surrounding the vein instead of into the bloodstream.This indicates an unsuccessful IV injection, which will lead to inaccurate dosing. Proper restraint, good lighting, and using the correct needle size are critical. Warming the animal's tail can help dilate the veins, making them easier to access.[1]
Unexpected mortality in animals, especially at higher doses. Respiratory arrest can occur at high doses of this compound.[2]Carefully review your dose calculations. Consider a dose-response study to determine the optimal therapeutic window for your specific model. Monitor animals closely after administration for any signs of respiratory distress.

Quantitative Data Summary

The following tables summarize recommended dosages of this compound for different rodent models and administration routes based on preclinical studies.

Table 1: this compound Dosage in Mice

Model Route of Administration Dosage Range Reference
NormalOral (p.o.)10 - 50 mg/kg[3]
Clonidine-induced delayed colonic propulsionOral (p.o.)10 - 30 mg/kg[3]
Neostigmine-induced accelerated colonic propulsionOral (p.o.)10 - 30 mg/kg[3]
Post-infectious Irritable Bowel SyndromeIn vitro (organ bath)Consecutive concentrations added to assess muscle contractility[4]
General PharmacologyIntravenous (i.v.)2 - 30 mg/kg[2]
General PharmacologyIntraperitoneal (i.p.)2 - 100 mg/kg[2]

Table 2: this compound Dosage in Rats

Model Route of Administration Dosage Range Reference
General PharmacologyOral (p.o.)2 - 500 mg/kg[2]
General PharmacologyIntravenous (i.v.)2 - 30 mg/kg[2]
General PharmacologyIntraperitoneal (i.p.)2 - 100 mg/kg[2]
Toxicity (Subacute)Intravenous (i.v.)4, 8, and 16 mg/kg/day for four weeks[2]
Toxicity (Chronic)Oral (p.o.)40, 220, and 1210 mg/kg/day for 26 weeks[2]

Table 3: this compound Dosage in Guinea Pigs

Model Route of Administration Dosage Range Reference
Overlap Syndrome (FD and IBS)Oral (p.o.)3, 10, and 30 mg/kg[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound administration in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration in Rodents

Materials:

  • This compound Maleate

  • Vehicle (e.g., 0.5% methylcellulose)

  • Animal scale

  • Appropriately sized gavage needles

  • Syringes

Procedure:

  • Preparation:

    • Accurately weigh the animal to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.[1]

    • Prepare the this compound Maleate suspension in the chosen vehicle to the desired concentration.

    • Ensure the suspension is homogenous by vortexing before drawing it into the syringe.[1]

  • Restraint:

    • Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[1][7]

  • Needle Insertion:

    • Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the correct insertion depth.[1]

    • Gently insert the gavage needle into the mouth, passing it down the esophagus to the stomach.[7]

    • Slowly deliver the drug solution.

  • Post-Administration:

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection in Rodents

Materials:

  • This compound Maleate

  • Sterile vehicle (e.g., 0.9% saline)

  • 25-27 gauge needles and appropriate syringes

  • Animal scale

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound Maleate.

    • Weigh the animal to calculate the correct injection volume.

  • Restraint and Injection:

    • Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.

    • Tilt the animal so its head is pointing downwards.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the drug.[1][7]

  • Post-Administration:

    • Return the animal to its cage and monitor for signs of distress or peritonitis.

Intravenous (IV) Injection in Mice (Lateral Tail Vein)

Materials:

  • This compound Maleate

  • Sterile vehicle (e.g., 0.9% saline)

  • 27-30 gauge needles and insulin (B600854) syringes

  • Animal scale

  • A warming device (e.g., heat lamp)

Procedure:

  • Preparation:

    • Prepare a sterile, clear solution of this compound Maleate.

    • Weigh the animal to calculate the correct injection volume.

  • Restraint and Vein Dilation:

    • Place the mouse in a restraining device.

    • Warm the tail using a heat lamp to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with alcohol.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. You should see the solution clear the vein.

    • If a bleb forms, the injection is subcutaneous, and you must restart the procedure in a more proximal location on the tail or the other vein.[1]

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the mouse to its cage and monitor for any adverse reactions.[1]

Visualizations

Signaling Pathways of this compound

This compound exerts its effects on gastrointestinal motility through a complex mechanism involving opioid receptors and ion channels.[8][9][10]

Trimebutine_Signaling_Pathway This compound This compound Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) This compound->Opioid_Receptors Agonist effect Ion_Channels Ion Channels (Ca²⁺, K⁺) This compound->Ion_Channels Modulates activity GI_Peptides GI Peptides (Motilin, VIP, Gastrin) This compound->GI_Peptides Modulates release Smooth_Muscle GI Smooth Muscle Cell Opioid_Receptors->Smooth_Muscle Sensitivity Modulation of Visceral Sensitivity Opioid_Receptors->Sensitivity Ion_Channels->Smooth_Muscle GI_Peptides->Smooth_Muscle Contraction Modulation of Contraction/Relaxation Smooth_Muscle->Contraction

Caption: Signaling pathway of this compound in GI smooth muscle cells.

Experimental Workflow for Optimizing this compound Dosage

A systematic approach is necessary to determine the optimal dosage of this compound for a specific rodent model.

Experimental_Workflow A Literature Review & Dosage Range Selection B Pilot Study (Small groups, wide dose range) A->B C Assess Outcomes & Toxicity B->C C->A Toxic or Ineffective D Dose-Response Study (Narrowed dose range) C->D Effective & Non-toxic E Determine Optimal Dose D->E F Definitive Experiment (Optimal dose) E->F G Data Analysis F->G

Caption: Workflow for optimizing this compound dosage and administration.

References

Technical Support Center: Troubleshooting Trimebutine Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with trimebutine (B1183) during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound Maleate (B1232345) observed in stability studies?

The primary degradation pathway for this compound maleate under hydrolytic conditions is the cleavage of its ester bond. This hydrolysis results in the formation of two main degradation products: 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[1][2]

Q2: What are the key factors that influence the degradation of this compound Maleate?

Several factors can accelerate the degradation of this compound maleate:

  • pH: The rate of hydrolysis is significantly influenced by pH. This compound maleate is most stable in acidic conditions, with the highest stability observed in the pH range of 2-2.8.[1][3] Both acidic and alkaline conditions outside this range will promote hydrolysis.[1][3]

  • Temperature: Elevated temperatures increase the rate of degradation, following first-order reaction kinetics.[1][3]

  • Light: this compound maleate is photosensitive, and exposure to UV light can lead to accelerated decomposition.[1][3]

  • Concentration: The degradation rate can also be influenced by the concentration of the drug in solution, with lower concentrations sometimes showing a faster reaction rate.[1][3]

Q3: What are the recommended storage conditions for this compound Maleate?

To ensure long-term stability, this compound maleate should be stored at room temperature (15°C to 30°C) in a well-closed container, protected from light and moisture.[4][5] For solutions, refrigeration and protection from light are recommended, with freshly prepared solutions being ideal for analysis.[1]

Q4: What are the recommended analytical techniques for monitoring this compound Maleate and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating and quantifying this compound Maleate and its degradation products.[1] Reversed-phase columns, such as C18, are typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1] UV detection is commonly used for quantification.[1][6] For structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[1]

Troubleshooting Guides

Problem 1: Poor separation of this compound Maleate and its degradation products in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the organic solvent percentage will generally decrease the retention time of all components. Fine-tuning this ratio is crucial for optimal separation.[1]

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: The pH of the mobile phase can significantly affect the retention of ionizable compounds like this compound and its acidic degradation product. Adjust the pH to optimize the separation.

  • Possible Cause 3: Inadequate column chemistry.

    • Solution: While a C18 column is generally effective, trying a different stationary phase (e.g., C8, phenyl-hexyl) might provide a different selectivity and improve resolution.[1]

  • Possible Cause 4: Low column efficiency.

    • Solution: Ensure the column is not old or contaminated. Replacing it if necessary can restore performance. Check for system leaks and ensure proper connections.[1]

Problem 2: Inconsistent quantification results in stability studies.

  • Possible Cause 1: Instability of the sample solution.

    • Solution: this compound maleate is susceptible to degradation in solution. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated) if immediate analysis is not possible.[1]

  • Possible Cause 2: Method variability.

    • Solution: Ensure the analytical method is fully validated for linearity, accuracy, precision, and robustness according to ICH guidelines. Use a suitable internal standard to compensate for variations in injection volume and sample preparation.[1]

  • Possible Cause 3: Incomplete extraction of degradation products.

    • Solution: If performing liquid-liquid extraction, optimize the extraction solvent and pH to ensure efficient recovery of all analytes.[1]

Problem 3: Identification of unknown peaks in the chromatogram.

  • Possible Cause 1: Presence of minor degradation products.

    • Solution: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This information is crucial for structural elucidation.[1]

  • Possible Cause 2: Impurities from excipients or reagents.

    • Solution: Analyze a placebo sample (a formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients. Also, run a blank injection of the solvent to rule out any contamination from the mobile phase or system.[1]

Data Presentation

Table 1: Summary of this compound Maleate Degradation Under Forced Conditions

Stress ConditionReagents and ConditionsTypical DurationExtent of DegradationMajor Degradation Products
Acidic Hydrolysis 1 M HCl, 80°CSeveral hoursSignificant degradation2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid
Alkaline Hydrolysis 0.1 M - 1 M NaOH, 80°CShorter duration than acidicRapid and significant degradation2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid
Oxidative 3-30% H₂O₂, room temperatureSeveral hoursModerate degradationPutative N-oxide derivatives and hydrolysis products
Photolytic Exposure to UV light (e.g., 254 nm)Several hoursModerate degradationHydrolysis products and potentially other photoproducts
Thermal (Dry Heat) 105°CSeveral hoursMinimal to moderate degradationPrimarily hydrolysis products

Note: The extent of degradation is dependent on the specific conditions (concentration, temperature, and duration of exposure).[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Maleate

Objective: To generate degradation products of this compound Maleate under various stress conditions to develop and validate a stability-indicating analytical method.[7]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound Maleate in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[1]

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.[1]

  • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.[1]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis.[1]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.[1]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.[1]

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound Maleate

Objective: To separate and quantify this compound Maleate in the presence of its degradation products.

HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Ammonium Acetate buffer (pH adjusted to 4.0 with acetic acid) in a gradient or isocratic mode. A typical starting point is a 45:55 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient[1]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Prepare standard solutions of this compound Maleate and its degradation products (if available) in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amounts of this compound Maleate and its degradation products using a calibration curve.[1]

Visualizations

This compound This compound Maleate Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis DegradationProduct1 2-(dimethylamino)-2-phenylbutanol Hydrolysis->DegradationProduct1 DegradationProduct2 3,4,5-trimethoxybenzoic acid Hydrolysis->DegradationProduct2

Caption: Primary degradation pathway of this compound Maleate.

start Start: Stability Study Setup prep_sample Prepare this compound Samples (Drug Substance/Product) start->prep_sample stress_conditions Expose to Stress Conditions (Heat, Humidity, Light, Acid/Base) prep_sample->stress_conditions sampling Withdraw Samples at Pre-defined Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Quantify Degradants, Assay) hplc_analysis->data_analysis end End: Determine Shelf-life data_analysis->end

Caption: Experimental workflow for a this compound stability study.

start Unexpected Peak in Chromatogram is_it_in_blank Is the peak present in the blank injection? start->is_it_in_blank is_it_in_placebo Is the peak present in the placebo? is_it_in_blank->is_it_in_placebo No solvent_contamination Source: Solvent/Mobile Phase Contamination is_it_in_blank->solvent_contamination Yes lc_ms_analysis Perform LC-MS/MS analysis for identification is_it_in_placebo->lc_ms_analysis No excipient_degradation Source: Excipient Degradation is_it_in_placebo->excipient_degradation Yes trimebutine_degradant Source: this compound Degradation Product lc_ms_analysis->trimebutine_degradant

Caption: Troubleshooting logic for unknown peaks.

References

Improving the yield of Trimebutine synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Trimebutine (B1183) synthesis in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes for this compound have been reported. A common pathway starts from 2-amino-2-phenylbutyric acid, which undergoes esterification and N-methylation, followed by reduction to form the key intermediate 2-(dimethylamino)-2-phenylbutanol. This intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield this compound.[1][2][3] An alternative route begins with propiophenone.[2]

Q2: What are the main challenges and side reactions in this compound synthesis?

A2: A significant challenge is the formation of impurities, particularly during the synthesis of the 2-(dimethylamino)-2-phenylbutanol intermediate. At high temperatures, this intermediate can undergo intermolecular dehydration to form ether impurities or intramolecular dehydration to produce olefin impurities.[1] Older methods also suffered from low yields and the use of hazardous reagents.[3][4]

Q3: How can the yield of the final esterification step be maximized?

A3: The final esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride can achieve high yields (over 90%) under optimized conditions. Key factors include the choice of an appropriate acid-binding agent (like sodium bicarbonate), solvent (such as acetone (B3395972) or isopropanol), and maintaining a low reaction temperature (e.g., 0-10°C) to minimize side reactions.[1][3]

Q4: What is the process for converting this compound base to this compound maleate (B1232345)?

A4: this compound base is converted to its maleate salt to improve its solubility and bioavailability.[5] This is typically achieved by reacting the this compound base with maleic acid in a suitable solvent like isopropyl alcohol. The mixture is heated to ensure dissolution and then cooled to facilitate crystallization of the maleate salt. This process can be very efficient, with reported yields of over 90%.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the final esterification step - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reactants or product.- Monitor the reaction progress using TLC or HPLC. - Maintain the reaction temperature between 0-10°C.[1][3] - Ensure the purity of starting materials and use a suitable acid scavenger like sodium bicarbonate.
Presence of ether or olefin impurities - High temperatures during the synthesis of 2-(dimethylamino)-2-phenylbutanol, leading to dehydration.[1]- Avoid high temperatures during water separation steps. - Consider alternative synthetic routes that do not involve harsh dehydration conditions. A method involving amine methylation with formaldehyde (B43269) and formic acid can avoid these impurities.[1]
Difficulty in purifying the final product - Presence of closely related impurities. - Inefficient crystallization.- Recrystallize the product from a suitable solvent system. - Employ column chromatography for purification if high levels of impurities are present.
Low yield of this compound maleate salt - Incorrect stoichiometry of this compound base to maleic acid. - Suboptimal crystallization conditions.- Use a slight excess of maleic acid. - Control the cooling rate during crystallization to obtain well-formed crystals. A rate of 2°C/min has been reported to be effective.[6] - Wash the filter cake with cold solvent to minimize product loss.

High-Yield Experimental Protocol: Synthesis of this compound

This protocol describes the final esterification step to produce this compound with a high yield.

Materials:

  • 2-(dimethylamino)-2-phenylbutanol

  • 3,4,5-trimethoxybenzoyl chloride

  • Sodium bicarbonate

  • Acetone

  • Water

Procedure:

  • In a clean, four-necked reaction flask, add 31.6g of water, 9.61g of sodium bicarbonate (0.12 mol), 50g of acetone, and 15.8g of 2-amino-2-phenylbutanol (0.082 mol).

  • Cool the reaction mixture to between 5°C and 10°C with stirring.

  • Slowly add a mixture of 22.62g (0.098 mol) of 3,4,5-trimethoxybenzoyl chloride and 29g of acetone dropwise to the reaction flask. Maintain the temperature between 5°C and 10°C during the addition.

  • After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.

  • Once the reaction is complete, remove the acetone by vacuum distillation.

  • Filter the resulting solid product.

  • Wash the wet solid product twice with 15g of water each time.

  • Dry the product to obtain this compound.

This method has been reported to yield approximately 29.14g (92%) of this compound with a purity of 99.5%.[1]

Data Summary

Synthetic Step Reported Yield Reference
Final Esterification to this compound92%CN113999126B[1]
Final Esterification to this compound93.6%CN113999126B[3]
Final Esterification to this compound94%CN113999126B[3]
Salt formation to this compound Maleate91%Chemicalbook[6]

Visualizations

Trimebutine_Synthesis_Pathway A 2-Amino-2-phenylbutyric Acid B Amine Methylation (Formaldehyde, Formic Acid) A->B Reduction C 2-(Dimethylamino)-2-phenylbutanol B->C D Esterification (3,4,5-Trimethoxybenzoyl chloride) C->D E This compound D->E Troubleshooting_Workflow start Low Product Yield check_impurities Analyze for Impurities (TLC/HPLC) start->check_impurities impurities_present Impurities Detected? check_impurities->impurities_present ether_olefin Ether/Olefin Impurities impurities_present->ether_olefin Yes no_impurities Check Reaction Conditions impurities_present->no_impurities No other_impurities Other Impurities optimize_temp Lower Reaction Temperature ether_olefin->optimize_temp purify Purify (Recrystallization/Chromatography) other_impurities->purify end Improved Yield optimize_temp->end purify->end optimize_conditions Optimize Stoichiometry, Time, Catalyst no_impurities->optimize_conditions optimize_conditions->end

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of trimebutine (B1183).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low concentrations of this compound and its metabolites in biological matrices such as human plasma.[1][2][3] This method offers high sensitivity and selectivity, making it suitable for high-throughput analysis in clinical and research settings.[3] Methods have been validated with a limit of quantitation (LOQ) as low as 1 ng/mL for this compound.[2]

Q2: What are the major metabolites of this compound that I should consider in my analysis?

A2: this compound undergoes extensive first-pass metabolism in the liver.[3][4] The primary active metabolite is N-monodesmethylthis compound (northis compound).[3][4] Other significant metabolites include N-didesmethylthis compound and 3,4,5-trimethoxybenzoic acid.[3] The simultaneous quantification of this compound and its metabolites is often crucial for pharmacokinetic studies.[3] An unstable glucuronide conjugate of N-desmethylthis compound has also been reported, which can impact quantification.[5]

Q3: What are the typical sample preparation techniques for analyzing this compound in plasma?

A3: Common sample preparation techniques include protein precipitation and liquid-liquid extraction.[2][3] A simple and robust method involves protein precipitation with acetonitrile (B52724), followed by evaporation of the supernatant and reconstitution in the mobile phase.[3] Liquid-liquid extraction using a solvent like n-hexane containing 2-pentanol (B3026449) has also been successfully employed.[6]

Q4: What is the mechanism of action of this compound?

A4: this compound's mechanism is multifaceted, primarily involving the modulation of gastrointestinal motility.[7] It acts as a non-selective agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors on neurons of the myenteric plexus and smooth muscle cells.[1][8][9] This interaction with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that modulates neuronal excitability and muscle contractility.[1] Additionally, this compound affects ion channels, inhibiting L-type calcium channels and calcium-dependent potassium channels, which influences smooth muscle contraction.[4][10][11] It can also modulate the release of neurotransmitters like acetylcholine (B1216132) and substance P.[8][12]

Troubleshooting Guide for Low-Concentration this compound Analysis

This guide addresses specific issues that may be encountered during the detection of low concentrations of this compound.

Issue 1: Poor Peak Resolution in HPLC Analysis

  • Question: I am observing poor resolution between this compound and its metabolites or other endogenous components at low concentrations. What should I do?

  • Answer:

    • Optimize Mobile Phase Composition: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent can increase retention times and may improve the resolution of early-eluting peaks.

    • Adjust pH of the Aqueous Phase: The pH of the mobile phase buffer influences the ionization state of this compound and its metabolites, affecting their retention and selectivity. Experiment with slight adjustments to the buffer pH.

    • Consider a Different Column: While C18 columns are commonly used, trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a smaller particle size could improve resolution.

    • Implement Gradient Elution: A time-programmed gradient elution, where the mobile phase composition is changed over the course of the run, can significantly improve the separation of multiple analytes.[3]

Issue 2: Low Recovery During Sample Preparation

  • Question: My recovery of this compound is consistently low after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). How can I improve this?

  • Answer:

    • For SPE:

      • Ensure Proper Conditioning and Equilibration: Incomplete wetting of the sorbent bed can lead to poor analyte binding.[13] Ensure the sorbent is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample matrix.[14]

      • Optimize Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of this compound. Conversely, the elution solvent may be too weak for complete recovery.[15] Experiment with different solvent strengths and compositions.

      • Adjust Sample pH: The pH of the sample can affect the ionization state of this compound and its retention on the SPE sorbent. Adjust the pH to ensure optimal retention.[13]

      • Incorporate a "Soak" Time: Allowing the sample or elution solvent to remain stationary in the sorbent bed for a short period can maximize analyte retention or elution.[15]

    • For LLE:

      • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures to improve the partitioning of this compound from the aqueous phase.

      • Adjust pH: The pH of the aqueous sample should be adjusted to ensure this compound is in its non-ionized form to facilitate its extraction into the organic solvent.

      • Increase Mixing Efficiency: Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking for an adequate amount of time to allow for efficient extraction.

Issue 3: Poor Sensitivity and High Background Noise in LC-MS/MS

  • Question: I am struggling to achieve the desired sensitivity for low-concentration this compound samples, and the baseline is noisy. What are the potential causes and solutions?

  • Answer:

    • Address Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[16]

      • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. This could involve a more rigorous SPE procedure or an additional cleanup step.

      • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds.

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

    • Optimize Mass Spectrometer Parameters:

      • Fine-tune Ionization Source Conditions: Adjust parameters such as ion source temperature, gas flows, and voltages to maximize the ionization of this compound.

      • Optimize Collision Energy: For tandem mass spectrometry, optimize the collision energy for the specific precursor-to-product ion transition of this compound to achieve the highest signal intensity.

    • Check for Contamination: A noisy baseline can be a result of contamination in the LC-MS system. Clean the ion source, check for contaminated solvents, and ensure proper system maintenance.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPTLC 50–300 ng/spot1.18 ng/spot3.58 ng/spot
RP-HPLC 20-300 µg/mL0.5 µg/mL1.5 µg/mL
HPLC-MS/MS 1-100 ng/mLNot explicitly stated1 ng/mL
UV-Spectrophotometry 5.0–60.0 μg/mLNot explicitly statedNot explicitly stated
Capillary Zone Electrophoresis 5-500 ng/mLNot explicitly stated5 ng/mL

Data synthesized from multiple sources.

Experimental Protocols

1. LC-MS/MS Method for Simultaneous Quantification of this compound and its Metabolites in Human Plasma [3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

    • Flow Rate: Typically around 0.2 - 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode for this compound and its N-desmethylated metabolites. A positive-negative switching mode may be necessary to also detect acidic metabolites.[2]

2. RP-HPLC Method for this compound Quantification

  • Sample Preparation (Liquid-Liquid Extraction): [6]

    • To 1 mL of plasma, add the internal standard.

    • Add 5 mL of n-hexane containing 2-pentanol and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Partisil ODS2 10 µm or equivalent C18 column.[6]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate). A gradient program may be used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 265 nm or 275 nm).[6]

Visualizations

Trimebutine_Signaling_Pathway This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors (G-protein coupled) This compound->Opioid_Receptors Agonist G_Protein Gi/o Protein Activation Opioid_Receptors->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ca_Channels Inhibition of L-type Ca²⁺ Channels G_Protein->Ca_Channels K_Channels Activation of K⁺ Channels G_Protein->K_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine, Substance P) Ca_Influx->Neurotransmitter_Release Smooth_Muscle_Contraction Modulation of Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channels->K_Efflux K_Efflux->Neurotransmitter_Release Neurotransmitter_Release->Smooth_Muscle_Contraction Troubleshooting_Workflow Start Low Concentration Detection Issue Problem_ID Identify Problem: - Poor Resolution - Low Recovery - Poor Sensitivity Start->Problem_ID Resolution Troubleshoot Resolution Problem_ID->Resolution Poor Resolution Recovery Troubleshoot Recovery Problem_ID->Recovery Low Recovery Sensitivity Troubleshoot Sensitivity Problem_ID->Sensitivity Poor Sensitivity Optimize_Mobile_Phase Optimize Mobile Phase (Composition, pH) Resolution->Optimize_Mobile_Phase Change_Column Change HPLC Column Resolution->Change_Column Optimize_Extraction Optimize Extraction (Solvent, pH, Method) Recovery->Optimize_Extraction Check_SPE_Steps Check SPE Steps (Condition, Wash, Elute) Recovery->Check_SPE_Steps Address_Matrix_Effects Address Matrix Effects (Cleanup, IS) Sensitivity->Address_Matrix_Effects Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Success Problem Resolved Optimize_Mobile_Phase->Success Change_Column->Success Optimize_Extraction->Success Check_SPE_Steps->Success Address_Matrix_Effects->Success Optimize_MS->Success

References

Technical Support Center: Addressing Variability in Trimebutine Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in the preclinical efficacy of Trimebutine (B1183).

Frequently Asked Questions (FAQs)

Q1: Why do I see variable and sometimes contradictory effects of this compound on gastrointestinal motility in my preclinical model?

A1: this compound exhibits a dual, concentration-dependent effect on gastrointestinal smooth muscle. At lower concentrations, it can be excitatory and prokinetic, while at higher concentrations, it tends to be inhibitory and antispasmodic.[1][2] This variability is a key feature of the drug's pharmacology and is influenced by the specific experimental conditions, including the animal model and the baseline motility status.

Q2: What is the primary mechanism of action of this compound that leads to these variable effects?

A2: this compound's multifaceted mechanism of action contributes to its variable efficacy. It acts as a weak agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[3] Additionally, it modulates ion channels, particularly calcium and potassium channels, which are crucial for smooth muscle contraction and relaxation.[4] The net effect depends on the interplay of these actions at different concentrations.

Q3: How does the choice of animal model impact the observed efficacy of this compound?

A3: The choice of animal model is critical. Different species and even strains can exhibit variations in receptor expression and distribution, as well as differences in gastrointestinal physiology. For example, models of irritable bowel syndrome (IBS) can be induced by various methods such as post-infectious inflammation (e.g., using Trichinella spiralis), stress, or chemical irritants, each potentially responding differently to this compound.[4][5]

Q4: What are the recommended administration routes for this compound in preclinical studies, and how do they affect outcomes?

A4: Common administration routes include oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.). The route of administration significantly impacts the bioavailability and metabolism of this compound. Oral administration is subject to first-pass metabolism, which can alter the concentration of the parent compound and its active metabolites.[6] Intravenous administration provides more direct and immediate effects, which can be useful for mechanistic studies.

Q5: What are the key experimental parameters to control to minimize variability in this compound studies?

A5: To minimize variability, it is crucial to standardize several parameters:

  • Animal Model: Clearly define the species, strain, sex, age, and health status of the animals.

  • Dosage and Formulation: Use a consistent and well-characterized formulation of this compound and perform dose-response studies.

  • Administration: Standardize the route and timing of administration.

  • Fasting/Feeding State: The presence of food in the gastrointestinal tract can influence drug absorption and motility.

  • Outcome Measures: Use validated and objective methods for assessing gastrointestinal motility and visceral sensitivity.

Troubleshooting Guide

Issue 1: Inconsistent Effects on Gastrointestinal Motility
Symptom Possible Cause Suggested Solution
This compound shows both prokinetic and antispasmodic effects in the same experimental group.Concentration-dependent effects of this compound.Perform a detailed dose-response study to characterize the concentration- or dose-dependent effects in your specific model. Consider that at lower doses, you may observe prokinetic effects, while at higher doses, antispasmodic effects may dominate.[1]
High variability in gut transit time between animals treated with the same oral dose.Inconsistent oral gavage technique leading to variable drug delivery. Differences in gastric emptying rates among animals.Ensure all personnel are thoroughly trained in oral gavage techniques. Consider a brief fasting period before oral administration to standardize gastric contents.[7][8]
No significant effect of this compound compared to the vehicle control.Inappropriate dose range. Insufficient statistical power. Animal model is not sensitive to this compound.Widen the dose range in your study. A single dose may not be sufficient to elicit a response. Increase the number of animals per group to enhance statistical power. Re-evaluate the suitability of the animal model for studying this compound's effects.
Issue 2: Difficulty in Measuring Visceral Hypersensitivity
Symptom Possible Cause Suggested Solution
High baseline variability in visceral sensitivity measurements (e.g., using colorectal distension).Stress induced by handling and the experimental procedure itself can alter pain perception. Improper placement of the colorectal balloon.Acclimatize animals to the experimental setup and handling for several days before the actual experiment. Ensure consistent placement of the balloon catheter in the colorectum.[9][10]
This compound does not show an analgesic effect in a model of visceral hypersensitivity.The model of visceral hypersensitivity may not be responsive to this compound's mechanism of action. The timing of drug administration relative to the pain assessment may be suboptimal.Consider using a different model of visceral hypersensitivity (e.g., post-inflammatory vs. stress-induced). Optimize the timing of this compound administration based on its pharmacokinetic profile to ensure peak plasma concentrations coincide with the visceral sensitivity assessment.
Difficulty in interpreting the abdominal withdrawal reflex (AWR) scores.Subjectivity in scoring the behavioral response.Use a blinded observer to score the AWR to minimize bias. Consider using electromyography (EMG) for a more objective measure of the visceromotor response.

Data Presentation

Table 1: Summary of this compound Efficacy on Gastrointestinal Motility in Preclinical Models

Animal Model Species/Strain This compound Dose/Concentration Administration Route Measured Parameter Observed Effect Reference
Overlap Syndrome ModelGuinea Pig3, 10, 30 mg/kgOralUpper GI Transit (Charcoal Meal)Increased transit[5]
Overlap Syndrome ModelGuinea Pig3, 10, 30 mg/kgOralLower GI Transit (Fecal Pellet Output)Decreased transit[5]
NormalDog10, 20 mg/kgOralGastric & Intestinal MotilityStimulation[6]
NormalDog3 mg/kg/hIntravenousGastric & Intestinal MotilityInhibition[6]
Post-infectious IBSMouseConsecutive concentrationsIn vitro (Organ Bath)Colonic Muscle ContractilityInhibition of hypercontractility[4]

Table 2: Summary of this compound's Affinity for Opioid Receptors

Receptor Subtype Tissue/Preparation Metric This compound Value Comparator (Morphine) Value Reference
μ (mu)Guinea Pig Brain HomogenateDisplacement of [3H]naloxone~1/13th the potency of morphine-[11]
κ (kappa)Guinea Pig Brain HomogenateAffinity for [3H]U-69593No appreciable affinity-[11]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit (Charcoal Meal Assay) in Mice
  • Animal Preparation: Fast mice for 6-18 hours with free access to water to ensure an empty stomach and reduce variability.[7][8]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia or 1% methylcellulose) orally (typically 0.1 mL per 10g of body weight).

  • Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Assessment of Visceral Sensitivity (Colorectal Distension - CRD) in Rats
  • Animal Habituation: For several days prior to the experiment, habituate the rats to the restraint devices (e.g., Bollmann cages) to minimize stress-induced responses.[12]

  • Balloon Catheter Insertion: On the day of the experiment, lightly anesthetize the rat (e.g., with isoflurane) and insert a flexible balloon catheter (e.g., 2 cm long) into the distal colon, approximately 1 cm from the anus. Secure the catheter to the tail with tape.

  • Recovery and Acclimation: Allow the rat to recover from anesthesia and acclimate to the testing environment for at least 30 minutes.

  • Colorectal Distension: Connect the catheter to a pressure-controlled distension device. Apply phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20-30 seconds) followed by a rest period (e.g., 3-5 minutes).

  • Behavioral Assessment: Observe and score the abdominal withdrawal reflex (AWR) during each distension period. A common scoring system is: 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures.

  • Data Analysis: Record the AWR score for each distension pressure. The visceral pain threshold can be defined as the lowest pressure that elicits a visually identifiable abdominal muscle contraction (AWR score of 2 or 3).[13]

Mandatory Visualizations

Trimebutine_Signaling_Pathways cluster_this compound This compound cluster_receptors Cellular Targets cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes This compound This compound Opioid_Receptors Opioid Receptors (μ, δ, κ) This compound->Opioid_Receptors Agonist Ion_Channels Ion Channels (Ca²⁺, K⁺) This compound->Ion_Channels Modulator Neuronal_Activity Modulation of Neuronal Activity Opioid_Receptors->Neuronal_Activity Smooth_Muscle_Contraction Modulation of Smooth Muscle Contraction Ion_Channels->Smooth_Muscle_Contraction GI_Motility Altered GI Motility (Prokinetic/Antispasmodic) Neuronal_Activity->GI_Motility Visceral_Sensitivity Reduced Visceral Sensitivity Neuronal_Activity->Visceral_Sensitivity Smooth_Muscle_Contraction->GI_Motility

Caption: Signaling pathways of this compound in the gastrointestinal tract.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Pathology Induce Pathology (optional) (e.g., Visceral Hypersensitivity) Animal_Model->Induce_Pathology Acclimatization Acclimatize Animals Induce_Pathology->Acclimatization Drug_Admin Administer this compound (Dose-Response) Acclimatization->Drug_Admin Vehicle_Control Administer Vehicle Control Acclimatization->Vehicle_Control GI_Motility_Assay Assess GI Motility (e.g., Charcoal Meal) Drug_Admin->GI_Motility_Assay Visceral_Sensitivity_Assay Assess Visceral Sensitivity (e.g., CRD) Drug_Admin->Visceral_Sensitivity_Assay Vehicle_Control->GI_Motility_Assay Vehicle_Control->Visceral_Sensitivity_Assay Data_Collection Collect and Record Data GI_Motility_Assay->Data_Collection Visceral_Sensitivity_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for evaluating this compound efficacy.

Variability_Factors cluster_drug Drug-Related Factors cluster_animal Animal-Related Factors cluster_experimental Experimental Factors Variability Variability in This compound Efficacy Concentration Concentration/ Dose Concentration->Variability Route Administration Route Route->Variability Formulation Formulation Formulation->Variability Species Species/ Strain Species->Variability Sex Sex Sex->Variability Pathology Pathophysiological State Pathology->Variability Endpoint Endpoint Measured Endpoint->Variability Timing Timing of Measurement Timing->Variability Handling Handling/ Stress Handling->Variability

Caption: Factors contributing to variability in this compound's preclinical efficacy.

References

How to minimize Trimebutine's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Trimebutine's off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of This compound (B1183)?

A1: this compound is a multimodal drug that primarily acts as a weak agonist at peripheral opioid receptors (mu, kappa, and delta) in the gastrointestinal tract.[1][2][3] It also functions as a modulator of various ion channels, including L-type calcium channels, and potassium and sodium channels.[2] This complex mechanism of action allows it to regulate gut motility.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound's off-target effects are extensions of its multimodal mechanism of action. These include interactions with various ion channels and antimuscarinic activity.[2][4] Its active metabolite, N-desmethylthis compound (northis compound), also contributes to the overall pharmacological profile and potential off-target effects.[2]

Q3: How can I minimize the chances of observing off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to elicit the desired on-target effect through dose-response studies.

  • Employ appropriate controls: Include a well-characterized, structurally distinct compound with a similar on-target mechanism as a positive control, and an inactive vehicle control.

  • Use specific cell lines: Whenever possible, use cell lines that predominantly express the target of interest and have low or no expression of known off-target proteins.

  • Consider the metabolic activity of your experimental system: Be aware that this compound is metabolized to the active compound northis compound.[2] Assays should be designed to account for the potential effects of this metabolite.

Q4: What is the significance of northis compound in my experiments?

A4: Northis compound is the primary active metabolite of this compound and possesses its own pharmacological activity, including a potent local anesthetic effect and sodium channel blocking activity.[2] In in vivo experiments or in cell systems with metabolic capacity, it is essential to consider that the observed effects could be a combination of both this compound and northis compound activity.

Troubleshooting Guide: Unexpected Experimental Results

Issue Potential Cause Troubleshooting Steps
Greater than expected inhibition/activation Off-target effects at higher concentrations.Perform a comprehensive dose-response curve to determine if the effect is biphasic or plateaus at a level inconsistent with on-target activity. Lower the concentration of this compound.
Contribution from the active metabolite, northis compound.If using a metabolically active system, consider co-administration with a general metabolic inhibitor (use with caution and appropriate controls) or directly test the effect of northis compound.
Inconsistent results across different cell lines Differential expression of on-target and off-target receptors/channels.Characterize the expression levels of the primary target and key off-targets (e.g., opioid receptors, specific calcium and potassium channels) in the cell lines being used via qPCR or Western blot.
Observed phenotype does not match known on-target signaling Engagement of an alternative signaling pathway due to an off-target interaction.Use selective antagonists for known off-targets of this compound to see if the unexpected phenotype can be reversed. For example, use naloxone (B1662785) for opioid receptors or specific calcium channel blockers.
Experimental artifact.Review experimental setup, reagent stability, and cell health. Ensure that the observed effect is not due to factors like solvent toxicity at high concentrations.[5][6]
High background or non-specific binding in binding assays Suboptimal assay conditions.Optimize buffer composition, incubation time, and temperature. Include blocking agents like BSA to reduce non-specific binding to surfaces.[7][8]

Data Presentation: Binding Affinities and Potencies

The following tables summarize the known binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its active metabolite, Northis compound, for various on- and off-targets.

Table 1: Opioid Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeKi (µM)Reference
This compoundMu (µ)Relatively low affinity[2][9]
Delta (δ)Relatively low affinity[3]
Kappa (κ)No appreciable affinity[9]
Northis compoundMu (µ)Data not consistently reported
Delta (δ)Data not consistently reported
Kappa (κ)Data not consistently reported

Note: this compound is characterized as a weak opioid agonist. Specific Ki values are not consistently reported across studies, but it is generally considered to have low micromolar affinity.

Table 2: Ion Channel Inhibitory Potencies (IC50/Ki)

CompoundIon ChannelIC50 / Ki (µM)Reference
This compoundL-type Calcium Channels7 - 36 (voltage-dependent)[10]
Voltage-gated Sodium ChannelsIC50: 0.83 - 8.4[2]
Ca2+-activated K+ Channels (IKCa)IC50: 23.5[11]
Ca2+-independent K+ Channels (IKv)IC50: 7.6[11]
Northis compoundVoltage-gated Sodium ChannelsKi: 0.73
Voltage-gated Sodium CurrentsIC50: 1.23

Table 3: Muscarinic Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)Reference
This compoundM1, M2, M3Weak antagonist activity reported, specific Ki values not consistently available.[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from standard methods for determining the binding affinity of a test compound.[8]

Objective: To determine the Ki of this compound and Northis compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest.

  • Radioligands: [³H]-DAMGO (mu), [³H]-DPDPE (delta), [³H]-U69593 (kappa).

  • This compound maleate (B1232345) and Northis compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific binding control: Naloxone (10 µM).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) or 25 µL Naloxone (for non-specific binding) or 25 µL of varying concentrations of this compound/Northis compound.

    • 25 µL of the appropriate radioligand (at a concentration near its Kd).

    • 150 µL of cell membrane preparation (protein concentration optimized for the assay).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound/Northis compound).

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a general framework for assessing the effect of this compound on ion channel currents.

Objective: To determine the IC50 of this compound for a specific voltage-gated ion channel.

Materials:

  • Cells expressing the ion channel of interest.

  • External (bath) solution (composition depends on the ion channel being studied).

  • Internal (pipette) solution (composition depends on the ion channel being studied).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes (borosilicate glass).

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ and fill with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential where the channels of interest are closed.

    • Apply voltage steps to elicit ionic currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing varying concentrations of this compound.

    • Record currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Visualizations

Trimebutine_Signaling_Pathway This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors (Gi/o-coupled) This compound->Opioid_Receptors Agonist Ion_Channels Voltage-gated Ion Channels (Ca²⁺, K⁺, Na⁺) This compound->Ion_Channels Inhibitor AC Adenylyl Cyclase Opioid_Receptors->AC Inhibits Ca_influx ↓ Ca²⁺ Influx Opioid_Receptors->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Opioid_Receptors->K_efflux Smooth_Muscle_Contraction Modulation of Smooth Muscle Contraction Ion_Channels->Smooth_Muscle_Contraction cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release K_efflux->Neuronal_Excitability Neurotransmitter_Release->Smooth_Muscle_Contraction Neuronal_Excitability->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow Start Start: Unexpected Phenotype Observed Dose_Response 1. Perform Dose-Response Curve Start->Dose_Response On_Target Consistent with On-Target Effect? Dose_Response->On_Target Validate_Target 2. Validate On-Target Engagement (e.g., CETSA, Target Knockdown) On_Target->Validate_Target Yes Off_Target_Hypothesis 3. Hypothesize Off-Target(s) On_Target->Off_Target_Hypothesis No On_Target_Confirmed On-Target Confirmed Validate_Target->On_Target_Confirmed Selective_Antagonist 4. Use Selective Antagonists for Hypothesized Off-Targets Off_Target_Hypothesis->Selective_Antagonist Phenotype_Reversed Phenotype Reversed? Selective_Antagonist->Phenotype_Reversed Off_Target_Confirmed Off-Target Confirmed Phenotype_Reversed->Off_Target_Confirmed Yes Re_evaluate Re-evaluate Hypothesis/ Consider Other Off-Targets Phenotype_Reversed->Re_evaluate No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Navigating the Translational Challenges of Trimebutine from Animal Models to Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered when translating preclinical animal data on trimebutine (B1183) to human clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights into species-specific differences in pharmacokinetics, pharmacodynamics, and metabolism, providing a deeper understanding of the complexities involved in the development of this compound as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: Why does the observed efficacy of this compound in animal models of visceral hypersensitivity not always translate to similar outcomes in human clinical trials for Irritable Bowel Syndrome (IBS)?

A1: The translation of this compound's efficacy from animal models to human IBS is complicated by several factors:

  • Differences in Opioid Receptor Systems: The distribution, density, and subtype prevalence of mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal (GI) tract can vary significantly between species.[1][2][3][4][5] While this compound acts as a weak agonist at all three receptor subtypes, species-specific variations in receptor expression can lead to different physiological responses to the drug.[6] For instance, the relative contribution of each opioid receptor subtype to the modulation of gut motility and visceral sensation may differ between rodents and humans.[1][3]

  • Model Limitations: Animal models of visceral hypersensitivity, often induced by colorectal distension (CRD), may not fully recapitulate the complex pathophysiology of human IBS, which involves a combination of genetic, environmental, and psychological factors.

  • Metabolite Activity: The primary active metabolite of this compound, N-desmethyl-trimebutine (nor-trimebutine), exhibits its own pharmacological profile, including potent local anesthetic effects through sodium channel blockade.[6] Species differences in the rate and extent of metabolism to nor-trimebutine can therefore influence the overall therapeutic effect observed.

Q2: We are observing significant variability in the pharmacokinetic (PK) profile of this compound between our rat and dog studies. What could be the underlying reasons?

A2: Significant interspecies variation in the pharmacokinetics of this compound is a well-documented challenge. Key factors include:

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to its active metabolite, N-desmethyl-trimebutine.[7] The activity of the cytochrome P450 (CYP) enzymes responsible for this conversion can differ substantially between species.[8] While the specific CYP isoforms involved in this compound metabolism are not definitively identified across all species, it is known that species-specific isoforms of CYP1A, -2C, -2D, and -3A show considerable interspecies differences in catalytic activity.[8]

  • Absorption: Differences in gastrointestinal physiology, such as pH, transit time, and transporter expression, can affect the rate and extent of this compound absorption.

  • Protein Binding: The extent to which this compound and its metabolite bind to plasma proteins can vary between species, affecting their distribution and clearance.

Q3: What are the key differences in the mechanism of action of this compound that we should consider when designing our experiments for both animal and human tissues?

A3: While the core mechanisms of this compound are conserved, their relative importance and interplay can differ across species. Key considerations include:

  • Opioid Receptor Affinity and Selectivity: this compound and N-desmethyl-trimebutine act as weak opioid agonists.[6] However, their binding affinities (Ki) and selectivity for µ, δ, and κ receptors can vary. In guinea pig brain membranes, both compounds show a higher affinity for µ-opioid receptors.[6] It is crucial to recognize that these affinities may not be identical in other species like rats, dogs, or humans due to differences in receptor structure and the surrounding cellular environment.

  • Ion Channel Modulation: this compound and its metabolite also modulate various ion channels, including sodium, potassium, and calcium channels, contributing to their spasmolytic and local anesthetic effects. The expression and sensitivity of these channels can differ between species and even between different regions of the GI tract within the same species.

  • Gastrointestinal Peptide Release: this compound can influence the release of gastrointestinal peptides like motilin. However, the regulation of gut motility by these peptides can be species-dependent.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro smooth muscle contractility assays.

Potential Cause Troubleshooting Steps
Species-specific differences in receptor and ion channel expression. - Characterize the opioid receptor and ion channel expression profile in your specific tissue preparation. - Consider using tissues from multiple species to understand the spectrum of responses.
Metabolism of this compound in the tissue preparation. - Use specific enzyme inhibitors to investigate the role of local metabolism in the observed effects. - Test the effects of N-desmethyl-trimebutine directly to understand its contribution.
Variability in experimental conditions. - Strictly standardize tissue preparation, buffer composition, and temperature. - Ensure consistent oxygenation of the organ bath.

Problem 2: Difficulty in establishing a dose-response relationship for visceral analgesia in animal models.

Potential Cause Troubleshooting Steps
Complex dose-response relationship. - this compound may exhibit a biphasic or non-linear dose-response curve due to its multiple mechanisms of action. Test a wider range of doses, including very low and very high concentrations.
Route of administration. - The oral bioavailability of this compound can be low and variable due to first-pass metabolism.[9][10] Compare the effects of oral versus parenteral administration to distinguish between effects of the parent drug and its metabolite.
Choice of analgesic endpoint. - The abdominal withdrawal reflex (AWR) to colorectal distension is a common measure, but other endpoints such as facial grimacing or vocalization may provide additional insights.

Data Presentation

Table 1: Comparative Pharmacokinetics of N-desmethyl-trimebutine (nor-trimebutine) in Humans

Parameter Value (mean ± SD) Reference
Cmax (ng/mL)41 ± 20[10]
Tmax (h)0.9 ± 0.4[10]
T½ (h)9.2 ± 2.3[10]
AUC₀-t (ng·h/mL)Not Reported
AUC₀-∞ (ng·h/mL)Not Reported

Note: Data for this compound itself is often difficult to obtain in humans due to rapid and extensive first-pass metabolism.[11]

Table 2: Opioid Receptor Binding Affinity (Ki) of this compound and N-desmethyl-trimebutine in Guinea Pig Brain Membranes

Compound Receptor Subtype Selectivity Index Reference
This compoundµ (mu)100[6]
δ (delta)12[6]
κ (kappa)14.4[6]
N-desmethyl-trimebutineµ (mu)100[6]
δ (delta)32[6]
κ (kappa)25[6]

The selectivity index is relative to the µ-receptor affinity (set to 100).

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for µ, δ, and κ opioid receptors.

Materials:

  • Tissue source rich in opioid receptors (e.g., guinea pig brain, rat spinal cord, or cell lines expressing specific human opioid receptor subtypes).

  • Radiolabeled ligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ).

  • Unlabeled competitor (this compound, N-desmethyl-trimebutine, or known opioid ligands).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Smooth Muscle Contractility Assay

Objective: To assess the effect of this compound on the contractility of isolated intestinal smooth muscle strips.

Materials:

  • Animal model (e.g., guinea pig, rat).

  • Isolated intestinal tissue (e.g., ileum, colon).

  • Organ bath system with temperature control and oxygenation.

  • Isometric force transducer and data acquisition system.

  • Krebs-Ringer bicarbonate solution.

  • This compound and other test compounds.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the intestine. Isolate longitudinal or circular smooth muscle strips.

  • Mounting: Mount the muscle strips in the organ bath containing oxygenated Krebs-Ringer solution at 37°C. Attach one end to a fixed point and the other to the force transducer.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension until spontaneous contractions stabilize.

  • Drug Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the changes in contractile force and frequency.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after drug application. Construct concentration-response curves to determine the EC50 or IC50 of this compound.

Protocol 3: Colorectal Distension (CRD) for Visceral Hypersensitivity in Rats

Objective: To evaluate the effect of this compound on visceral pain responses in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Inflatable balloon catheter.

  • Pressure transducer and pump for balloon inflation.

  • Electromyography (EMG) electrodes and recording system (optional).

  • This compound or vehicle for administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and insert the balloon catheter into the descending colon and rectum. If using EMG, implant electrodes into the abdominal musculature. Allow the animal to recover.

  • Acclimation: Place the conscious, restrained rat in a small enclosure and allow it to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before CRD.

  • Distension Protocol: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.

  • Response Measurement: Quantify the visceral pain response by scoring the abdominal withdrawal reflex (AWR) or by measuring the EMG activity of the abdominal muscles.

  • Data Analysis: Compare the AWR scores or EMG responses between the this compound-treated and vehicle-treated groups at each distension pressure.

Visualizations

Signaling_Pathway This compound This compound Opioid_Receptors Opioid Receptors (µ, δ, κ) This compound->Opioid_Receptors Ion_Channels Ion Channels (Na+, K+, Ca2+) This compound->Ion_Channels G_Protein Gi/o Protein Opioid_Receptors->G_Protein activates Reduced_Excitability Reduced Neuronal Excitability Ion_Channels->Reduced_Excitability AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Influx ↓ Ca2+ Influx G_Protein->Ca_Influx K_Efflux ↑ K+ Efflux G_Protein->K_Efflux cAMP ↓ cAMP AC->cAMP Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Altered_Motility Altered Gut Motility Reduced_Excitability->Altered_Motility Pain_Modulation Visceral Pain Modulation Reduced_Excitability->Pain_Modulation Experimental_Workflow cluster_preclinical Preclinical Animal Studies cluster_human Human Clinical Trials Animal_Model Animal Model Selection (Rat, Dog, Guinea Pig) PK_Studies Pharmacokinetic Studies (Oral vs. IV) Animal_Model->PK_Studies Efficacy_Studies Efficacy Studies (Gut Motility, Visceral Pain) Animal_Model->Efficacy_Studies Metabolism_ID Metabolite Identification (N-desmethyl-trimebutine) PK_Studies->Metabolism_ID Translational_Challenges Translational Challenges (Species Differences) Efficacy_Studies->Translational_Challenges Metabolism_ID->Translational_Challenges Phase_I Phase I (Safety & PK in Healthy Volunteers) Phase_II Phase II (Efficacy in IBS Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Translational_Challenges->Phase_I Logical_Relationships Animal_Data Animal Data (Efficacy & PK) Human_Outcome Human Clinical Outcome Animal_Data->Human_Outcome Translation Species_Diff Species Differences Species_Diff->Human_Outcome Metabolism Metabolism (CYP450s) Metabolism->Species_Diff Receptor_Profile Opioid Receptor Profile Receptor_Profile->Species_Diff GI_Physiology GI Physiology GI_Physiology->Species_Diff

References

Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Trimebutine Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize cell-based assays for the high-throughput screening (HTS) of Trimebutine.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound maleate (B1232345) is a medication used to treat functional gastrointestinal disorders like irritable bowel syndrome (IBS). Its mechanism is complex, acting as a modulator of gut motility. It primarily functions as a weak, non-selective agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors within the enteric nervous system. Additionally, this compound modulates the activity of multiple ion channels, including L-type calcium channels and various potassium channels, which influences smooth muscle contraction.

2. Which cell-based assays are most suitable for screening this compound?

Given this compound's mechanism, the most relevant assays involve monitoring G protein-coupled receptor (GPCR) activation and ion channel modulation. Key assays include:

  • Calcium Flux Assays: To measure the effects on L-type calcium channels and Gq-coupled GPCR signaling.

  • cAMP Assays: To assess the activation of Gi/o and Gs-coupled opioid receptors, which inhibit or stimulate adenylyl cyclase, respectively.

  • Membrane Potential Assays: To detect changes in ion channel activity (e.g., potassium channels) that alter the cell's membrane potential.

  • Reporter Gene Assays: To measure the transcriptional activity downstream of specific signaling pathways.

3. What are the critical quality control metrics for a successful HTS campaign?

The robustness of an HTS assay is determined by statistical parameters. The most widely accepted metric is the Z'-factor, which should ideally be above 0.5 for a reliable assay. Another important metric is the Signal-to-Background (S/B) ratio, which measures the dynamic range of the assay; a ratio greater than 10 is often desirable.

4. How can I minimize false positives and false negatives in my screen?

False positives can arise from compounds that interfere with the assay technology (e.g., autofluorescence) rather than exhibiting true biological activity. To mitigate this, perform counter-screens with different detection technologies and visually inspect compound structures for problematic motifs. False negatives, where active compounds are missed, can be reduced by screening at multiple concentrations (quantitative HTS) and ensuring compound solubility in the assay buffer.

Troubleshooting Guide

This section addresses specific issues that may arise during your high-throughput screening experiments for this compound.

Issue 1: High variability between replicate wells.

  • Question: My data shows significant standard deviations between replicate wells, making it difficult to identify hits. What are the common causes and solutions?

  • Answer: High variability can stem from several factors. Uneven cell seeding is a common culprit; ensure you have an optimized and validated cell plating protocol, potentially using automated cell dispensers for consistency. Pipetting errors during reagent or compound addition can also introduce variability; ensure all liquid handlers are properly calibrated. Another factor can be "edge effects," where wells on the perimeter of the plate behave differently due to increased evaporation and temperature gradients. To mitigate this, avoid using the outer rows and columns for experimental samples, instead filling them with sterile media or buffer.

Issue 2: High background signal in the assay.

  • Question: I'm observing a high background signal in my negative control wells, which reduces my assay window. What could be the cause?

  • Answer: A high background can mask the true signal from your cells. Potential causes include contamination of your assay reagents, which can lead to non-specific signal generation. The compound itself might interfere with the assay, for example, by being autofluorescent. This can be checked by running controls with the compound in cell-free media. Components in the culture media, such as phenol (B47542) red, can also interfere with absorbance or fluorescence readings; consider using phenol red-free media for the assay. Finally, ensure you are using the correct plate type for your assay: black plates are recommended for fluorescence to reduce background, while white plates are best for luminescence to maximize the signal.

Issue 3: Low Z'-factor (<0.5).

  • Question: My Z'-factor is consistently below 0.5, indicating a poor-quality assay. How can I improve it?

  • Answer: A low Z'-factor indicates either a small signal window (difference between positive and negative controls) or high data variability. To improve the signal window, you may need to optimize several assay parameters. Re-evaluate the concentration of your positive control to ensure it elicits a maximal response. Optimize the cell seeding density, as too few or too many cells can dampen the signal. The incubation time after compound addition is also critical; perform a time-course experiment to identify the optimal point for signal detection. Reducing variability, as discussed in "Issue 1," will also directly improve your Z'-factor.

Issue 4: Inconsistent results between different screening days.

  • Question: I am seeing significant day-to-day variation in my assay results, even with the same protocol. What could be causing this?

  • Answer: Day-to-day variability often points to inconsistencies in cell culture health and experimental conditions. Ensure your cells are consistently cultured, using cells within a specific passage number range to avoid phenotypic drift. The health and growth phase of the cells are critical; always use cells that are in the exponential growth phase. Maintain a consistent source and lot number for critical reagents like media and serum. Also, ensure that environmental conditions such as incubator temperature and CO2 levels are stable.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for assay optimization. The values are hypothetical and should be determined empirically for your specific cell line and assay.

Table 1: Optimization of Cell Seeding Density

Seeding Density (cells/well)Agonist EC50 (nM)S/B RatioZ'-Factor
2,50012.58.20.45
5,00010.815.60.72
10,00011.214.90.68
20,00015.310.10.51

Table 2: Key HTS Quality Control Metrics

MetricFormulaDescriptionTarget Value
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)Measures the dynamic range of the assay.> 10
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)Measures the difference between signal and background relative to the background noise.> 10
Z'-Factor 1 - (3*(SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)|A measure of assay quality, accounting for both dynamic range and data variation.> 0.5

Experimental Protocols

Protocol 1: Calcium Flux Assay for Gq Pathway Activation and L-type Calcium Channel Modulation

This protocol is designed to measure changes in intracellular calcium concentration upon treatment with this compound, suitable for a 384-well format.

Materials:

  • CHO-K1 cells stably expressing the target opioid receptor (e.g., µ-opioid receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black-walled, clear-bottom 384-well microplates.

  • Fluorescence plate reader with liquid injection capabilities.

Methodology:

  • Cell Seeding: Plate the cells at an optimized density (e.g., 5,000-10,000 cells/well) in the microplates and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Aspirate the cell culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Data Acquisition:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Using the instrument's injector, add the this compound dilutions to the wells.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the log concentration of this compound to determine potency (EC50) or inhibitory concentration (IC50).

Protocol 2: cAMP Assay for Gi/o and Gs Pathway Activation

This protocol measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gi/o (inhibitory) and Gs (stimulatory) coupled receptors.

Materials:

  • HEK293 cells stably expressing the target opioid receptor.

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence polarization-based).

  • White, opaque-walled 384-well microplates.

  • Luminescence or HTRF-compatible plate reader.

Methodology:

  • Cell Seeding: Seed the cells in the microplates at an optimized density and incubate overnight.

  • Compound Addition (Gi Assay):

    • Prepare serial dilutions of this compound.

    • Aspirate the cell culture medium and add the this compound dilutions, followed immediately by a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin).

    • Incubate for 30 minutes at room temperature.

  • Compound Addition (Gs Assay):

    • Prepare serial dilutions of this compound.

    • Aspirate the cell culture medium and add the compound dilutions.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Signal Detection: Add the cell lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. Incubate for the recommended time (typically 60 minutes).

  • Data Analysis: Read the plate on a compatible plate reader. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP levels against the log concentration of this compound to determine EC50 or IC50 values.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate_prep Microplate Preparation (96, 384, or 1536-well) cell_seeding Cell Seeding plate_prep->cell_seeding incubation1 Overnight Incubation cell_seeding->incubation1 compound_addition Compound Addition (this compound Library) incubation1->compound_addition incubation2 Incubation compound_addition->incubation2 signal_detection Signal Detection (Plate Reader) incubation2->signal_detection data_qc Data Quality Control (Z', S/B Ratio) signal_detection->data_qc hit_selection Hit Selection data_qc->hit_selection

Caption: A generalized workflow for high-throughput screening (HTS).

Trimebutine_Signaling cluster_opioid Opioid Receptor Signaling cluster_ion Ion Channel Modulation This compound This compound opioid_receptor µ, δ, κ Opioid Receptors (Gi/o-coupled) This compound->opioid_receptor g_protein Gi/o Protein Activation opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp trimebutine2 This compound ca_channel L-type Ca²⁺ Channel trimebutine2->ca_channel k_channel K⁺ Channels (e.g., BK) trimebutine2->k_channel ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↓ K⁺ Efflux k_channel->k_efflux contraction ↓ Smooth Muscle Contraction ca_influx->contraction

Caption: Dual signaling pathways of this compound.

Troubleshooting_Tree start Poor Assay Performance (e.g., Low Z') high_variability High Variability? start->high_variability low_signal Low Signal Window? start->low_signal check_seeding Check Cell Seeding Protocol high_variability->check_seeding Yes check_pipetting Calibrate Liquid Handlers high_variability->check_pipetting Yes mitigate_edge Mitigate Edge Effects high_variability->mitigate_edge Yes optimize_density Optimize Cell Density low_signal->optimize_density Yes optimize_time Optimize Incubation Time low_signal->optimize_time Yes optimize_controls Check Control Concentrations low_signal->optimize_controls Yes solution Re-validate Assay check_seeding->solution check_pipetting->solution mitigate_edge->solution optimize_density->solution optimize_time->solution optimize_controls->solution

Caption: A decision tree for troubleshooting common HTS assay issues.

Technical Support Center: Refinement of Surgical Procedures for Trimebutine Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing surgical procedures for trimebutine (B1183) administration in rats.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during common surgical procedures for this compound administration.

Jugular Vein Cannulation

Question: The jugular vein is difficult to visualize or appears to have collapsed. What should I do?

Answer:

  • Gentle Dissection: Ensure that the blunt dissection of the connective tissue and fat surrounding the vein is performed gently to minimize trauma. Rough handling can cause vasoconstriction.

  • Hydration: Keep the surgical area moist with sterile saline. Dehydration can reduce venous pressure, making the vein harder to see.

  • Patience: If the vein collapses, moisten the area with saline and wait a few minutes. The vein will likely dilate again. Avoid touching it during this time.[1]

Question: I'm having trouble inserting the cannula into the vein. What are some troubleshooting steps?

Answer:

  • Needle/Catheter Gauge: Verify that you are using the appropriate gauge catheter for the size of the rat.

  • Bevel Up: Ensure the bevel of the needle or introducer is facing upwards during insertion.

  • Gentle Traction: Apply gentle traction to the vein using the ligature to stabilize it.

  • Lubrication: A small amount of sterile saline can be injected to lubricate and open the vessel.[2]

  • Modified Needle: Using a modified, bent-tip needle can help lift the vessel wall for easier insertion.[1]

  • Avoid Force: Never force the cannula. If you meet resistance, withdraw slightly and try to advance again at a slightly different angle.

Question: The cannula is in place, but I can't withdraw blood. What is the problem?

Answer:

  • Positional Occlusion: The tip of the cannula may be pressed against the vessel wall. Try gently rotating the cannula or flushing with a small amount of heparinized saline to reposition it.

  • Clot Formation: A small clot may have formed at the tip. A gentle flush with heparinized saline can often dislodge it. To prevent this, ensure the cannula is properly filled with a locking solution.

  • Kinking: Check for any kinks in the externalized portion of the cannula. Ensure a "stress loop" is created to prevent kinking where the cannula exits the skin.[3]

Question: The cannula has lost patency a few days after surgery. How can this be prevented?

Answer:

  • Locking Solution: Use an appropriate locking solution, such as heparinized saline or glycerol, to prevent clotting. Ensure the lock volume is sufficient to fill the dead space of the cannula.

  • Flushing Routine: Regular flushing of the cannula (e.g., daily) with heparinized saline is crucial for maintaining patency.

  • Aseptic Technique: Strict aseptic technique during surgery and subsequent handling of the cannula is essential to prevent infection, which can lead to inflammation and thrombosis.

  • Positive Pressure Technique: When locking the catheter, maintain positive pressure on the syringe plunger as you withdraw the needle to prevent blood from refluxing into the catheter tip.[4]

Intragastric Gavage

Question: The rat is struggling excessively during restraint, making it difficult to perform the gavage. What can I do?

Answer:

  • Proper Restraint: Ensure you are using a firm but gentle restraint technique that immobilizes the head and neck without compromising breathing. The head and body should be aligned vertically.[5]

  • Habituation: If the experimental design allows, handle the rats for a few days prior to the procedure to habituate them to being held.

  • Alternative Methods: For some substances, voluntary consumption in a palatable vehicle or training the rats to drink from a syringe can be considered to avoid the stress of gavage.[6]

Question: I am concerned about accidentally dosing into the trachea. How can I avoid this?

Answer:

  • Correct Needle Placement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7][8]

  • Head and Neck Alignment: Proper extension of the head and neck creates a straight path to the esophagus.

  • Feel for Swallowing: As the needle passes the pharynx, the rat should exhibit a swallowing reflex. The needle should then pass easily down the esophagus with minimal resistance.[5]

  • No Resistance: If you feel any resistance, do not force the needle. Withdraw and re-attempt. Resistance may indicate entry into the trachea.

  • Observe for Distress: If the rat coughs, gasps, or shows respiratory distress, immediately withdraw the needle.

Question: The administered substance is refluxing out of the rat's mouth. What is the cause?

Answer:

  • Volume Overload: Ensure the administered volume does not exceed the recommended maximum (typically 10-20 ml/kg).[5][9] For pregnant animals, the volume should be reduced.[9]

  • Slow Administration: Administer the solution slowly and smoothly to allow the stomach to accommodate the volume.[5]

  • Incorrect Needle Depth: If the gavage needle is not inserted deep enough, the substance may be deposited in the esophagus, leading to reflux.

Question: What are the signs of esophageal or gastric injury after gavage?

Answer:

  • Immediate Signs: Bleeding from the mouth or nose, signs of pain (vocalization, hunched posture), or severe respiratory distress immediately after the procedure.

  • Delayed Signs: Reduced food and water intake, weight loss, lethargy, or signs of infection in the days following the procedure. If any of these signs are observed, veterinary consultation is recommended.

II. Frequently Asked Questions (FAQs)

Surgical Procedures & this compound Administration

Q1: What are the common routes of administration for this compound in rats? A1: The most common routes for experimental administration of this compound in rats are intravenous (IV) via a jugular vein cannula and oral via intragastric gavage. The choice of route depends on the desired pharmacokinetic profile and the specific research question.

Q2: What is the recommended anesthetic protocol for these surgical procedures? A2: An injectable anesthetic cocktail, such as a mixture of ketamine and xylazine, is commonly used for surgical procedures like jugular vein cannulation.[2] For intragastric gavage, anesthesia is generally not recommended as it can interfere with gastric emptying.[5]

Q3: How long should rats be allowed to recover after surgery before this compound administration? A3: A recovery period of at least 5-7 days is recommended after major surgery like jugular vein cannulation to allow for physiological stabilization.[10] Monitoring body weight, food and water intake, and general behavior are key indicators of recovery.

Post-Operative Care

Q4: What are the key aspects of post-operative care for rats after these procedures? A4:

  • Thermoregulation: Keep the rat warm during and immediately after surgery using a heating pad until it is fully ambulatory.

  • Analgesia: Provide appropriate post-operative analgesia as recommended by a veterinarian to manage pain.

  • Hydration: Administer subcutaneous fluids to prevent dehydration.

  • Monitoring: Closely monitor the animal for signs of pain, distress, infection, or complications related to the surgery.[11] This includes checking the incision site, monitoring food and water intake, and observing behavior.

  • Clean Environment: House the rat in a clean cage with easily accessible food and water.

Q5: What are the signs of post-operative pain or distress in rats? A5: Signs can include a hunched posture, piloerection (hair standing on end), decreased activity, reduced food and water intake, weight loss, excessive licking or guarding of the surgical site, and aggression when handled.

Experimental Design

Q6: How can I measure the effect of this compound on gastrointestinal motility in rats? A6: Several methods can be used, including:

  • Charcoal Meal Test: This involves administering a charcoal meal and measuring the distance it travels through the small intestine in a set amount of time.[12]

  • Phenol Red Test: A colored marker is administered, and the amount remaining in the stomach after a specific period is quantified to assess gastric emptying.[12]

  • Radioisotope Methods: Using a radiolabeled marker provides a more quantitative assessment of transit through different segments of the gastrointestinal tract.

III. Data Presentation

Table 1: Recommended Gavage Needle Sizes for Rats

Rat Weight (g)GaugeLength (inches)
30-75201-1.5
75-100181-1.5
100-200182-3
200-300163-4
>300163-4
Source: Adapted from Washington State University IACUC and UCSF IACUC guidelines.[8][9]

Table 2: Pharmacokinetic Parameters of this compound Maleate (B1232345) in Rats (Single Dose)

ParameterValue
Tmax (Time to maximum concentration)30 min
Cmax (Maximum concentration)39 ng/mL
t1/2 (Half-life)170 min
AUC (Area under the curve)780 (ng/mL) min
Source: Data from a study using capillary zone electrophoresis for determination in rat plasma.[13]

IV. Experimental Protocols

Jugular Vein Cannulation Protocol
  • Anesthesia: Anesthetize the rat using an appropriate protocol (e.g., ketamine/xylazine intraperitoneally).

  • Surgical Preparation: Shave the ventral neck area and a small patch on the dorsal side between the scapulae. Disinfect the skin with an antiseptic solution.

  • Incision: Make a small ventral midline incision in the neck.

  • Vein Isolation: Using blunt dissection, carefully separate the salivary glands and underlying muscle to expose the external jugular vein.

  • Ligation: Place two loose silk ligatures around the vein, one cranial and one caudal.

  • Cannula Insertion: Make a small incision in the vein between the ligatures. Insert the heparinized saline-filled cannula into the vein and advance it towards the heart.

  • Secure Cannula: Tighten the ligatures to secure the cannula in place.

  • Tunneling: Tunnel the external end of the cannula subcutaneously to the dorsal exit site.

  • Closure: Close the ventral incision with sutures or wound clips.

  • Patency Check: Flush the cannula with heparinized saline and fill it with a locking solution.

Intragastric Gavage Protocol
  • Restraint: Firmly restrain the rat, ensuring the head and neck are extended in a straight line.

  • Measure Needle: Determine the correct insertion depth by measuring the gavage needle from the tip of the rat's nose to the last rib.

  • Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the pharynx.

  • Advance to Esophagus: As the rat swallows, the needle should pass easily into the esophagus. Do not force the needle.

  • Administration: Once the needle is at the predetermined depth, administer the substance slowly and smoothly.

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the rat for at least 10-15 minutes post-procedure for any signs of distress.[8]

V. Visualizations

Trimebutine_Signaling_Pathway cluster_ion Ion Channel Modulation cluster_peptide Peptide Release Modulation This compound This compound Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) This compound->Opioid_Receptors Agonist Ion_Channels Ion Channels This compound->Ion_Channels Modulates GI_Peptides Gastrointestinal Peptide Release This compound->GI_Peptides Modulates Smooth_Muscle_Cell Gastrointestinal Smooth Muscle Cell Opioid_Receptors->Smooth_Muscle_Cell Ca_Channel L-type Ca²⁺ Channels Ion_Channels->Ca_Channel K_Channel K⁺ Channels Ion_Channels->K_Channel Motilin ↑ Motilin GI_Peptides->Motilin VIP Modulation of VIP, Gastrin, Glucagon GI_Peptides->VIP Contraction Modulation of Contraction/Relaxation Smooth_Muscle_Cell->Contraction Motility Normalized Gastrointestinal Motility Contraction->Motility Ca_Channel->Smooth_Muscle_Cell Inhibits Ca²⁺ influx K_Channel->Smooth_Muscle_Cell Modulates K⁺ efflux Motilin->Smooth_Muscle_Cell Stimulates VIP->Smooth_Muscle_Cell Inhibits/Stimulates

Caption: this compound's multifaceted signaling pathway in gastrointestinal smooth muscle cells.

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization surgery Surgical Procedure (e.g., Jugular Vein Cannulation) acclimatization->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery baseline Baseline Measurements (e.g., GI Motility) recovery->baseline administration This compound Administration (Oral Gavage or IV) baseline->administration post_admin_measurement Post-administration Measurements administration->post_admin_measurement data_analysis Data Analysis post_admin_measurement->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Analysis of Trimebutine and Mebeverine on Gut Motility: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two leading gut motility modulators, this guide delves into the mechanisms of action, preclinical, and clinical data of Trimebutine (B1183) and Mebeverine (B1676125). It aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental evidence to inform further research and therapeutic development.

Introduction

Disorders of gut motility, such as Irritable Bowel Syndrome (IBS), are a significant area of focus in gastroenterology. This compound and Mebeverine are two widely prescribed drugs for managing symptoms associated with aberrant gut motility. While both are classified as antispasmodics, they possess distinct pharmacological profiles and mechanisms of action. This guide offers a detailed comparative analysis of their effects on gut motility, presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental workflows.

Mechanisms of Action: A Tale of Two Modulators

This compound and Mebeverine achieve their therapeutic effects through different primary mechanisms, targeting both neural and muscular pathways in the gastrointestinal tract.

This compound: The Neuromodulator with a Dual Role

This compound exhibits a complex and multifaceted mechanism of action, primarily centered on its interaction with the enteric nervous system.[1] Its key pharmacological activities include:

  • Opioid Receptor Modulation: this compound acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3] This interaction is pivotal to its ability to normalize bowel motility, as these receptors can exert both excitatory and inhibitory effects on gut function.[1]

  • Ion Channel Regulation: It demonstrates a concentration-dependent effect on ion channels in colonic smooth muscle cells. At lower concentrations, it can enhance muscle tone, while at higher concentrations, it leads to inhibition of contractility.[1] This is attributed to its modulation of L-type calcium (Ca2+) channels and large-conductance calcium-activated potassium (BKca) channels.[1]

  • Modulation of Gastrointestinal Peptides: this compound can influence the release of various gut peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its regulatory effects on gastrointestinal function.[2]

  • Local Anesthetic Effect: this compound also possesses local anesthetic properties, which may contribute to its analgesic effects in conditions like IBS.[1]

Mebeverine: The Direct-Acting Musculotropic Spasmolytic

In contrast to this compound, Mebeverine's primary action is directly on the smooth muscle of the colon, independent of the autonomic nervous system.[1][4] Its main actions are:

  • Inhibition of Calcium Influx: Mebeverine is understood to decrease the influx of extracellular calcium into colonic smooth muscle cells, a crucial step for muscle contraction.[1][4]

  • Sodium Channel Blockade: It also blocks voltage-operated sodium channels in smooth muscle cells, which leads to a reduction in muscle excitability and spasms.[1][4]

  • Local Anesthetic Properties: Similar to this compound, Mebeverine also exhibits a local anesthetic effect, contributing to pain relief.[1][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and Mebeverine in regulating gut smooth muscle contractility.

Trimebutine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors This compound->Opioid_Receptors Agonist L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits (High Conc.) BKca_Channel BKca Channel (K⁺) This compound->BKca_Channel Inhibits G_Protein G-Protein Coupling Opioid_Receptors->G_Protein Ca_Influx ↓ Ca²⁺ Influx (High Conc.) L_type_Ca_Channel->Ca_Influx K_Efflux ↓ K⁺ Efflux BKca_Channel->K_Efflux Contraction_Inhibition ↓ Contraction Ca_Influx->Contraction_Inhibition K_Efflux->Contraction_Inhibition Peptide_Release Modulation of Gut Peptide Release G_Protein->Peptide_Release

Signaling pathway of this compound in gut smooth muscle cells.

Mebeverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Mebeverine Mebeverine Voltage_Gated_Ca_Channel Voltage-Gated Ca²⁺ Channel Mebeverine->Voltage_Gated_Ca_Channel Inhibits Voltage_Gated_Na_Channel Voltage-Gated Na⁺ Channel Mebeverine->Voltage_Gated_Na_Channel Inhibits Ca_Influx_Inhibition ↓ Ca²⁺ Influx Voltage_Gated_Ca_Channel->Ca_Influx_Inhibition Na_Influx_Inhibition ↓ Na⁺ Influx Voltage_Gated_Na_Channel->Na_Influx_Inhibition Contraction_Inhibition ↓ Contraction (Spasmolysis) Ca_Influx_Inhibition->Contraction_Inhibition Reduced_Excitability ↓ Muscle Excitability Na_Influx_Inhibition->Reduced_Excitability Reduced_Excitability->Contraction_Inhibition

Signaling pathway of Mebeverine in gut smooth muscle cells.

Preclinical Data: In Vitro and In Vivo Studies

Disclaimer: The following preclinical data for this compound and Mebeverine are compiled from separate studies. Due to variations in experimental models and protocols, a direct comparison of the quantitative values should be made with caution.

In Vitro Effects on Intestinal Smooth Muscle Contractility
DrugPreparationEffect on Spontaneous ContractionConcentration RangeReference
This compound Guinea pig ileum longitudinal muscleDual effect: Enhancement at low frequency stimulation, inhibition at high frequency stimulation.10⁻⁸ to 10⁻⁵ mol/L[2]
Guinea pig colonDual effect: Increased tone at low concentrations, decreased tone and amplitude at high concentrations.10⁻⁶ to 10⁻⁴ g/ml
Mebeverine Human small bowel (in vivo manometry)Increased phase 2 motility index in IBS patients.135 mg q.d.s.
In Vivo Effects on Gastrointestinal Transit
DrugAnimal ModelPrimary OutcomeEffectDosageReference
This compound MouseColonic propulsion (bead evacuation)Restored clonidine (B47849) and loperamide-induced delay; inhibited neostigmine-induced acceleration.10 and 30 mg/kg
Mebeverine Healthy human volunteers (lactulose-induced diarrhea)Small intestinal transitSignificant acceleration of capsule transit.135 mg t.d.s.[5]
Colonic mass movementsSignificantly reduced the number of mass movements.135 mg t.d.s.[5]

Clinical Data: A Head-to-Head Comparison in Irritable Bowel Syndrome

A prospective, randomized clinical trial by Rahman et al. (2014) provides a direct comparison of the efficacy and safety of this compound and Mebeverine in patients with Irritable Bowel Syndrome.

ParameterThis compound Group (100mg twice daily)Mebeverine Group (135mg twice daily)p-valueReference
Number of Patients 70 (62 completed)70 (60 completed)-
Treatment Duration 6 weeks6 weeks-
Improvement in Abdominal Pain Statistically significant improvement from baseline.Statistically significant improvement from baseline.Not statistically significant between groups.
Improvement in Stool Consistency Statistically significant improvement from baseline.Statistically significant improvement from baseline.Not statistically significant between groups.
Improvement in Stool Frequency Statistically significant improvement from baseline.Statistically significant improvement from baseline.Not statistically significant between groups.
Mean Quality of Life (QOL) Score (Baseline) 103106-
Mean Quality of Life (QOL) Score (After 6 weeks) 8295<0.05
Adverse Effects No worsening of symptoms or side effects observed.No worsening of symptoms or side effects observed.-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Isolated Organ Bath for Gut Motility

This protocol is a generalized procedure for assessing the effects of pharmacological agents on the contractility of isolated intestinal tissue.

Organ_Bath_Workflow cluster_preparation 1. Tissue Preparation cluster_setup 2. Experimental Setup cluster_procedure 3. Measurement cluster_analysis 4. Data Analysis Euthanasia Euthanize Animal (e.g., guinea pig, rat) Isolation Isolate Intestinal Segment (e.g., ileum, colon) Euthanasia->Isolation Mounting Mount Tissue Strip in Organ Bath Dissection Dissect Longitudinal or Circular Muscle Strips Isolation->Dissection Krebs Immerse in Krebs-Ringer Solution (37°C, 95% O₂/5% CO₂) Mounting->Krebs Equilibration Equilibration Period (e.g., 60 minutes) Transducer Connect to Isometric Force Transducer Krebs->Transducer Baseline Record Baseline Spontaneous Contractions Equilibration->Baseline Parameters Analyze Amplitude, Frequency, and Tone of Contractions Drug_Addition Cumulative Addition of Test Compound Baseline->Drug_Addition Recording Record Changes in Contraction Parameters Drug_Addition->Recording Dose_Response Construct Dose-Response Curves Parameters->Dose_Response IC50_EC50 Calculate IC₅₀/EC₅₀ Values Dose_Response->IC50_EC50

Experimental workflow for an isolated organ bath study.

Materials:

  • Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Test compounds (this compound, Mebeverine).

  • Isolated organ bath system with temperature control and aeration (95% O₂ / 5% CO₂).

  • Isometric force-displacement transducer and data acquisition system.

Procedure:

  • Tissue Preparation: A segment of the desired intestine (e.g., guinea pig ileum) is excised and placed in cold Krebs-Ringer solution. Longitudinal or circular muscle strips of appropriate dimensions are prepared.

  • Mounting: The tissue strip is suspended in an organ bath chamber filled with Krebs-Ringer solution maintained at 37°C and continuously gassed. One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, with regular changes of the bathing solution.

  • Data Recording: Spontaneous contractile activity is recorded to establish a baseline.

  • Drug Administration: Cumulative concentrations of the test drug are added to the organ bath at set time intervals.

  • Analysis: The effects of the drug on the amplitude, frequency, and tone of the contractions are recorded and analyzed to determine concentration-response relationships.

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This protocol outlines a common method for assessing the in vivo effects of drugs on gastrointestinal transit time in rodents.

Materials:

  • Rodents (e.g., mice or rats).

  • Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose).

  • Test compounds (this compound, Mebeverine) and vehicle.

  • Oral gavage needles.

Procedure:

  • Fasting: Animals are fasted for a specific period (e.g., 12-18 hours) with free access to water to ensure an empty stomach.

  • Drug Administration: The test compound or vehicle is administered orally or via another desired route at a predetermined time before the charcoal meal.

  • Charcoal Meal Administration: A fixed volume of the charcoal meal is administered orally via gavage.

  • Transit Time: After a specific time interval (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully excised from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.

Conclusion

This compound and Mebeverine, while both effective in managing symptoms of gut motility disorders, operate through distinct pharmacological mechanisms. This compound acts as a neuromodulator with a complex interplay on opioid receptors and ion channels, giving it a regulatory, dual-action profile. Mebeverine, on the other hand, is a direct-acting musculotropic agent, primarily inhibiting smooth muscle contractility through calcium and sodium channel blockade.

Preclinical data, although not from direct comparative studies, highlight these different modes of action. Clinical evidence from a head-to-head trial in IBS patients suggests comparable efficacy in symptom relief, with this compound showing a potential advantage in improving the quality of life.

This comparative guide provides a foundation for researchers and drug development professionals to understand the nuances of these two important drugs. Further head-to-head preclinical studies employing standardized protocols are warranted to provide a more direct and quantitative comparison of their effects on gut motility. Such studies will be invaluable in refining their therapeutic applications and in the development of novel agents for gastrointestinal disorders.

References

Cross-Validation of Analytical Methods for Trimebutine Maleate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Trimebutine maleate (B1232345), a widely used spasmolytic agent, requires robust analytical methods to ensure its efficacy and safety in pharmaceutical formulations. This guide provides a comprehensive cross-validation of various analytical techniques for the determination of this compound maleate, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Quantitative Parameters

The choice of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes key validation parameters for several commonly employed methods for this compound maleate analysis, providing a clear basis for comparison.[1]

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPTLC 50–300 ng/spot[2]1.18 ng/spot[2]3.58 ng/spot[2]
RP-HPLC 20-300 µg/mL[1]0.5 µg/mL[1]1.5 µg/mL[1]
HPLC-MS/MS 1-100 ng/mL[1]Not explicitly stated1 ng/mL[1]
UV-Spectrophotometry 5.0–60.0 μg/mL[1]Not explicitly statedNot explicitly stated
Capillary Zone Electrophoresis 5-500 ng/mL[1]Not explicitly stated5 ng/mL[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical techniques. Below are the experimental protocols for the key methods discussed.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: Silica gel 60 F254 TLC plate.[1]

  • Mobile Phase: A mixture of Methanol (B129727) and Toluene in an 8:2 volume ratio.[1]

  • Development: The plates are developed to a distance of 8 cm in an appropriate chamber at ambient temperature.[1]

  • Detection: Densitometric analysis is performed at 271 nm.[1]

  • Key Finding: This method produces compact spots for this compound, with a reported Rf value of 0.49 ± 0.01.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: A common choice is an XTerra® C18 analytical column (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient program is typically used, involving a mixture of 0.02M Ammonium (B1175870) Acetate (B1210297) buffer in water and acetonitrile (B52724).[1]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is carried out at 275 nm.[1]

  • Retention Time: The approximate retention time for this compound maleate under these conditions is 17.0 minutes.[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Column: A YMC J'sphere C18 column is a suitable option.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium acetate buffer (pH 6.5) and methanol in a 20:80 volume ratio is used.[1]

  • Flow Rate: A lower flow rate of 0.2 ml/min is employed.[1]

  • Detection: A triple quadrupole tandem mass spectrometer is used in multiple reaction monitoring (MRM) mode with positive-negative switching electrospray ionization (ESI).[1]

UV-Spectrophotometry
  • Principle: This method can be stability-indicating, allowing for the determination of this compound Maleate in the presence of its degradation products.[1]

  • Measurement: The second derivative (D²) of the spectrum is measured at the peak amplitude at 268 nm.[1]

  • Linearity: The method has been shown to be linear in the concentration range of 5.0–60.0 μg/mL.[1]

Capillary Zone Electrophoresis (CZE)
  • Capillary: An uncoated capillary is utilized.[1]

  • Electrolyte: The running electrolyte is a 30 mmol/L phosphate (B84403) buffer at pH 6.0.[1]

  • Applied Voltage: A voltage of 10 kV is applied across the capillary.[1]

  • Detection: UV detection is performed at 214 nm.[1]

  • Sample Preparation: For biological matrices like rat plasma and tissue homogenates, a protein precipitation step with acetonitrile is performed, followed by centrifugation, drying, and reconstitution in a methanol-water mixture.[1]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are fit for their intended purpose and yield reliable and comparable results.

CrossValidationWorkflow cluster_development Method Development & Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion dev Develop & Optimize Methods (e.g., HPLC, UV-Spec) val Validate Each Method (Linearity, Accuracy, Precision, etc.) dev->val analyze Analyze Same Batch of Samples with Each Validated Method val->analyze stats Statistical Comparison of Results (e.g., t-test, F-test) analyze->stats determine Determine Comparability & Interchangeability of Methods stats->determine

Workflow for the cross-validation of analytical methods.

This guide highlights the availability of several robust and validated analytical methods for the quantification of this compound Maleate. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample, and the available instrumentation.

References

A Comparative Analysis of the Prokinetic Effects of Trimebutine and Cisapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prokinetic effects of two gastrointestinal motility agents, Trimebutine and cisapride (B12094). The information is compiled from a comprehensive review of preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Mechanism of Action: A Tale of Two Pathways

This compound and cisapride exert their prokinetic effects through fundamentally different mechanisms. This compound acts as a multifaceted modulator of gastrointestinal motility, while cisapride functions as a selective serotonin (B10506) receptor agonist.

This compound: This agent exhibits a complex mechanism of action, primarily by acting as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[1][2][3][4] This interaction allows this compound to normalize bowel motility, stimulating hypokinetic and suppressing hyperkinetic conditions.[1] Additionally, this compound modulates ion channels, specifically calcium (Ca²⁺) and potassium (K⁺) channels, in gastrointestinal smooth muscle cells, contributing to its spasmolytic and prokinetic effects.[4] At lower concentrations, it can enhance muscle contractions, while at higher concentrations, it leads to smooth muscle relaxation.[4]

Cisapride: In contrast, cisapride's primary mechanism involves its action as a selective serotonin 5-HT₄ receptor agonist.[5][6][7] Activation of these receptors enhances the release of acetylcholine (B1216132) from the myenteric plexus, a key neurotransmitter that stimulates muscle contractions in the gastrointestinal tract.[6][8] This leads to increased motility in the esophagus, stomach, and intestines.[7] It is important to note that cisapride has been withdrawn from many markets or its use restricted due to the risk of serious cardiac side effects, including long QT syndrome and arrhythmias.[5][6]

Signaling Pathways

The distinct mechanisms of this compound and cisapride are best understood by visualizing their respective signaling pathways.

Trimebutine_Signaling_Pathway cluster_Enteric_Neuron Enteric Neuron cluster_Smooth_Muscle_Cell Smooth Muscle Cell This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors This compound->Opioid_Receptors Ion_Channels Ca²⁺ and K⁺ Channels This compound->Ion_Channels Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., ACh, VIP, NO) Opioid_Receptors->Neurotransmitter_Release Contraction_Modulation Modulation of Smooth Muscle Contraction Neurotransmitter_Release->Contraction_Modulation Ion_Channels->Contraction_Modulation Cisapride_Signaling_Pathway cluster_Enteric_Neuron Enteric Neuron cluster_Smooth_Muscle_Cell Smooth Muscle Cell Cisapride Cisapride HT4_Receptor 5-HT₄ Receptor Cisapride->HT4_Receptor ACh_Release ↑ Acetylcholine (ACh) Release HT4_Receptor->ACh_Release Muscarinic_Receptor Muscarinic Receptors ACh_Release->Muscarinic_Receptor ACh Increased_Contraction ↑ Smooth Muscle Contraction Muscarinic_Receptor->Increased_Contraction Gastric_Emptying_Scintigraphy_Workflow cluster_Preparation Patient Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Fasting Overnight fast (minimum 4-6 hours) Medication Discontinue medications affecting GI motility (e.g., prokinetics, opiates) for 48-72 hours Fasting->Medication Glucose_Check Check serum glucose in diabetic patients Medication->Glucose_Check Meal Ingestion of a standardized radiolabeled meal (e.g., low-fat, egg-white meal with 99mTc-sulfur colloid) Glucose_Check->Meal Imaging Scintigraphic imaging at specific time points (e.g., 0, 1, 2, and 4 hours post-ingestion) Meal->Imaging ROI Regions of Interest (ROIs) drawn around the stomach Imaging->ROI Quantification Quantification of gastric retention of the radiotracer over time ROI->Quantification Reporting Calculation of gastric emptying half-time (T1/2) and percentage retention at different time points Quantification->Reporting Manometry_Workflow cluster_Preparation Patient Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Fasting_M Fasting for several hours before the test Anesthesia Topical anesthesia of the nose and pharynx Fasting_M->Anesthesia Catheter_Placement Insertion of a pressure-sensitive catheter through the nose into the stomach, duodenum, or esophagus Anesthesia->Catheter_Placement Baseline_Recording Recording of baseline fasting motility patterns Catheter_Placement->Baseline_Recording Provocation Administration of a test meal or drug (e.g., prokinetic agent) Baseline_Recording->Provocation Post_Provocation_Recording Recording of post-prandial or post-drug motility patterns Provocation->Post_Provocation_Recording Pressure_Analysis Analysis of the amplitude, frequency, and coordination of muscle contractions Post_Provocation_Recording->Pressure_Analysis Pattern_Identification Identification of normal and abnormal motility patterns (e.g., migrating motor complex, fed response) Pressure_Analysis->Pattern_Identification

References

Head-to-Head Comparison: Trimebutine vs. Pinaverium Bromide in Preclinical IBS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Trimebutine (B1183) and Pinaverium (B1222119) Bromide, two commonly prescribed agents for Irritable Bowel Syndrome (IBS). The following sections detail their distinct mechanisms of action and comparative efficacy in preclinical models, focusing on the core IBS symptoms of visceral hypersensitivity and altered gut motility. All experimental data is presented in structured tables, and key pathways and workflows are visualized to facilitate understanding.

Mechanisms of Action: A Tale of Two Pathways

This compound and Pinaverium Bromide alleviate IBS symptoms through fundamentally different molecular mechanisms. This compound exhibits a complex, multimodal action primarily targeting opioid receptors and ion channels, while Pinaverium Bromide acts as a selective L-type calcium channel blocker in the gastrointestinal tract.

This compound: The Modulator

This compound's therapeutic effects stem from its ability to modulate gastrointestinal function rather than simply inhibiting it.[1][2] Its actions are mediated through:

  • Opioid Receptor Agonism: this compound acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the gut.[3][4][5][6] This engagement with different opioid receptors is believed to underlie its dual, normalizing effect on gut motility—stimulating hypotonic and inhibiting hypertonic smooth muscle activity.[7]

  • Ion Channel Modulation: Studies have revealed that this compound can modulate multiple ion channels. At lower concentrations, it can enhance muscle contractions by reducing large-conductance Ca2+-activated K+ (BKca) channel currents.[7] Conversely, at higher concentrations, it inhibits L-type Ca2+ channels, leading to smooth muscle relaxation.[7]

  • Modulation of Gastrointestinal Peptides: this compound can influence the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its regulatory effects on gut function.[3][6]

Pinaverium Bromide: The Selective Inhibitor

Pinaverium Bromide's mechanism is more targeted, focusing on the direct inhibition of smooth muscle contraction.[8][9]

  • L-type Calcium Channel Blockade: Pinaverium Bromide is a selective blocker of L-type voltage-gated calcium channels on the smooth muscle cells of the gastrointestinal tract.[8][9][10] By preventing calcium influx into these cells, it directly inhibits the contractile activity of the colon, thereby reducing spasms.[8][9][10] Its local action within the gut minimizes systemic cardiovascular side effects.[10]

Comparative Efficacy in Preclinical IBS Models

Direct head-to-head preclinical studies are limited. However, a comparative analysis can be synthesized from individual studies on each compound's effect on visceral hypersensitivity and gut motility.

Visceral Hypersensitivity

Visceral hypersensitivity, a key feature of IBS, is characterized by a lowered pain threshold to colorectal distension.

This compound has been shown to decrease reflexes induced by gut distension in animal models, suggesting a modulation of visceral sensitivity.[3][4][5][6] This effect is likely mediated by its action on kappa-opioid receptors, which are known to play a significant role in reducing visceral pain.[4]

Pinaverium Bromide , by reducing smooth muscle contractility, can indirectly alleviate pain associated with spasms and distension. While its primary action is not on sensory nerves, the reduction of motor responses to stimuli can decrease the activation of visceral afferents.

Table 1: Comparative Effects on Visceral Hypersensitivity in Animal Models

ParameterThis compoundPinaverium Bromide
Primary Mechanism Modulation of visceral afferent signaling via opioid receptors (primarily κ-OR).[4]Indirect reduction of nociceptive input by decreasing smooth muscle contractility.[8][9]
Animal Model Rat models of visceral hypersensitivity.Not explicitly detailed in the provided search results.
Effect Decreases reflexes induced by distension of the gut lumen.[3][4][5][6]Reduces motor response to colonic distension, which may infer a reduction in pain.[11]
Gut Motility

Both drugs modulate gut motility, a crucial aspect of IBS pathophysiology, but their effects differ significantly.

This compound is known for its dual, regulatory effect. It can accelerate gastric emptying and induce premature phase III of the migrating motor complex in the intestine, while also modulating the contractile activity of the colon.[3][5][6] In guinea pig models, it has been shown to stimulate propulsive activity at low doses and inhibit it at high doses.[12] This normalizing effect makes it potentially suitable for both constipation- and diarrhea-predominant IBS. In a guinea pig model of overlap syndrome (features of both functional dyspepsia and IBS), this compound reversed the decrease in upper gastrointestinal transit and the increase in lower gastrointestinal transit induced by corticotropin-releasing factor (CRF).[2]

Pinaverium Bromide consistently acts as an inhibitor of colonic motility.[8][9] In preclinical studies, it has been shown to inhibit colonic smooth muscle contractions induced by various stimuli, including acetylcholine (B1216132) and high potassium.[5] This makes it particularly effective in managing hypermotility and spasms associated with diarrhea-predominant IBS. A study on isolated rat colon showed that pinaverium bromide inhibited intraluminal pressure responses to various stimulants.[3] In IBS patients, pinaverium bromide has been shown to inhibit the postprandial colonic motor response.[13][14]

Table 2: Comparative Effects on Gut Motility in Preclinical Models

ParameterThis compoundPinaverium Bromide
Primary Effect Normalizing/Modulating effect on gut motility.[1][2]Inhibition of colonic smooth muscle contraction.[8][9]
In Vitro Models Guinea pig ileum and colon.[7][12]Isolated rat colon.[3]
In Vivo Models Guinea pig overlap syndrome model.[2]Rat models of stress-induced colonic hypermotility.[5]
Observed Effects Low concentrations enhance motility; high concentrations inhibit motility.[7][12] Reverses CRF-induced changes in upper and lower GI transit.[2]Dose-dependent inhibition of acetylcholine and KCl-induced contractions.[5] Inhibits intraluminal pressure responses.[3]

Experimental Protocols

Assessment of Visceral Hypersensitivity (Colorectal Distension in Rats)
  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Catheter Insertion: A latex balloon catheter is inserted intra-anally into the descending colon.

  • Adaptation Period: Animals are allowed to adapt to the testing environment for a set period.

  • Colorectal Distension (CRD): The balloon is progressively inflated with air at specific pressure increments.

  • Measurement of Visceral Motor Response (VMR): The visceromotor response, typically measured as the contraction of the abdominal and hind limb musculature, is quantified using electromyography (EMG) of the external oblique muscles.

  • Drug Administration: this compound or Pinaverium Bromide is administered (e.g., orally or intraperitoneally) at various doses prior to CRD.

  • Data Analysis: The VMR at each distension pressure is recorded, and the dose-dependent effects of the drugs on the pain threshold and the magnitude of the response are analyzed.

Assessment of Colonic Motility (Isolated Organ Bath)
  • Tissue Preparation: Segments of the colon are excised from euthanized animals (e.g., guinea pigs, rats) and placed in cold, oxygenated Krebs solution.

  • Mounting: The colonic segments are mounted in an organ bath containing Krebs solution maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Drug Application: this compound or Pinaverium Bromide is added to the organ bath in a cumulative concentration-response manner.

  • Stimulation (Optional): The effects of the drugs can be tested on spontaneous contractions or on contractions induced by agonists such as acetylcholine or high potassium chloride.

  • Data Analysis: The amplitude and frequency of contractions are measured, and concentration-response curves are generated to determine the potency and efficacy of each drug.

Signaling Pathways and Experimental Workflows

Trimebutine_Mechanism cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_effects Physiological Effects This compound This compound mu μ-opioid This compound->mu kappa κ-opioid This compound->kappa delta δ-opioid This compound->delta L_type L-type Ca²⁺ Channel This compound->L_type Inhibits (High Conc.) BKca BKca Channel This compound->BKca Inhibits (Low Conc.) Motility Modulation of Gut Motility mu->Motility Sensitivity Decreased Visceral Hypersensitivity kappa->Sensitivity delta->Motility L_type->Motility Relaxation BKca->Motility Contraction

Caption: Mechanism of Action of this compound.

Pinaverium_Mechanism Pinaverium Pinaverium Bromide Ca_channel L-type Ca²⁺ Channel (Smooth Muscle Cell) Pinaverium->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Spasm Reduced Spasm & Hypermotility Contraction->Spasm Inhibition leads to

Caption: Mechanism of Action of Pinaverium Bromide.

Experimental_Workflow cluster_in_vivo In Vivo: Visceral Hypersensitivity cluster_in_vitro In Vitro: Gut Motility Animal_Model IBS Animal Model (e.g., Rat) Drug_Admin Drug Administration (this compound or Pinaverium) Animal_Model->Drug_Admin CRD Colorectal Distension (CRD) Drug_Admin->CRD VMR Measure Visceral Motor Response (VMR) CRD->VMR Data_Analysis Data Analysis & Comparison VMR->Data_Analysis Analyze Pain Threshold Tissue_Prep Colon Tissue Isolation Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Drug_App Cumulative Drug Application Organ_Bath->Drug_App Record Record Contractile Activity Drug_App->Record Record->Data_Analysis Analyze Contraction Amplitude & Frequency

Caption: Preclinical Experimental Workflow.

Summary and Conclusion

This compound and Pinaverium Bromide are effective agents for managing IBS symptoms, but their preclinical profiles suggest distinct therapeutic advantages for different patient subgroups.

  • This compound , with its complex modulatory mechanism, appears to be a versatile agent capable of normalizing gut motility and directly addressing visceral hypersensitivity through its action on opioid receptors. Its dual effect on motility may be beneficial for patients with mixed or alternating bowel habits.

  • Pinaverium Bromide is a selective and potent inhibitor of colonic smooth muscle contraction. Its targeted action makes it a strong candidate for treating hypermotility-related symptoms, such as diarrhea and abdominal cramping, with a favorable safety profile due to its localized action in the gut.

The choice between these agents in a clinical setting may be guided by the predominant symptoms of the IBS patient. Further direct comparative studies in preclinical models are warranted to fully elucidate their relative efficacy and to explore potential synergistic effects.

References

Unveiling Trimebutine's Therapeutic Mechanisms: A Comparative Guide to Target Validation Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trimebutine's therapeutic targets, leveraging experimental data from studies on knockout models to validate its mechanism of action. This compound (B1183), a multifaceted gastrointestinal agent, is known to modulate gut motility and visceral sensitivity through its interaction with opioid receptors and ion channels. This guide will delve into the validation of these targets, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental designs.

Overview of this compound's Therapeutic Targets

This compound's unique dual modulatory effect on gastrointestinal motility—both stimulating and inhibiting—is attributed to its action on multiple targets. The primary targets identified are the μ (mu), δ (delta), and κ (kappa) opioid receptors.[1][2][3] Additionally, this compound has been shown to interact with L-type calcium channels and large-conductance calcium-activated potassium (BKCa) channels.[4][5][6] The validation of these targets is crucial for understanding its therapeutic efficacy in conditions like irritable bowel syndrome (IBS). Knockout animal models offer a powerful tool for such validation by allowing researchers to observe the drug's effects in the absence of a specific target.[7][8]

Comparative Analysis of this compound's Opioid Receptor Agonism

This compound and its active metabolite, N-desmethyl-trimebutine (NDTMB), act as agonists on all three major classes of peripheral opioid receptors.[2] This non-selective agonism is believed to be central to its ability to normalize bowel function.

Quantitative Data: Receptor Binding and Potency
CompoundReceptor SubtypeBinding Affinity (IC50, µM)Functional ActivityReference
This compound µ (mu)0.75 (guinea-pig ileum)Agonist[2]
δ (delta)7.1 (rabbit vas deferens)Agonist[2]
κ (kappa)39 (mouse vas deferens)Agonist[2]
NDTMB µ, δ, κGood affinity (0.3 to 6 µM)Agonist[2]

IC50 (50% inhibitory concentration) values indicate the concentration of the drug required to displace 50% of a specific ligand from its receptor.

Expected Outcomes in Opioid Receptor Knockout Models

Based on the known phenotypes of opioid receptor knockout mice, the following outcomes would be expected if this compound's effects are indeed mediated by these receptors:

  • µ-Opioid Receptor (MOR) Knockout Mice: These mice exhibit altered gastrointestinal transit.[9] It is expected that the inhibitory effects of high-dose this compound on gut motility would be significantly reduced or absent in MOR-knockout mice.[9]

  • δ-Opioid Receptor (DOR) Knockout Mice: DOR knockout mice show increased colonic sensitivity.[10] The analgesic effects of this compound on visceral pain would likely be diminished in these animals.

  • κ-Opioid Receptor (KOR) Knockout Mice: KOR knockout mice show enhanced sensitivity to chemical visceral pain.[11] this compound's ability to modulate visceral hypersensitivity would be expected to be attenuated in KOR knockout mice.

Modulation of Ion Channels: A Secondary Mechanism

This compound's interaction with ion channels provides an additional layer to its mechanism of action, contributing to its spasmolytic effects.

Quantitative Data: Ion Channel Inhibition
ChannelEffect of this compoundConcentration RangeReference
L-type Ca²⁺ Channels Inhibition of inward Ca²⁺ currentsHigh concentrations (30, 100, 300 µM)[6][12]
BKCa Channels Inhibition of outward K⁺ currentsDose-dependent[6][12]
Expected Outcomes in Ion Channel Knockout Models
  • Ca(v)1.2 L-type Calcium Channel Knockout Mice: Smooth muscle-specific knockout of the Ca(v)1.2 channel leads to reduced feces excretion and signs of paralytic ileus.[13] The inhibitory, antispasmodic effects of high-concentration this compound would likely be significantly diminished in these mice.

  • BKCa Channel Knockout Mice: While specific knockout studies directly investigating this compound's effects are not available, it is known that BKCa channels are involved in regulating smooth muscle contractility. The excitatory effects of low-concentration this compound might be altered in mice lacking these channels.

Experimental Protocols

This section outlines the key experimental methodologies for validating this compound's targets using knockout models.

Generation of Knockout Mouse Models

The generation of knockout mice for opioid receptors involves gene targeting by homologous recombination in embryonic stem (ES) cells.[14] A targeting vector is constructed to replace a crucial exon of the target receptor gene with a selectable marker, such as a neomycin resistance cassette.[14] These modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice.[14] Chimeric offspring are bred to establish a germline transmission of the null allele.

Measurement of Gastrointestinal Motility

Gastrointestinal transit can be assessed in vivo by measuring the transit time of a non-absorbable marker.[15][16][17]

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Marker Administration: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally via gavage.

  • Transit Measurement: After a specific time, the animals are euthanized, and the entire gastrointestinal tract is carefully excised. The distance traveled by the marker from the pylorus to the cecum is measured and expressed as a percentage of the total length of the small intestine.

Assessment of Visceral Pain

Visceral pain can be evaluated by measuring the visceromotor response (VMR) to colorectal distension (CRD).[18][19]

  • Animal Preparation: A small balloon catheter is inserted into the colon of the mouse.

  • Electromyography (EMG): EMG electrodes are placed in the abdominal musculature to record muscle contractions.

  • Colorectal Distension: The balloon is inflated to various pressures to induce graded distension.

  • VMR Quantification: The EMG activity during distension is recorded and quantified to assess the magnitude of the visceromotor response, which is indicative of visceral pain.

Patch-Clamp Electrophysiology on Isolated Myenteric Neurons

To study the effects of this compound on ion channels in their native environment, patch-clamp recordings can be performed on isolated myenteric neurons.[20][21][22][23][24]

  • Neuron Isolation: The longitudinal muscle layer containing the myenteric plexus is stripped from the intestine and subjected to enzymatic digestion to isolate individual neurons.

  • Cell Culture: Isolated neurons are plated on coverslips and cultured for 24-48 hours.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., Ca²⁺ and K⁺ currents) in the absence and presence of this compound at various concentrations.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Trimebutine_Opioid_Signaling This compound This compound MOR μ-Opioid Receptor This compound->MOR DOR δ-Opioid Receptor This compound->DOR KOR κ-Opioid Receptor This compound->KOR Gi Gi/o Protein MOR->Gi DOR->Gi KOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition GIRK ↑ K+ Conductance (GIRK Channels) Gi->GIRK Ca_Channel ↓ Ca2+ Conductance Gi->Ca_Channel cAMP ↓ cAMP AC->cAMP Motility Modulation of Gastrointestinal Motility cAMP->Motility Pain Modulation of Visceral Pain cAMP->Pain GIRK->Motility GIRK->Pain Ca_Channel->Motility Ca_Channel->Pain

Caption: Signaling pathway of this compound via opioid receptors.

Knockout_Validation_Workflow cluster_0 Animal Groups cluster_1 Treatment cluster_2 Phenotypic Analysis WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT Trimebutine_WT This compound WT->Trimebutine_WT KO Knockout Mice (e.g., MOR-KO) Vehicle_KO Vehicle KO->Vehicle_KO Trimebutine_KO This compound KO->Trimebutine_KO Motility_Assay Gastrointestinal Motility Assay Vehicle_WT->Motility_Assay Pain_Assay Visceral Pain Assessment (CRD) Vehicle_WT->Pain_Assay Trimebutine_WT->Motility_Assay Trimebutine_WT->Pain_Assay Vehicle_KO->Motility_Assay Vehicle_KO->Pain_Assay Trimebutine_KO->Motility_Assay Trimebutine_KO->Pain_Assay Data_Analysis Data Analysis & Conclusion Motility_Assay->Data_Analysis Compare Transit Pain_Assay->Data_Analysis Compare VMR

Caption: Experimental workflow for validating this compound's targets.

Trimebutine_Ion_Channel_Modulation This compound This compound L_type_Ca L-type Ca²⁺ Channel This compound->L_type_Ca Inhibits (High Conc.) BKCa BKCa Channel This compound->BKCa Inhibits Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx K_efflux ↓ K⁺ Efflux BKCa->K_efflux Hyperpolarization Inhibition of Depolarization Ca_influx->Hyperpolarization Depolarization Membrane Depolarization K_efflux->Depolarization Contraction Smooth Muscle Contraction Depolarization->Contraction Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: this compound's modulation of ion channels in smooth muscle.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its therapeutic effects through a combination of opioid receptor agonism and ion channel modulation. While in vitro data provides a solid foundation for these mechanisms, direct validation using knockout models for each specific target is a critical next step. Such studies would definitively confirm the contribution of each receptor and channel to this compound's overall pharmacological profile. Future research should focus on administering this compound to µ, δ, and κ opioid receptor knockout mice, as well as to mice with conditional knockouts of L-type calcium and BKCa channels in gastrointestinal smooth muscle, and then assessing its effects on gut motility and visceral pain. These experiments will provide invaluable insights into the precise mechanisms of this clinically important drug and could pave the way for the development of more targeted therapies for functional gastrointestinal disorders.

References

A Comparative Analysis of Trimebutine's Side Effect Profile Against Other Spasmolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effect profile of trimebutine (B1183), a unique gastrointestinal motility modulator, against other commonly prescribed spasmolytic agents. The information is compiled from clinical trials and systematic reviews to support research, development, and clinical decision-making in the field of gastroenterology.

Executive Summary

This compound demonstrates a favorable safety profile, with the majority of adverse events reported as mild to moderate in nature. Its multifaceted mechanism of action, targeting peripheral opioid receptors (μ, κ, and δ), distinguishes it from other spasmolytics. This allows for a normalizing effect on bowel function without significant systemic side effects. In comparison, other spasmolytics, such as those with anticholinergic properties like hyoscine butylbromide, may present a higher incidence of related side effects. Musculotropic agents like otilonium (B12848) bromide, mebeverine, and pinaverium (B1222119) bromide are generally well-tolerated, with side effect profiles often comparable to placebo.

Comparative Safety Data of Spasmolytics

The following tables summarize the incidence of adverse events (AEs) for this compound and other selected spasmolytics based on data from clinical trials. Direct comparison of AE rates across different studies should be approached with caution due to variations in study design, patient populations, and reporting methodologies.

Table 1: Incidence of Adverse Events for this compound Maleate in Clinical Trials

Adverse EventIncidence Rate (%)Study Reference/Notes
Mild to Moderate AEs7General finding from clinical studies.
Dizziness, Nausea, Vomiting, Diarrhea, Dry Mouth4.1 (14 of 340 patients)Reported in a study on postoperative paralytic ileus.
Mild Thirst and Constipation23.7In a study on functional dyspepsia with IBS-D.
Any Adverse Event10.2 - 12.3From a multicenter, randomized, double-blind placebo-controlled trial in functional dyspepsia.

Table 2: Comparative Incidence of Adverse Events for Other Spasmolytics vs. Placebo/Comparator

SpasmolyticAdverse Event(s)Incidence Rate (%) (Drug vs. Placebo/Comparator)Study Reference/Notes
Otilonium Bromide Dry Mouth, Nausea, Rash, Dizziness6.00% (Combination with this compound) vs. 7.27% (Otilonium Bromide alone)A retrospective analysis of IBS patients. Note: This study evaluated a combination therapy.
No significant adverse events reported-Generally well-tolerated with minimal systemic absorption.
Mebeverine No side effects reported-In a comparative study with this compound, no side effects were observed in either group.
Side effect incidence not higher than placebo-A systematic review concluded that mebeverine's side effect incidence is comparable to placebo.
Pinaverium Bromide Nausea, Dizziness, Increased Blood Pressure, Abdominal DiscomfortNausea (3.7%), Dizziness (3.2%), Increased BP (2.3%), Abdominal Discomfort (2.3%)From a multicenter, randomized, controlled trial.
Overall Adverse Events27.8% vs. 47.2% (Placebo)In a randomized controlled trial for refractory dyspepsia, with no significant difference between groups.
Hyoscine Butylbromide Dry Mouth, Visual Disturbances, Dizziness, Decreased Blood Pressure, DiarrheaNot specified in comparative trialsKnown anticholinergic side effects. Parenteral administration can cause tachycardia and hypotension, particularly in patients with cardiac conditions.

Experimental Protocols: Safety Assessment in Spasmolytic Clinical Trials

The robust assessment of a drug's safety profile is a critical component of clinical trials for spasmolytics. While specific protocols may vary, a generalized methodology is outlined below.

Study Design and Population
  • Design: Randomized, double-blind, placebo-controlled, parallel-group, or crossover designs are commonly employed.

  • Population: Patients are typically diagnosed with a functional gastrointestinal disorder, such as Irritable Bowel Syndrome (IBS) or functional dyspepsia, according to established criteria (e.g., Rome IV).

  • Exclusion Criteria: Patients with organic gastrointestinal diseases, significant comorbidities, or those on medications that could interfere with the assessment are usually excluded.

Data Collection and Analysis
  • Adverse Event Monitoring: All adverse events (AEs) are systematically recorded at each study visit, whether reported by the patient or observed by the investigator. AEs are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA).

  • Data Presentation: The incidence of all AEs, treatment-emergent AEs (TEAEs), and drug-related AEs are summarized by treatment group. The number and percentage of participants experiencing at least one AE, serious AEs, and AEs leading to discontinuation are presented.

  • Statistical Analysis: The rates of AEs between treatment groups are compared using appropriate statistical tests, such as the Fisher's exact test or the Chi-squared test.

G Generalized Workflow for Safety Assessment in Antispasmodic Clinical Trials cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Treatment cluster_2 Data Collection and Monitoring cluster_3 Data Analysis and Reporting a Patient Recruitment (e.g., Rome IV Criteria for IBS) b Informed Consent a->b c Baseline Assessment (Demographics, Medical History) b->c d Randomization (e.g., 1:1 ratio) c->d e Treatment Group A (e.g., this compound) d->e f Treatment Group B (e.g., Comparator Spasmolytic or Placebo) d->f g Scheduled Study Visits (e.g., Weeks 2, 4, 8) e->g f->g h Adverse Event (AE) Recording (MedDRA Coding) g->h i Vital Signs & Laboratory Tests g->i j Statistical Analysis (e.g., Fisher's Exact Test) h->j k Comparison of AE Incidence Rates j->k l Final Safety Profile Report k->l

Workflow for safety assessment in antispasmodic trials.

Signaling Pathways and Mechanisms of Action

Understanding the diverse mechanisms of action of spasmolytics is key to interpreting their efficacy and safety profiles.

This compound: A Multifaceted Modulator

This compound's unique mechanism involves interaction with peripheral opioid receptors (μ, κ, and δ) in the gastrointestinal tract, which allows it to either stimulate or inhibit intestinal motility, thereby normalizing bowel function. It also has effects on ion channels, contributing to its spasmolytic action.

This compound's Multifaceted Mechanism of Action cluster_opioid Opioid Receptor Modulation cluster_ion Ion Channel Modulation This compound This compound mu μ-opioid receptor This compound->mu Agonist/Antagonist kappa κ-opioid receptor This compound->kappa Agonist delta δ-opioid receptor This compound->delta Agonist ca_channel Ca²⁺ Channels This compound->ca_channel Inhibition k_channel K⁺ Channels This compound->k_channel Modulation motility Normalization of GI Motility mu->motility kappa->motility delta->motility spasmolysis Spasmolytic Effect ca_channel->spasmolysis k_channel->spasmolysis

Multifaceted mechanism of action of this compound.
Anticholinergic Spasmolytics (e.g., Hyoscine Butylbromide)

These agents act by blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle cells, thereby inhibiting parasympathetic-mediated contractions.

Mechanism of Anticholinergic Spasmolytics ach Acetylcholine (ACh) receptor Muscarinic Receptor ach->receptor Binds contraction Smooth Muscle Contraction receptor->contraction Activates anticholinergic Anticholinergic Drug (e.g., Hyoscine) anticholinergic->receptor Blocks

Mechanism of Anticholinergic Spasmolytics.
Musculotropic Spasmolytics (e.g., Otilonium Bromide, Pinaverium Bromide)

These drugs act directly on the smooth muscle cells of the gastrointestinal tract, often by blocking calcium channels, which are essential for muscle contraction.

Mechanism of Musculotropic Spasmolytics (Ca²⁺ Channel Blockers) ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows contraction Smooth Muscle Contraction ca_influx->contraction Triggers musculotropic Musculotropic Drug (e.g., Otilonium) musculotropic->ca_channel Blocks

Mechanism of Musculotropic Spasmolytics.

Conclusion

This compound presents a distinct and generally favorable side effect profile compared to other classes of spasmolytics. Its unique modulatory effect on gastrointestinal motility, mediated by opioid receptors, offers a therapeutic advantage in normalizing bowel function. While direct, head-to-head comparative trials with comprehensive side effect data are somewhat limited, the available evidence suggests a lower incidence of anticholinergic side effects compared to agents like hyoscine butylbromide. The safety profiles of musculotropic agents such as otilonium bromide, mebeverine, and pinaverium bromide appear to be comparable to placebo in several studies, and in some cases, similar to this compound. Further large-scale, well-designed comparative clinical trials are warranted to provide a more definitive and detailed comparison of the safety and tolerability of these agents.

Trimebutine's Efficacy in Alleviating Visceral Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimebutine's performance in managing visceral pain against other alternatives, supported by experimental data. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological underpinnings of this compound's action and its relative efficacy.

Executive Summary

This compound is a versatile therapeutic agent effective in managing visceral pain, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its unique, multifaceted mechanism of action distinguishes it from conventional antispasmodics. This compound modulates visceral sensitivity through its agonist effects on peripheral µ (mu), κ (kappa), and δ (delta) opioid receptors, mimicking the action of endogenous enkephalins and thereby inhibiting nociceptive signaling from the gut.[1][2][3][4][5] Furthermore, it regulates gastrointestinal motility and visceral sensation by modulating ion channels, including L-type calcium channels and calcium-activated potassium channels.[1] Clinical studies have demonstrated its efficacy in reducing abdominal pain in patients with functional bowel disorders at doses typically ranging from 300 to 600 mg/day.[2][3][4][5] This guide presents a detailed analysis of this compound's mechanism of action, its performance in preclinical and clinical studies compared to other treatments, and comprehensive experimental protocols for evaluating visceral pain.

Comparative Efficacy of this compound

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of this compound with placebo and other active drugs in the management of visceral pain.

Table 1: Preclinical Efficacy of this compound in Animal Models of Visceral Pain

ModelSpeciesThis compound DoseKey FindingReference
Acetic Acid-Induced WrithingRatN/A (Metabolite studied)Nor-trimebutine (main metabolite) significantly decreased abdominal contractions following intraperitoneal acetic acid injection.[6]
Colorectal DistensionAnimalN/AThis compound has been shown to decrease reflexes induced by distension of the gut lumen.[2][3][4][5]

Table 2: Clinical Efficacy of this compound in Patients with Irritable Bowel Syndrome (IBS)

ComparatorStudy DesignThis compound DoseKey Efficacy OutcomesReference
Placebo2 Systematic ReviewsN/AGreater improvement in abdominal pain with this compound compared to placebo (one review found this statistically significant).[7]
MebeverineRandomized Clinical Trial100mg twice dailyStatistically significant improvement in symptoms for both drugs compared to baseline. No statistically significant difference in symptom improvement between this compound and Mebeverine.[8]
MebeverineRandomized Clinical Trial100mg twice dailyAfter 6 weeks, mean Quality of Life (QOL) score was significantly better in the this compound group (82) compared to the Mebeverine group (95).[8]
Otilonium BromideRetrospective AnalysisN/AA combination of Otilonium Bromide and this compound showed a significantly higher total effective rate (87.27%) compared to Otilonium Bromide alone (70.00%).[9]

Mechanism of Action: Signaling Pathways

This compound's analgesic effect on visceral pain is mediated through a complex interplay of signaling pathways, primarily involving opioid receptors and ion channels on visceral afferent neurons.

Trimebutine_Mechanism cluster_neuron Visceral Afferent Neuron T This compound OR μ, κ, δ Opioid Receptors T->OR Agonist AC Adenylyl Cyclase OR->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels OR->Ca_channel Inhibits K_channel Ca2+-activated K+ Channels OR->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Nociception ↓ Nociceptive Signaling Ca_influx->Nociception K_efflux->Nociception

Caption: this compound's signaling pathway in visceral afferent neurons.

Experimental Protocols for Assessing Visceral Pain

Replicating key findings requires standardized and validated experimental models. Below are detailed methodologies for two commonly used preclinical models of visceral pain.

Colorectal Distension (CRD) Model in Rats

This model is a widely accepted and reproducible method for assessing visceral sensitivity.

Objective: To measure the visceromotor response (VMR) to mechanical distension of the colon as an indicator of visceral pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-240 g)

  • Flexible latex balloon (e.g., 7 cm long) attached to a catheter

  • Pressure transducer and inflation system (barostat)

  • Electromyography (EMG) electrodes and recording system

  • Anesthesia (e.g., ether or isoflurane (B1672236) for balloon insertion)

Procedure:

  • Animal Preparation: Anesthetize the rat lightly. Gently insert the balloon catheter intra-anally into the descending colon (approximately 7 cm from the anus). Secure the catheter to the tail with tape. Allow the animal to recover from anesthesia for at least 30 minutes. For EMG recordings, electrodes are surgically implanted into the abdominal musculature prior to the experiment.

  • Distension Protocol: The balloon is connected to a pressure-controlled inflation device. A series of graded, phasic distensions are applied (e.g., 2.00, 3.33, 5.33, and 8.00 kPa) for a set duration (e.g., 30 seconds) with a rest interval between distensions (e.g., 4 minutes).[3]

  • Pain Assessment: The primary endpoint is the VMR, which is a contraction of the abdominal and hindlimb musculature. This can be quantified by visual observation using a scoring system (e.g., Abdominal Withdrawal Reflex - AWR score) or more objectively by measuring the electrical activity of the abdominal muscles via EMG.[3] The pain threshold is defined as the minimum pressure that elicits a defined pain response.[10]

  • Drug Administration: Test compounds, such as this compound, are typically administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.

CRD_Workflow A Animal Acclimatization B Anesthesia & Balloon Insertion A->B C Recovery Period (min. 30 mins) B->C D Drug/Vehicle Administration C->D E Graded Colorectal Distension D->E F Measure Visceromotor Response (VMR/AWR) E->F G Data Analysis F->G

Caption: Experimental workflow for the colorectal distension (CRD) model.

Acetic Acid-Induced Writhing Test

This is a chemical model of visceral pain used to screen for analgesic drugs.

Objective: To quantify the number of "writhes" (a characteristic stretching behavior) induced by an intraperitoneal injection of a dilute acid solution.

Materials:

  • Mice or rats

  • Acetic acid solution (e.g., 0.5-0.7% in saline)

  • Syringes and needles for injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Allow the animals to acclimate to the testing environment.

  • Drug Administration: Administer the test substance (e.g., this compound) or vehicle via the desired route (e.g., oral, intraperitoneal) at a specified time before the acetic acid injection.

  • Induction of Writhing: Inject the acetic acid solution intraperitoneally.[8][11]

  • Observation and Scoring: Immediately after the injection, place the animal in an observation chamber and count the number of writhes over a defined period (e.g., 15-20 minutes).[8][12] A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.

  • Data Analysis: The total number of writhes for each animal is recorded. The analgesic effect of the test substance is determined by the percentage reduction in the number of writhes compared to the vehicle-treated control group.

Writhing_Test_Workflow A Animal Acclimatization B Drug/Vehicle Administration A->B C Intraperitoneal Acetic Acid Injection B->C D Observation Period (e.g., 15-20 mins) C->D E Count Number of Writhes D->E F Data Analysis E->F

References

A Comparative Review of Trimebutine and Alosetron for Diarrhea-Predominant IBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Trimebutine (B1183) and Alosetron (B1665255), two pharmacological agents with distinct mechanisms of action, for the management of diarrhea-predominant irritable bowel syndrome (IBS-D). This review synthesizes data on their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles to inform research and development in gastroenterology.

Introduction to IBS-D and Therapeutic Agents

Irritable bowel syndrome (IBS) is a chronic functional gastrointestinal disorder characterized by abdominal pain and altered bowel habits.[1] The diarrhea-predominant subtype (IBS-D) is defined by recurrent abdominal pain or discomfort, with loose or watery stools comprising at least 25% of bowel movements and hard or lumpy stools less than 25% of the time.[1] Management strategies often involve pharmacological interventions aimed at controlling symptoms.

This compound is a versatile gastrointestinal motility modulator, often classified as an antispasmodic, that has been used for various functional gastrointestinal disorders.[2][3] Alosetron , a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is specifically indicated for the treatment of women with severe, chronic IBS-D who have not responded to conventional therapies.[4]

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of this compound and Alosetron in IBS-D stem from their distinct interactions with the enteric nervous system.

This compound exhibits a complex, multimodal mechanism of action. It acts as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract.[2][3] This interaction helps to normalize gut motility, either stimulating or inhibiting contractions depending on the baseline state. This compound also modulates the release of gastrointestinal peptides like motilin and vasoactive intestinal peptide and has been shown to be a multiple-ion channel modulator in the gut, which may contribute to its role in regulating visceral sensitivity.[2][3]

Alosetron , in contrast, has a highly specific mechanism. It is a potent and selective antagonist of the 5-HT3 receptor.[5] These receptors are ligand-gated ion channels extensively distributed on enteric neurons. Activation of 5-HT3 receptors by serotonin (B10506) (5-HT) is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Alosetron modulates these pathways, reducing abdominal pain and slowing colonic transit.[5]

Signaling_Pathways cluster_0 This compound Mechanism cluster_1 Alosetron Mechanism This compound This compound Opioid_Receptors μ, κ, δ Opioid Receptors (Enteric Neurons) This compound->Opioid_Receptors Agonist Ion_Channels Ion Channels This compound->Ion_Channels Modulator GI_Peptides GI Peptides (e.g., Motilin) This compound->GI_Peptides Modulates Release Motility Modulation of Gut Motility Opioid_Receptors->Motility Pain Modulation of Visceral Sensitivity Ion_Channels->Pain GI_Peptides->Motility Alosetron Alosetron Receptor_5HT3 5-HT3 Receptor (Enteric Neurons) Alosetron->Receptor_5HT3 Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor_5HT3 Activates Colonic_Transit Decreased Colonic Transit Receptor_5HT3->Colonic_Transit Signal Blocked Visceral_Pain Decreased Visceral Pain Receptor_5HT3->Visceral_Pain Signal Blocked

Caption: Comparative signaling pathways of this compound and Alosetron.

Pharmacokinetic Profiles

The absorption, metabolism, and elimination characteristics of a drug are critical to its clinical application. This compound and Alosetron exhibit different pharmacokinetic profiles.

ParameterThis compoundAlosetron
Absorption Rapidly absorbed.[6]Rapidly absorbed with peak plasma concentrations in ~1 hour.[5]
Bioavailability Variable, reported as 30% to 100%.[6]~50-60%.[5]
Metabolism Significant first-pass metabolism in the liver to its active metabolite, N-desmethylthis compound.[7]Extensive hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP1A2).[5]
Primary Active Moiety N-desmethylthis compound (nor-TMB).[8]Alosetron.
Elimination Half-life Approximately 6 hours.[6]Approximately 1.5 hours.[5]
Excretion Primarily in urine.[7]Primarily in urine.

Clinical Efficacy

This compound Efficacy

Clinical studies have shown this compound to be effective in improving the overall symptoms of IBS, particularly abdominal pain.

Study TypeComparatorKey FindingsReference
Randomized, Controlled TrialPlacebo200 mg this compound three times daily produced rapid relief of symptoms (abdominal distension, pain, flatulence) and was significantly more effective than placebo.[9]Lüttecke, 1980[9]
Randomized, Controlled TrialMebeverine (B1676125)This compound (100 mg twice daily) showed statistically significant improvement in symptoms from baseline, comparable to mebeverine (135 mg twice daily). This compound demonstrated a significantly greater improvement in quality of life scores compared to mebeverine.Rahman et al.
Randomized, Controlled TrialPlaceboA meta-analysis showed a statistically significant improvement in abdominal pain with this compound compared to placebo.
Randomized, Case-Control StudyBacillus licheniformisIn patients with functional dyspepsia coexisting with IBS-D, this compound significantly decreased scores for abdominal pain and diarrhea.[10]
Alosetron Efficacy

Alosetron has demonstrated efficacy in providing multi-symptom relief in women with severe IBS-D, particularly in improving stool consistency and reducing abdominal pain and urgency.

Study TypeComparatorKey FindingsReference
Randomized, Controlled TrialPlaceboAlosetron (0.5 mg QD, 1 mg QD, 1 mg BID) significantly improved all domains of the IBS Quality of Life (IBSQOL) instrument (except sexual function) versus placebo. It also reduced interference with social/leisure activities.[11]Cremonini et al., 2012[11]
Prospective, Open-Label StudyBaselineIn a clinical practice setting, 45% of evaluable patients met the FDA composite endpoint responder criteria (≥30% decrease in worst abdominal pain and ≥50% reduction in days with mushy/watery stools) for at least half of the 12-week study.[12]Chey et al., 2018[12][13]
Randomized, Controlled TrialPlaceboOver 48 weeks, a significantly higher proportion of patients on Alosetron (1 mg twice daily) experienced adequate relief of IBS pain and discomfort (52% vs. 44%) and satisfactory control of bowel urgency (64% vs. 52%) compared to placebo.[14]

Safety and Tolerability

The safety profiles of this compound and Alosetron are distinct, with Alosetron carrying warnings for serious, albeit rare, adverse events.

Adverse Event ProfileThis compoundAlosetron
Common Adverse Events Dry mouth, nausea, constipation, diarrhea, drowsiness, dizziness.[10]Constipation (most frequent, dose-related), abdominal discomfort, nausea.[14]
Serious Adverse Events Generally well-tolerated with rare reports of anaphylaxis.[15]Ischemic Colitis and Serious Complications of Constipation . These events are infrequent but have led to hospitalization, surgery, and in rare cases, death.[4][5]
Regulatory Status Not FDA-approved in the United States, but available in other countries.FDA-approved for women with severe IBS-D who have failed conventional therapy. Available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program.[4]

Experimental Protocols: A Representative IBS-D Clinical Trial Design

Detailed protocols for specific trials are often proprietary. However, based on FDA guidance and published study designs, a typical Phase 3, randomized, double-blind, placebo-controlled trial for an IBS-D drug would follow a structure similar to the one outlined below.

Experimental_Workflow cluster_screening Screening & Baseline (2-4 weeks) Screening Patient Screening (Rome IV Criteria for IBS-D) Baseline Baseline Data Collection (Daily electronic diary: - Worst Abdominal Pain (0-10 scale) - Stool Consistency (BSFS 1-7)) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: Investigational Drug (e.g., Alosetron 0.5mg BID) Randomization->Treatment_A Treatment_B Group B: Placebo BID Randomization->Treatment_B Primary_Endpoint Primary Endpoint: FDA Composite Responder Rate (% of patients with ≥30% pain reduction AND ≥50% reduction in days with Type 6/7 stools for ≥6 of 12 weeks) Secondary_Endpoints Secondary Endpoints: - Global Symptom Improvement - Urgency Reduction - Quality of Life (IBS-QOL) - Adverse Event Monitoring Treatment_A->Secondary_Endpoints Treatment_B->Secondary_Endpoints cluster_treatment cluster_treatment cluster_assessment cluster_assessment cluster_treatment->cluster_assessment Data Collection (Daily Diary)

Caption: A typical workflow for a Phase 3 IBS-D clinical trial.

Methodology Details:

  • Patient Population: Adults meeting Rome IV criteria for IBS-D, with specified minimum baseline levels of abdominal pain and stool frequency/consistency.

  • Screening Period: A 2- to 4-week period to establish baseline symptoms and ensure patient compliance with daily diary entries.

  • Randomization: Patients are randomly assigned in a double-blind manner to either the active drug or a matching placebo.

  • Treatment Period: Typically 12 weeks, during which patients continue to record their symptoms daily.

  • Primary Endpoint: The primary measure of efficacy is often the composite responder rate, which requires simultaneous improvement in both abdominal pain and stool consistency.

  • Secondary Endpoints: These include patient-reported global assessment of symptoms, changes in stool frequency and urgency, and improvements in quality of life, measured by validated instruments like the IBS-QOL.

  • Safety Assessment: Adverse events are monitored and recorded throughout the trial.

Conclusion for Drug Development

This compound and Alosetron offer two distinct pharmacological approaches to managing IBS-D.

  • This compound , with its broad mechanism as a gut motility modulator, may be suitable for a wider range of functional bowel disorders. However, its efficacy data for IBS-D, particularly concerning stool consistency, is less robustly defined by current standards compared to newer agents. Its favorable safety profile makes it an attractive option in regions where it is available.

  • Alosetron provides a targeted, highly effective therapy for a specific and often refractory patient population: women with severe IBS-D. Its development and post-marketing history underscore the critical importance of a thorough risk-benefit assessment and the utility of REMS programs for drugs with potential for serious adverse events. The success of Alosetron in meeting rigorous FDA endpoints provides a clear benchmark for future IBS-D drug development.

For researchers and drug development professionals, the comparison of these two agents highlights the evolution of IBS-D treatment from broad-acting motility modulators to highly specific receptor-targeted therapies. Future research may focus on developing agents with the multi-symptom efficacy of Alosetron but with an improved safety profile, or on identifying biomarkers to predict patient response to agents like this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, adherence to stringent safety and environmental protocols is paramount. The proper disposal of pharmaceutical compounds like Trimebutine is a critical final step in the experimental workflow, ensuring laboratory safety and minimizing environmental impact. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with best practices and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, such as a fume hood, to prevent the inhalation of any dust or aerosols. In the event of a spill, prevent the powder from entering drains or waterways. Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

Environmental Fate and Ecotoxicity Data

Understanding the environmental impact of this compound is crucial for responsible disposal. The following table summarizes key data regarding its environmental persistence, bioaccumulation potential, and aquatic toxicity. While specific data for invertebrates and algae is limited, the available information indicates that this compound is not readily biodegradable and may pose a long-term risk to aquatic ecosystems.

ParameterValueSpeciesTest DurationReference
Biodegradability Not readily biodegradable------[1]
Bioconcentration Factor (BCF) 121.3 (estimated)------[1]
Log Kow (Octanol-Water Partition Coefficient) 3.62 (estimated)------[1]
Acute Toxicity to Fish (LC50) > 100 mg/L (nominal)Oncorhynchus mykiss (Rainbow Trout)96 hours[2]

LC50 (Lethal Concentration 50): The concentration of a chemical in water that causes the death of 50% of a test population of organisms within a specified time frame.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste is outlined below. This workflow ensures that the compound is managed in a safe and environmentally responsible manner, from initial segregation to final disposal by a licensed facility.

Trimebutine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposal A 1. Segregate this compound Waste (Solid & Contaminated Materials) B 2. Place in a Labeled, Sealed Chemical Waste Container A->B C 3. Store in a Designated Secondary Containment Area B->C D 4. Characterize Waste (Consult SDS & Local Regulations) C->D E 5. Contact Institution's EHS or a Licensed Waste Contractor D->E F 6. Arrange for Professional Waste Pickup E->F G 7. Incineration at a Permitted Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3]

Experimental Protocols for this compound Analysis

For researchers who may need to quantify this compound in various matrices for clearance verification or environmental monitoring, several analytical methods have been established. The following are summaries of commonly used protocols:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of this compound in the presence of its degradation products.

  • Column: ODS (Octadecyl-silica) column

  • Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM heptane (B126788) sulfonic acid disodium (B8443419) salt (45:55, v/v), with the pH adjusted to 4.

  • Detection: UV detection at 215 nm.

  • Key Application: This method can be used to study the kinetics of acidic and alkaline degradation of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A highly sensitive and selective method for quantifying this compound in biological samples.

  • Extraction: On-line extraction using a Cyclone-Turbo-Flow column followed by protein precipitation.

  • Analytical Column: Hypersil PFP Gold

  • Detection: Triple quadrupole tandem mass spectrometer using positive electrospray ionization (ESI).

  • Quantification: Achieved by linear regression analysis, with a typical calibration curve in the range of 10–1,000 ng/mL.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations regarding pharmaceutical waste disposal.

References

Essential Safety and Logistical Information for Handling Trimebutine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Trimebutine. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and waste disposal plans is critical to minimize exposure and prevent accidents. This guide provides essential, step-by-step guidance for the safe management of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin, eye, and respiratory irritation, and is harmful if swallowed[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use Cases
Eye Protection Safety glasses or gogglesWear safety glasses with side-shields or chemical goggles, especially if there is a risk of eye contact[1][4][5][6].
Hand Protection Impervious chemical-resistant glovesNitrile or natural rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the substance[1][5].
Skin and Body Protection Laboratory coat or impervious protective clothingA standard lab coat is required. For bulk processing or situations with a high risk of skin contact, impervious protective clothing is recommended[1][4][6].
Respiratory Protection Dust/aerosol mask with P3 filter or N95 respiratorUse if dust is generated or if the Occupational Exposure Limit (OEL) is exceeded. A P3 filter mask is recommended for fine dust or aerosols[1][7].

Operational Plan: Step-by-Step Handling and Storage Procedures

Following these procedural steps will minimize exposure and ensure the safe handling of this compound.

Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, should be used to minimize the generation and accumulation of dust[1][2][5].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[1].

Safe Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[1][2][4].

  • Minimize Dust: Minimize the formation of dust and aerosols during handling[1][2][6].

  • Personal Hygiene: Do not eat, drink, or smoke when using this product[2][7]. Wash hands thoroughly after handling[2][7].

Storage Conditions:

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place[1][2][4][5].

  • Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents[1][2][7].

  • Environmental Conditions: Avoid exposure to direct sunlight and other sources of ignition[1][2][7].

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation:

  • Place this compound waste into a dedicated, clearly labeled, and sealed container suitable for chemical waste[1][8].

  • Any materials that have come into contact with this compound, such as PPE, weighing boats, or filter paper, should be considered contaminated and disposed of as chemical waste[8].

Disposal Method:

  • Licensed Disposal: The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[8].

  • Regulatory Compliance: Dispose of waste in accordance with all applicable local, state, and federal regulations[1][4][8]. Under no circumstances should it be discharged into sewer systems[8].

Emergency Procedures

In the event of an emergency, follow these procedures to ensure the safety of all personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[2][4][9].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops[2][4][9].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2][9][10].

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately[4][9].

Spill Response:

  • Evacuate: Non-essential personnel should be evacuated from the affected area[4].

  • Ventilate: Ensure adequate ventilation[6][7].

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[6][8].

  • Clean-up: Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly[8][11]. Clean-up operations should only be undertaken by trained personnel[4][11].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[4][7].

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear[5][6].

Workflow for Handling a this compound Spill

Trimebutine_Spill_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal Spill This compound Spill Detected Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Clean Spill (Sweep or vacuum, avoid dust) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Collect Collect Waste in Labeled, Sealed Container Decontaminate->Collect Dispose Dispose of Waste via Licensed Contractor Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine
Reactant of Route 2
Reactant of Route 2
Trimebutine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.